LY2886721 hydrochloride
Description
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Properties
IUPAC Name |
N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S.ClH/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18;/h1-6,10H,7-9H2,(H2,21,24)(H,23,25);1H/t10-,18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHMCINLHBUFHB-GHDSXOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155116 | |
| Record name | LY-2886721 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262036-49-6 | |
| Record name | LY-2886721 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262036496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2886721 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-2886721 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW8GJY7V7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of LY2886721 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2886721 hydrochloride is a potent, orally active, and selective small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] Developed by Eli Lilly and Company, it was one of the front-running candidates in the race to develop a disease-modifying therapy for Alzheimer's disease (AD).[2] The rationale behind its development is rooted in the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is the primary event initiating the pathological cascade of AD.[2] BACE1 is the rate-limiting enzyme in the production of Aβ from the amyloid precursor protein (APP).[3] By inhibiting BACE1, LY2886721 aims to reduce the production of all species of Aβ, thereby preventing the formation of amyloid plaques and downstream neurotoxicity.[2]
This technical guide provides a comprehensive overview of the mechanism of action of LY2886721, detailing its in vitro and in vivo pharmacology, and the key experimental findings from preclinical and clinical studies.
Core Mechanism of Action: BACE1 Inhibition
LY2886721 is an active site inhibitor of BACE1.[3] It binds to the catalytic domain of the enzyme, preventing it from cleaving APP at the β-secretase site. This inhibition is the primary mechanism through which LY2886721 exerts its therapeutic effect.
Amyloid Precursor Protein (APP) Processing Pathway
The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.
-
Non-amyloidogenic Pathway: In this pathway, APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of the Aβ peptide. This cleavage produces a soluble ectodomain of APP (sAPPα) and a C-terminal fragment (CTFα). The subsequent cleavage of CTFα by γ-secretase releases the p3 peptide.
-
Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by BACE1 at the N-terminus of the Aβ sequence. This cleavage generates a soluble ectodomain (sAPPβ) and a 99-amino acid C-terminal fragment (C99). C99 is then cleaved by γ-secretase to produce the Aβ peptide (predominantly Aβ40 and Aβ42) and the amyloid intracellular domain (AICD).
By inhibiting BACE1, LY2886721 shunts APP processing towards the non-amyloidogenic pathway, leading to a decrease in the production of sAPPβ, C99, and Aβ, and a corresponding increase in the production of sAPPα.[4]
Diagram of the APP processing pathways and the inhibitory action of LY2886721.
Quantitative Data on BACE1 Inhibition
The potency and selectivity of LY2886721 have been characterized in a variety of in vitro and in vivo systems.
In Vitro Potency and Selectivity
| Assay Type | Target | IC50 / EC50 (nM) | Reference |
| Enzymatic Assay | |||
| Recombinant human BACE1 | BACE1 | 20.3 | [5][1] |
| Recombinant human BACE2 | BACE2 | 10.2 | [5][1] |
| Other Aspartyl Proteases | Cathepsin D, Pepsin, Renin | >100,000 | [1] |
| Cell-Based Assays | |||
| HEK293Swe Cells | Aβ1-40 | 18.5 | [5] |
| Aβ1-42 | 19.7 | [5] | |
| PDAPP Primary Neuronal Cultures | Aβ1-40 | ~10 | [5] |
| Aβ1-42 | ~10 | [5] |
In Vivo Pharmacodynamics
| Animal Model | Dose | Route | Effect | Reference |
| PDAPP Mice | ||||
| 3-30 mg/kg | Oral (acute) | 20-65% reduction in brain Aβ levels 3 hours post-dose. Dose-dependent reduction in brain C99 and sAPPβ. | [1][2] | |
| Beagle Dogs | ||||
| 0.5 mg/kg | Oral | 50% reduction in CSF Aβ at 9 hours. | [1][6] | |
| 1.5 mg/kg | Oral | ~80% reduction in CSF Aβ1-x at 9 hours. | [2] |
Human Clinical Trials (Healthy Volunteers)
| Dose | Route | Duration | Effect on CSF Biomarkers | Reference |
| Single and Multiple Ascending Doses | ||||
| 5, 15, 35, 70 mg | Oral | 14 days (multiple dose) | Dose-dependent reduction in CSF Aβ40 (up to 74% at 70mg). | [3][4] |
| Reduction in CSF Aβ42 (71% at 70mg) and sAPPβ (77% at 70mg). | [5] | |||
| Increase in CSF sAPPα. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
In Vitro BACE1 Inhibition Assay
-
Principle: A fluorescence resonance energy transfer (FRET) assay is used to measure the enzymatic activity of recombinant human BACE1.
-
Methodology:
-
Recombinant human BACE1 is incubated with a synthetic peptide substrate containing a fluorophore and a quencher.
-
In the intact substrate, the fluorescence is quenched.
-
Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
LY2886721 is added at varying concentrations to determine its inhibitory effect on the rate of substrate cleavage.
-
The IC50 value is calculated as the concentration of LY2886721 that inhibits 50% of the enzyme's activity.[7]
-
Cellular Aβ Production Assays
-
HEK293Swe Cell Assay:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected to overexpress human APP with the Swedish double mutation (K670N/M671L), which increases Aβ production.[2]
-
Protocol:
-
HEK293Swe cells are plated and allowed to adhere.
-
The cells are then treated with varying concentrations of LY2886721 or vehicle control and incubated overnight.[2]
-
The conditioned media is collected, and the levels of secreted Aβ1-40 and Aβ1-42 are quantified using specific enzyme-linked immunosorbent assays (ELISAs).[1]
-
Cytotoxicity is assessed using a standard assay such as the CellTiter96 Aqueous Non-Radioactive Cell Proliferation Assay.[1]
-
-
-
PDAPP Primary Neuronal Culture Assay:
-
Cell Source: Primary cortical neurons are isolated from embryonic day 16 PDAPP transgenic mice.[7]
-
Protocol:
-
The isolated neurons are cultured.
-
The neuronal cultures are exposed to increasing concentrations of LY2886721.
-
The amount of Aβ1-40 and Aβ1-42 secreted into the culture medium is measured by ELISA.[7]
-
-
Workflow for cellular Aβ production assays.
In Vivo PDAPP Mouse Study
-
Animal Model: Young (2-3 months old) female hemizygous PDAPP transgenic mice, which express a human APP transgene with the V717F mutation.[7]
-
Protocol:
-
Mice are orally administered a single dose of LY2886721 (e.g., 3, 10, or 30 mg/kg) or vehicle.[7]
-
After a specified time (e.g., 3 hours), the animals are euthanized.[1]
-
The brain is rapidly excised, and the hippocampus and cortex are dissected.[2]
-
Brain tissue is homogenized in a guanidine-HCl buffer to extract Aβ.[2]
-
The levels of Aβ1-x, C99, and sAPPβ in the brain homogenates are quantified by ELISA.[2]
-
Human Phase 1 Clinical Trial (NCT01227252)
-
Study Design: A randomized, placebo-controlled, double-blind, multiple ascending dose study.[3]
-
Participants: Healthy adult volunteers.[3]
-
Protocol:
-
Participants receive daily oral doses of LY2886721 (5, 15, or 35 mg) or placebo for 14 days.[3]
-
Cerebrospinal fluid (CSF) is collected via lumbar puncture at baseline and at 24 hours after the last dose.[8]
-
Plasma samples are collected at various time points.
-
Concentrations of Aβ1-40, Aβ1-42, sAPPα, and sAPPβ in CSF and plasma are measured by immunoassay.[8]
-
Workflow of a Phase 1 clinical trial for LY2886721.
Clinical Development and Discontinuation
LY2886721 progressed to Phase 2 clinical trials for the treatment of mild Alzheimer's disease.[6] However, in June 2013, Eli Lilly announced the discontinuation of the development of LY2886721 due to findings of abnormal liver biochemistry in some study participants.[2] This adverse effect was considered to be an off-target effect of the compound and not related to the mechanism of BACE1 inhibition.[2]
Conclusion
This compound is a potent and selective BACE1 inhibitor that demonstrated robust and dose-dependent reduction of Aβ levels in preclinical models and in healthy human volunteers. Its mechanism of action is centered on the direct inhibition of the BACE1 enzyme, thereby shifting APP processing away from the amyloidogenic pathway. While the clinical development of LY2886721 was halted due to off-target liver toxicity, the data generated from its preclinical and early clinical studies provided valuable proof-of-concept for BACE1 inhibition as a therapeutic strategy for Alzheimer's disease. The comprehensive understanding of its mechanism of action, potency, and pharmacodynamic effects continues to inform the development of next-generation BACE1 inhibitors with improved safety profiles.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. LY2886721 | ALZFORUM [alzforum.org]
- 7. jneurosci.org [jneurosci.org]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
LY2886721 BACE1 Inhibitor: A Technical Selectivity Profile
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, LY2886721. Developed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
LY2886721 is a potent, orally active inhibitor of BACE1, an aspartyl protease that is a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2] Inhibition of BACE1 is a primary therapeutic strategy for Alzheimer's disease, aimed at reducing the production of amyloid-β (Aβ) peptides.[1][2] This guide details the selectivity of LY2886721 for BACE1 over the closely related homolog BACE2 and other off-target aspartyl proteases. While LY2886721 potently inhibits BACE1, it exhibits a lack of selectivity against BACE2.[1][3] However, it demonstrates high selectivity against other key off-target proteases such as cathepsin D, pepsin, and renin.[1][3][4]
Quantitative Selectivity Profile
The inhibitory activity of LY2886721 was assessed against a panel of aspartyl proteases. The following tables summarize the in vitro and cellular potency of the compound.
Table 2.1: In Vitro Enzymatic Inhibition
| Enzyme | IC50 (nM) |
| Human BACE1 | 20.3[1][3][5][6] |
| Human BACE2 | 10.2[1][3][5][6] |
| Cathepsin D | >100,000[1][3][6] |
| Pepsin | >100,000[1][3] |
| Renin | >100,000[1][3] |
Table 2.2: Cellular Aβ Reduction
| Cell Line | Analyte | EC50 (nM) |
| HEK293Swe | Aβ1-40 | 18.5[1][5] |
| HEK293Swe | Aβ1-42 | 19.7[1][5] |
| PDAPP Neuronal Cultures | Aβ1-40 | ~10[5] |
| PDAPP Neuronal Cultures | Aβ1-42 | ~10[5] |
Experimental Protocols
The following sections detail the methodologies employed to determine the selectivity profile of LY2886721.
In Vitro Enzymatic Assays
3.1.1 BACE1 and BACE2 Inhibition Assay: The in vitro potency of LY2886721 was determined using a fluorescence resonance energy transfer (FRET) assay.[1][3] Recombinant human BACE1 or BACE2 was used as the enzyme source with a synthetic FRET peptide substrate.[3] The assay measures the cleavage of the substrate by the enzyme, which results in a change in fluorescence. The concentration of LY2886721 that produced 50% inhibition of the enzyme activity (IC50) was then determined.
3.1.2 Off-Target Aspartyl Protease Assays (Cathepsin D, Pepsin, Renin): The selectivity of LY2886721 against other key aspartyl proteases was evaluated using commercially available reagents and assays.[3] Human liver Cathepsin D, porcine gastric mucosa pepsin, and recombinant human renin were used in these assays.[3] The experimental setup was similar to the BACE1/2 assays, measuring the inhibitor's ability to block the activity of each respective enzyme.
Cellular Aβ Reduction Assays
3.2.1 HEK293Swe Cell-Based Assay: A human embryonic kidney cell line (HEK293) stably expressing human APP with the Swedish mutation (HEK293Swe) was utilized.[1][5] These cells were exposed to increasing concentrations of LY2886721 overnight.[1][5] The conditioned medium was then collected, and the levels of secreted Aβ1-40 and Aβ1-42 were measured to determine the compound's cellular potency (EC50).[1][5]
3.2.2 PDAPP Primary Neuronal Culture Assay: Primary cortical neurons were prepared from embryonic day 16 PDAPP (platelet-derived growth factor promoter driving human APP) transgenic mouse embryos.[3] These neuronal cultures were exposed to increasing concentrations of LY2886721.[3][5] The amount of Aβ1-40 and Aβ1-42 secreted into the media was measured to assess the inhibitor's effect on Aβ production in a more disease-relevant neuronal model.[3][5]
Visualized Pathways and Workflows
The following diagrams illustrate the biological context and experimental approach for evaluating LY2886721.
References
- 1. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potent BACE1 inhibitor LY2886721 elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. LY2886721 | ALZFORUM [alzforum.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
In Vitro Potency of LY2886721 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency of LY2886721 hydrochloride, a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The data and methodologies presented are collated from key preclinical studies to serve as a comprehensive resource for researchers in the field of Alzheimer's disease drug discovery.
Core Efficacy: BACE1 Inhibition
This compound is an active site inhibitor of BACE1, the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[1][2] By inhibiting BACE1, LY2886721 effectively reduces the cleavage of the amyloid precursor protein (APP) into neurotoxic Aβ species.[3][4]
Quantitative Analysis of In Vitro Potency
The in vitro potency of LY2886721 has been rigorously characterized using both enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Enzymatic Inhibition Profile of LY2886721
| Enzyme Target | IC50 (nM) | Notes |
| Human BACE1 | 20.3 (SD 10.1) | Potent inhibition demonstrated using a synthetic FRET substrate.[3][4] |
| Human BACE2 | 10.2 (SD 4.8) | Also shows potent inhibition, indicating a lack of selectivity versus BACE2.[3][4] |
| Cathepsin D | >100,000 | Negligible inhibition, demonstrating high selectivity against this aspartyl protease.[3][4] |
| Pepsin | >100,000 | Negligible inhibition.[3][4] |
| Renin | >100,000 | Negligible inhibition.[3][4] |
Table 2: Cellular Aβ Reduction Potency of LY2886721
| Cell Model | Analyte | EC50 (nM) | Notes |
| HEK293swe | Aβ1–40 | 18.5 | Human embryonic kidney cells stably expressing APP with the Swedish mutation.[3] |
| Aβ1–42 | 19.7 | ||
| Primary Cortical Neurons (PDAPP mice) | Aβ1–40 | ~10 | Primary neurons from embryonic PDAPP mice with the Indiana APP mutation.[3] |
| Aβ1–42 | ~10 |
Signaling Pathway and Mechanism of Action
LY2886721's mechanism of action is centered on its direct inhibition of BACE1, which alters the processing of APP. The following diagram illustrates this pathway.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are outlined below.
Recombinant Human BACE1 Inhibition Assay
This assay determines the direct inhibitory effect of LY2886721 on purified BACE1 enzyme.
-
Enzyme and Substrate : Purified recombinant human BACE1 and a synthetic fluorescence resonance energy transfer (FRET) peptide substrate are used.[4]
-
Assay Principle : The FRET substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Procedure :
-
This compound is serially diluted to various concentrations.
-
The compound dilutions are incubated with recombinant human BACE1.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
-
Data Analysis : The rate of substrate cleavage is determined from the increase in fluorescence. IC50 values are calculated by fitting the dose-response curve of percentage inhibition versus compound concentration.
Cell-Based Aβ Production Assay
This assay measures the ability of LY2886721 to reduce the production of Aβ in a cellular context.
-
Cell Models :
-
Procedure :
-
Cells are plated in multi-well plates and allowed to adhere.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
The cells are incubated overnight to allow for APP processing and Aβ secretion.[3]
-
-
Aβ Quantification :
-
The conditioned medium is collected from each well.
-
The concentrations of secreted Aβ1–40 and Aβ1–42 are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or other sensitive immunoassays.
-
-
Data Analysis : The percentage of Aβ reduction at each compound concentration is calculated relative to vehicle-treated control cells. EC50 values are determined by fitting a dose-response curve to this data. A cytotoxicity assay is often run in parallel to ensure that the observed reduction in Aβ is not due to cell death.[3]
Selectivity Profile
LY2886721 demonstrates high selectivity for BACE1 over other key aspartyl proteases such as cathepsin D, pepsin, and renin, with IC50 values greater than 100,000 nM for these off-target enzymes.[3][5] However, it exhibits potent inhibition of BACE2, a closely related homolog of BACE1.[3][4] This lack of selectivity against BACE2 is an important characteristic to consider in further drug development and safety profiling.
References
Technical Guide: Biochemical Profile of LY2886721 as a BACE1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a detailed overview of the in vitro and cellular inhibitory activity of LY2886721 hydrochloride against Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). It includes quantitative inhibitory data, detailed experimental methodologies, and visual representations of the relevant biological pathway and experimental workflow.
Quantitative Inhibitory Activity
LY2886721 is a potent, orally active inhibitor of BACE1.[1] Its inhibitory characteristics have been quantified through both enzymatic and cell-based assays. The hydrochloride salt of LY2886721 was utilized in all nonclinical studies.[2][3]
Enzymatic Inhibition
The half-maximal inhibitory concentration (IC50) of LY2886721 was determined against recombinant human BACE1 and other aspartyl proteases to assess potency and selectivity.
Table 1: Enzymatic Inhibition Profile of LY2886721
| Target Enzyme | IC50 Value (nM) | Standard Deviation (nM) | Notes |
|---|---|---|---|
| Human BACE1 | 20.3 | 10.1 | Primary target [1][2][3][4] |
| Human BACE2 | 10.2 | 4.8 | Lacks selectivity against BACE2[1][2][3][4] |
| Cathepsin D | >100,000 | - | High selectivity[2][3][4] |
| Pepsin | >100,000 | - | High selectivity[2][3][4] |
| Renin | >100,000 | - | High selectivity[2][3][4] |
Cellular Activity
The half-maximal effective concentration (EC50) was measured in different cell models to evaluate the compound's ability to inhibit BACE1 activity on its natural substrate, Amyloid Precursor Protein (APP), within a cellular environment.
Table 2: Cellular BACE1 Inhibition Profile of LY2886721
| Cell Line | Measured Endpoint | EC50 Value (nM) | Notes |
|---|---|---|---|
| HEK293Swe | Aβ1–40 Inhibition | 18.5 | Human Embryonic Kidney cells expressing mutant APP[1][2][3] |
| HEK293Swe | Aβ1–42 Inhibition | 19.7 | Human Embryonic Kidney cells expressing mutant APP[1][2][3] |
| PDAPP Neurons | Aβ1–40 & Aβ1–42 Inhibition | ~10 | Primary cortical neurons from PDAPP transgenic mice[1] |
Experimental Protocols
The following sections detail the methodologies used to generate the quantitative data presented above.
BACE1 Enzymatic Inhibition Assay (FRET-Based)
The in vitro potency of LY2886721 was determined using a Fluorescence Resonance Energy Transfer (FRET) assay with recombinant human BACE1.[2][3]
Principle: This assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in a quantifiable increase in fluorescence. The rate of this increase is proportional to BACE1 activity.
Materials:
-
Enzyme: Recombinant human BACE1 (e.g., PanVera® Part No. P2947)
-
Substrate: Synthetic FRET peptide substrate based on the "Swedish" APP mutation (e.g., 7-Methoxycoumarin-4-acetyl-[Asn670, Leu671]-Amyloid β/A4 Precursor Protein 770 Fragment)[5]
-
Inhibitor: this compound, prepared in a dilution series.
-
Assay Buffer: Sodium Acetate buffer, pH 4.5 (e.g., 50 mM)[6]
-
Instrumentation: Spectrofluorometer capable of kinetic reads at appropriate excitation/emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm)[5]
Procedure:
-
Reagent Preparation: Prepare working solutions of BACE1 enzyme, FRET substrate, and a serial dilution of LY2886721 in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference.[9]
-
Assay Setup: To each well of the microplate, add the assay buffer, the FRET substrate, and a specific concentration of LY2886721 (or vehicle for control wells).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 enzyme solution to each well.
-
Incubation: Incubate the plate at room temperature or 37°C, protected from light.[5]
-
Fluorescence Measurement: Monitor the increase in fluorescence over time (kinetic assay) or measure the fluorescence at a fixed endpoint after adding a stop solution.[6][9]
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of LY2886721 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Aβ Reduction Assay
This assay quantifies the ability of LY2886721 to inhibit BACE1 processing of endogenous APP in a cellular context, leading to a reduction in secreted amyloid-beta (Aβ) peptides.
Principle: Cultured cells that overexpress a mutant form of APP (e.g., HEK293Swe) are treated with the inhibitor. The concentration of Aβ peptides (Aβ1-40 and Aβ1-42) secreted into the cell culture medium is then measured, typically by ELISA, as a direct readout of BACE1 activity.
Materials:
-
Cell Lines:
-
Inhibitor: this compound.
-
Culture Medium and Reagents: Standard cell culture supplies.
-
Measurement: Aβ1-40 and Aβ1-42 specific ELISA kits.
-
Cytotoxicity Assay: MTT or similar cell viability assay (e.g., CellTiter96).[2][3][4]
Procedure:
-
Cell Plating: Plate HEK293Swe cells or primary neurons in multi-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with increasing concentrations of LY2886721. Include a vehicle-only control.
-
Incubation: Incubate the cells overnight (typically 16-24 hours) to allow for APP processing and Aβ secretion.[2][3][4]
-
Sample Collection: Collect the conditioned cell culture medium for Aβ analysis.
-
Aβ Quantification: Measure the concentrations of Aβ1-40 and Aβ1-42 in the collected medium using specific ELISA kits according to the manufacturer's instructions.
-
Cytotoxicity Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed reduction in Aβ is not due to compound toxicity.[2][3][4]
-
Data Analysis:
-
Calculate the percentage of Aβ reduction for each concentration of LY2886721 compared to the vehicle control.
-
Plot the percent reduction against the logarithm of the inhibitor concentration.
-
Determine the EC50 value by fitting the data to a suitable dose-response curve.
-
Visualized Pathways and Workflows
BACE1 Signaling Pathway in APP Processing
BACE1 initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP). This action is the primary target for inhibitors like LY2886721, which aim to reduce the subsequent production of amyloid-beta peptides implicated in Alzheimer's disease.[10]
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase, and the inhibitory action of LY2886721.
Experimental Workflow for BACE1 FRET Assay
The workflow for determining the IC50 value of an inhibitor using the FRET-based enzymatic assay follows a structured, multi-step process from preparation to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. selleckchem.com [selleckchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE1 Enzyme Inhibition Assay [bio-protocol.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
Data Presentation: Quantitative Inhibitory Profile
An In-Depth Technical Guide on the BACE2 Selectivity of LY2886721 Hydrochloride
For researchers, scientists, and drug development professionals, this document provides a detailed examination of the selectivity profile of LY2886721, a potent inhibitor of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). BACE1 is a primary therapeutic target in Alzheimer's disease (AD) due to its essential role in the production of amyloid-β (Aβ) peptides.[1][2] This guide focuses on the comparative inhibition of BACE1 and its close homolog, BACE2, by LY2886721, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
LY2886721 is a potent inhibitor of human BACE1, but it notably lacks selectivity over the closely related aspartyl protease, BACE2.[1][3][4] In fact, biochemical assays demonstrate that LY2886721 is approximately twice as potent against BACE2 as it is against BACE1.[1][4] However, the compound shows high selectivity against other key aspartyl proteases such as Cathepsin D, pepsin, and renin, with negligible inhibition observed at high concentrations.[1][4][5]
The inhibitory activity of LY2886721 has also been confirmed in cell-based models, where it effectively reduces Aβ production in both human embryonic kidney (HEK293) cells expressing mutated amyloid precursor protein (APP) and in primary neuronal cultures from PDAPP mice.[1][3]
| Target Enzyme/Cell Line | Parameter | Value (nM) |
| Recombinant Human BACE1 | IC50 | 20.3 (SD 10.1)[1][4][5] |
| Recombinant Human BACE2 | IC50 | 10.2 (SD 4.8)[1][4][5] |
| Cathepsin D | IC50 | >100,000[1][4][5] |
| Pepsin | IC50 | >100,000[1][5] |
| Renin | IC50 | >100,000[1][5] |
| HEK293Swe Cells (Aβ1-40) | EC50 | 18.5[1][3] |
| HEK293Swe Cells (Aβ1-42) | EC50 | 19.7[1][3] |
| PDAPP Neuronal Cultures | EC50 | ~10[3] |
Experimental Protocols
The following sections detail the methodologies employed to determine the inhibitory potency and selectivity of LY2886721.
Recombinant BACE1 and BACE2 Biochemical Assays
The in vitro potency of LY2886721 was determined using enzymatic assays with purified recombinant human BACE1 and BACE2.[1]
-
Enzyme Source : Purified recombinant human BACE1 or BACE2.[1]
-
Substrate : A synthetic fluorescence resonance energy transfer (FRET) peptide.[1]
-
Methodology : The assays were conducted by measuring the cleavage of the FRET peptide substrate by the respective enzyme in the presence of varying concentrations of LY2886721. A 10-point inhibition curve was generated for each assay.[1]
-
Data Analysis : The half-maximal inhibitory concentration (IC50) values were calculated by fitting the concentration-response data to a four-parameter logistic equation.[1]
Cell-Based Assays for BACE1 Inhibition
To assess the activity of LY2886721 in a cellular context, two different cell-based models were utilized.[1]
-
HEK293Swe Cell Assay :
-
Cell Line : A human embryonic kidney cell line (HEK293) stably transfected to express APP751cDNA containing the Swedish (K670N/M671L) mutation (HEK293Swe).[1][5]
-
Protocol : Cells were exposed overnight to increasing concentrations of LY2886721.[1][3] The conditioned medium was then collected to measure the levels of secreted Aβ1-40 and Aβ1-42 as an index of BACE1 inhibition.[5]
-
Cytotoxicity Assessment : Compound cytotoxicity was evaluated in parallel using a CellTiter96 Aqueous Non-Radioactive Cell Proliferation assay to ensure that the observed reduction in Aβ was not due to cell death.[5]
-
-
PDAPP Mouse Primary Neuronal Culture Assay :
-
Cell Source : Primary cortical neuronal cultures were prepared from embryonic PDAPP (APPV717F) transgenic mice.[1][4]
-
Protocol : Similar to the HEK293Swe assay, neuronal cultures were exposed to a range of LY2886721 concentrations. The amount of Aβ secreted into the media was subsequently measured.[4]
-
Cytotoxicity Assessment : The MTT assay was used to assess any potential cytotoxicity of the compound in these primary cells.[4]
-
Visualizations: Pathways and Workflows
Amyloid Precursor Protein (APP) Processing Pathway
The diagram below illustrates the two main pathways for APP processing: the non-amyloidogenic pathway initiated by α-secretase and the amyloidogenic pathway initiated by BACE1. LY2886721 acts by inhibiting BACE1, thereby reducing the production of Aβ peptides. BACE2 can also cleave APP, but its physiological role in this process is less understood.
References
- 1. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potent BACE1 inhibitor LY2886721 elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jneurosci.org [jneurosci.org]
- 5. selleckchem.com [selleckchem.com]
LY2886721 Hydrochloride: A Technical Guide to its Mechanism and Impact on Amyloid Beta Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2886721 hydrochloride is a potent, orally active small molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which produces the amyloid-beta (Aβ) peptides that accumulate in the brains of individuals with Alzheimer's disease (AD).[3][4] By inhibiting BACE1, LY2886721 was developed to reduce the production of Aβ peptides, thereby potentially slowing the progression of AD.[5][6] This technical guide provides an in-depth overview of LY2886721, including its mechanism of action, a summary of key quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its evaluation.
Core Mechanism of Action: BACE1 Inhibition
The primary therapeutic target of LY2886721 is the BACE1 enzyme, a transmembrane aspartyl protease.[4][7] BACE1 initiates the amyloidogenic processing of the amyloid precursor protein (APP).[4][8] Inhibition of BACE1 by LY2886721 blocks the cleavage of APP at the β-site, which in turn reduces the generation of the C99 fragment.[7] This C99 fragment is the substrate for γ-secretase, the enzyme responsible for the subsequent cleavage that produces Aβ peptides of various lengths, including the aggregation-prone Aβ42.[8] Consequently, LY2886721 effectively lowers the levels of Aβ peptides.[5][6] Furthermore, by inhibiting the amyloidogenic pathway, APP is preferentially processed by the non-amyloidogenic pathway, which involves cleavage by α-secretase. This results in an increase in the production of the neuroprotective soluble APPα (sAPPα).[4][9]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro, preclinical, and clinical studies of LY2886721.
Table 1: In Vitro Potency of LY2886721
| Assay System | Target | Metric | Value (nM) | Reference |
| Recombinant Human Enzyme | hBACE1 | IC₅₀ | 20.3 | [1][5] |
| Recombinant Human Enzyme | hBACE2 | IC₅₀ | 10.2 | [1][5] |
| Recombinant Human Enzyme | Cathepsin D, Pepsin, Renin | IC₅₀ | >100,000 | [5] |
| HEK293Swe Cells | Aβ₁₋₄₀ Secretion | EC₅₀ | 18.5 | [5] |
| HEK293Swe Cells | Aβ₁₋₄₂ Secretion | EC₅₀ | 19.7 | [5] |
| PDAPP Mouse Primary Neurons | Aβ₁₋₄₀ & Aβ₁₋₄₂ Secretion | EC₅₀ | ~10 | [1] |
Table 2: Preclinical In Vivo Efficacy of LY2886721
| Animal Model | Dose | Time Point | Tissue/Fluid | Biomarker | % Reduction (vs. Vehicle/Baseline) | Reference |
| PDAPP Mice | 3-30 mg/kg (oral) | 3 hours | Brain (Hippocampus & Cortex) | Aβ₁₋ₓ | 20-65% | [9] |
| PDAPP Mice | 10 & 30 mg/kg (oral) | 3 hours | Brain (Cortex) | C99 | Significant Reduction | [5] |
| PDAPP Mice | 3, 10, & 30 mg/kg (oral) | 3 hours | Brain (Cortex) | sAPPβ | Significant Reduction | [5] |
| Beagle Dogs | 0.5 mg/kg (oral) | 9 hours | CSF | Aβ | ~50% | [2][9] |
| Beagle Dogs | 1.5 mg/kg (oral) | 9 hours (peak) | CSF | Aβ₁₋ₓ | ~80% | [5] |
| Beagle Dogs | 1.5 mg/kg (oral) | up to 24 hours | Plasma | Aβ₁₋ₓ | up to 80% | [5] |
Table 3: Human Clinical Trial Data (Phase I)
| Subject Population | Dose Regimen | Duration | Fluid | Biomarker | % Change from Baseline | Reference |
| Healthy Volunteers | 35 mg daily | 14 days | CSF | Aβ₁₋₄₀ | ~53.2% reduction | [10] |
| Healthy Volunteers | 35 mg daily | 14 days | CSF | Aβ₁₋₄₂ | ~59.0% reduction | [10] |
| Healthy Volunteers | 35 mg daily | 14 days | CSF | sAPPβ | ~54.8% reduction | [10] |
| Healthy Volunteers | 35 mg daily | 14 days | CSF | sAPPα | ~60% increase | [10] |
| Healthy Volunteers | 70 mg daily | 14 days | CSF | Aβ₁₋₄₀ | ~78% reduction | [10] |
| Healthy Volunteers | 70 mg daily | 14 days | CSF | Aβ₁₋₄₂ | ~71% reduction | [10] |
| Healthy Volunteers | 70 mg daily | 14 days | CSF | sAPPβ | ~77% reduction | [10][11] |
| Healthy Volunteers | 70 mg daily | 14 days | CSF | sAPPα | ~80% increase | [10] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of LY2886721.
In Vitro BACE1 Inhibition Assay
This protocol describes a typical fluorescence resonance energy transfer (FRET) assay to determine the in vitro potency of BACE1 inhibitors.
Workflow: BACE1 FRET Assay
Methodology:
-
Reagent Preparation :
-
Dilute recombinant human BACE1 enzyme in a sodium acetate assay buffer (pH 4.5).
-
Prepare a stock solution of the FRET peptide substrate and a BACE1 inhibitor (positive control) in DMSO.
-
Create a serial dilution of LY2886721 in the assay buffer.
-
-
Assay Procedure :
-
In a 96-well black plate, add the assay buffer, followed by the diluted LY2886721 or vehicle (DMSO).
-
Add the diluted BACE1 enzyme to all wells except the blank.
-
Pre-incubate the plate for a short period at 37°C.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
-
Data Analysis :
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of LY2886721 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Aβ Measurement in Brain Tissue (ELISA)
This protocol details the extraction and quantification of Aβ from the brain tissue of PDAPP transgenic mice.
Workflow: Brain Aβ ELISA
Methodology:
-
Brain Tissue Homogenization :
-
Dissect the hippocampus and cortex from PDAPP mice treated with LY2886721 or vehicle.
-
Homogenize the tissue in 8 volumes of cold 5 M guanidine-HCl buffer containing 50 mM Tris-HCl and protease inhibitors.[3][5]
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.[3]
-
Collect the supernatant and dilute it with a reaction buffer for the ELISA assay.[3]
-
-
Sandwich ELISA :
-
Use a commercial ELISA kit specific for Aβ₄₀ or Aβ₄₂.
-
Coat a 96-well plate with a capture antibody specific to the C-terminus of the Aβ peptide.
-
Block the plate to prevent non-specific binding.
-
Add the diluted brain extracts and a series of Aβ standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody that recognizes the N-terminus of the Aβ peptide.
-
After another incubation and wash, add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Following a final wash, add a TMB substrate. The reaction is stopped with an acid solution.
-
-
Data Analysis :
-
Measure the optical density at 450 nm using a microplate reader.
-
Generate a standard curve from the Aβ standards and use it to calculate the concentration of Aβ in the brain samples, normalizing to the total protein concentration of the extract.
-
Aβ and sAPP Measurement in Human CSF
This protocol describes the analysis of Aβ₁₋₄₀, Aβ₁₋₄₂, sAPPα, and sAPPβ in cerebrospinal fluid (CSF) from human subjects using a multiplex immunoassay platform.
Methodology:
-
CSF Collection and Processing :
-
Collect up to 25 ml of CSF via lumbar puncture from subjects administered single or multiple doses of LY2886721.[5]
-
Centrifuge the CSF samples to remove any cellular debris.
-
Exclude any samples with visual or laboratory evidence of blood contamination from the analysis.[5]
-
Store the samples at -80°C until analysis.
-
-
Multiplex Immunoassay (Luminex xMAP) :
-
Use a validated multiplex immunoassay kit (e.g., Fujirebio/Innogenetics INNO-BIA) for the simultaneous measurement of Aβ₁₋₄₀, Aβ₁₋₄₂, sAPPα, and sAPPβ.[5]
-
The assay utilizes spectrally distinct microspheres, each coated with a capture antibody specific for one of the target analytes.
-
Dilute CSF samples as required for each analyte (e.g., 1:10 for Aβ₁₋₄₀, 1:80 for sAPPα and sAPPβ).[4]
-
Incubate the diluted CSF with the antibody-coated microspheres.
-
Add a cocktail of biotinylated detection antibodies, followed by a streptavidin-phycoerythrin (PE) reporter.
-
Analyze the samples on a Luminex instrument, which identifies each microsphere and quantifies the fluorescence of the bound reporter.
-
-
Data Analysis :
-
Generate a standard curve for each analyte using recombinant protein standards.
-
Calculate the concentration of each biomarker in the CSF samples based on the standard curves.
-
Express the results as a percentage change from the baseline (pre-dose) measurements for each subject.
-
Clinical Development and Discontinuation
LY2886721 progressed to Phase 2 clinical trials.[5][6] In a Phase 2 study involving patients with mild cognitive impairment due to AD or mild AD, dosing was halted in June 2013 due to findings of abnormal liver biochemistry in four participants.[9] This liver toxicity was considered an off-target effect of the compound and not related to the BACE1 inhibition mechanism.[9] Consequently, the clinical development of LY2886721 was discontinued.[9]
Conclusion
This compound is a potent BACE1 inhibitor that demonstrated robust and dose-dependent reduction of amyloid-beta and sAPPβ levels in both preclinical models and human subjects.[5][6] The corresponding increase in sAPPα provided further evidence of target engagement and a shift towards the non-amyloidogenic pathway.[9] While the development of LY2886721 was halted due to off-target liver toxicity, the data generated from its investigation provided valuable proof-of-concept for BACE1 inhibition as a therapeutic strategy for lowering Aβ in the central nervous system.[9][11] The methodologies and findings from the LY2886721 program continue to inform the ongoing development of BACE1 inhibitors and other disease-modifying therapies for Alzheimer's disease.
References
- 1. kjvr.org [kjvr.org]
- 2. selleckchem.com [selleckchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. CNS Amyloid-β, Soluble APP-α and -β Kinetics during BACE Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eaglebio.com [eaglebio.com]
- 6. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Luminex Assay Detects Amyloid β Oligomers in Alzheimer’s Disease Cerebrospinal Fluid | PLOS One [journals.plos.org]
- 8. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 9. alzforum.org [alzforum.org]
- 10. researchgate.net [researchgate.net]
- 11. Millipore xMap® Luminex (HATMAG-68K): An Accurate and Cost-Effective Method for Evaluating Alzheimer's Biomarkers in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
LY2886721 Hydrochloride: A Technical Whitepaper
CAS Number: 1262036-49-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2886721 hydrochloride is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. This document provides a comprehensive technical overview of LY2886721, summarizing its pharmacological properties, preclinical and clinical findings, and detailed experimental methodologies. The information is intended to support further research and development efforts in the field of Alzheimer's therapeutics.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] The enzymatic cleavage of the amyloid precursor protein (APP) by BACE1 is the rate-limiting step in the production of Aβ peptides.[2] Inhibition of BACE1 is therefore a primary therapeutic strategy to reduce Aβ levels and potentially slow the progression of AD.[1][2] LY2886721 was developed by Eli Lilly and Company as a second-generation BACE1 inhibitor, demonstrating high potency and selectivity.[1][2] Although its clinical development was halted due to observations of abnormal liver biochemistry in a Phase 2 trial, the extensive preclinical and early clinical data for LY2886721 provide valuable insights into the pharmacology of BACE1 inhibition.[2][3]
Physicochemical and Pharmacological Data
A summary of the key quantitative data for this compound is presented in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1262036-49-6 | |
| Molecular Formula | C₁₈H₁₆F₂N₄O₂S·HCl | [4] |
| Molecular Weight | 426.87 g/mol | [4] |
Table 2: In Vitro Potency and Selectivity
| Assay | Parameter | Value (nM) | Reference |
| Recombinant Human BACE1 FRET Assay | IC₅₀ | 20.3 | [4] |
| Recombinant Human BACE2 FRET Assay | IC₅₀ | 10.2 | [4] |
| HEK293Swe Cellular Assay (Aβ₁₋₄₀) | EC₅₀ | 18.5 | [4] |
| HEK293Swe Cellular Assay (Aβ₁₋₄₂) | EC₅₀ | 19.7 | [4] |
| PDAPP Neuronal Culture (Aβ₁₋₄₀) | EC₅₀ | ~10 | [5] |
| PDAPP Neuronal Culture (Aβ₁₋₄₂) | EC₅₀ | ~10 | [5] |
| Cathepsin D, Pepsin, Renin | IC₅₀ | >100,000 | [4] |
Table 3: In Vivo Pharmacodynamics in Preclinical Models
| Animal Model | Dose | Effect | Reference |
| PDAPP Mice | 3-30 mg/kg (oral) | 20-65% reduction in brain Aβ | [6] |
| Beagle Dogs | 0.5 mg/kg (oral) | 50% reduction in CSF Aβ at 9 hours | [6] |
Table 4: Human Pharmacodynamics (Phase 1 Studies)
| Population | Dose | Effect | Reference |
| Healthy Volunteers | Multiple Ascending Doses | Up to 74% reduction in CSF Aβ₄₀ | [1] |
| Healthy Volunteers | Multiple Ascending Doses | Up to 71% reduction in CSF Aβ₄₂ | [1] |
| Healthy Volunteers | Multiple Ascending Doses | Up to 77% reduction in CSF sAPPβ | [1] |
| Healthy Volunteers | Multiple Ascending Doses | ~59% increase in CSF sAPPα | [1] |
Signaling Pathway and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the amyloidogenic and non-amyloidogenic pathways of APP processing. LY2886721 inhibits BACE1, thereby shifting the processing towards the non-amyloidogenic pathway.
Caption: APP Processing Pathways and the inhibitory action of LY2886721.
Synthetic Workflow for LY2886721
The synthesis of LY2886721 can be achieved in five steps from a chiral nitrone cycloadduct, as detailed in the scientific literature.[3]
Caption: High-level synthetic workflow for LY2886721.
Logical Flow of Phase 1 Clinical Trials
The Phase 1 clinical development of LY2886721 involved several studies in healthy volunteers and patients with Alzheimer's disease to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.[1][2]
Caption: Logical flow of LY2886721 Phase 1 clinical trials.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of LY2886721.
Recombinant BACE1 and BACE2 Inhibition Assay (FRET)
-
Principle: The assay measures the inhibition of recombinant human BACE1 and BACE2 activity using a synthetic fluorescence resonance energy transfer (FRET) peptide substrate. Cleavage of the substrate by the enzyme separates a fluorophore from a quencher, resulting in an increase in fluorescence.
-
Methodology:
-
Purified recombinant human BACE1 or BACE2 enzyme is used.
-
A synthetic FRET peptide substrate is prepared in an appropriate assay buffer.
-
LY2886721 is serially diluted to a range of concentrations.
-
The enzyme, substrate, and inhibitor are incubated together in a 96-well plate.
-
Fluorescence is measured over time using a microplate reader.
-
IC₅₀ values are calculated from the concentration-response curves.[4]
-
Cellular Aβ Production Assay (HEK293Swe Cells)
-
Principle: This assay quantifies the effect of LY2886721 on Aβ production in a human embryonic kidney cell line (HEK293) stably expressing human APP with the Swedish mutation (K670N/M671L), which increases Aβ production.
-
Methodology:
-
HEK293Swe cells are cultured in appropriate media.
-
Cells are treated with increasing concentrations of LY2886721 for an extended period (e.g., overnight).[4]
-
The conditioned media is collected.
-
The concentrations of Aβ₁₋₄₀ and Aβ₁₋₄₂ in the media are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
EC₅₀ values are determined from the dose-response inhibition of Aβ production.[4]
-
Cell viability is assessed using a standard method (e.g., MTT assay) to rule out cytotoxicity.[4]
-
In Vivo Efficacy in PDAPP Transgenic Mice
-
Principle: This study evaluates the ability of orally administered LY2886721 to reduce Aβ levels in the brains of PDAPP mice, a transgenic model of Alzheimer's disease.
-
Methodology:
-
Young female hemizygous PDAPP mice are used.
-
Mice are orally administered a single dose of LY2886721 (e.g., 3, 10, or 30 mg/kg) or vehicle.[6]
-
At a specified time point post-dosing (e.g., 3 hours), mice are euthanized, and brains are harvested.[6]
-
Brain tissue (e.g., hippocampus and cortex) is homogenized.
-
Aβ levels in the brain homogenates are measured by ELISA.
-
Levels of other APP cleavage products, such as C99 and sAPPβ, can also be quantified to confirm the mechanism of action.[4]
-
Brain Tissue Aβ Extraction for ELISA
-
Principle: A sequential extraction protocol is used to isolate different pools of Aβ from brain tissue for quantification.
-
Methodology for Soluble Aβ:
-
Brain tissue is homogenized in a cold buffer containing 0.2% diethylamine (B46881) (DEA) in 50 mM NaCl.
-
The homogenate is centrifuged at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
The supernatant, containing the soluble Aβ fraction, is collected and neutralized.
-
-
Methodology for Insoluble Aβ:
-
The pellet from the soluble extraction is homogenized in cold formic acid.
-
The mixture is sonicated and then centrifuged at high speed.
-
The supernatant, containing the insoluble Aβ fraction, is collected and neutralized.
-
Aβ concentrations in both fractions are then determined by ELISA.
-
Human Phase 1 Clinical Trial Design
-
Principle: The initial clinical evaluation of LY2886721 involved randomized, placebo-controlled, double-blind studies in healthy volunteers to determine its safety, tolerability, pharmacokinetics, and pharmacodynamic effects on CSF biomarkers.
-
General Methodology:
-
Single Ascending Dose (SAD) Studies: Cohorts of healthy volunteers receive a single oral dose of LY2886721 or placebo, with the dose escalated in subsequent cohorts.
-
Multiple Ascending Dose (MAD) Studies: Cohorts of healthy volunteers receive multiple daily oral doses of LY2886721 or placebo for a defined period (e.g., 14 days), with dose escalation in subsequent cohorts.[2]
-
Safety and Tolerability Monitoring: Subjects are monitored for adverse events, and clinical laboratory tests are performed.
-
Pharmacokinetic (PK) Analysis: Blood and cerebrospinal fluid (CSF) samples are collected at various time points to determine the concentration of LY2886721.
-
Pharmacodynamic (PD) Analysis: CSF samples are analyzed for changes in Aβ₁₋₄₀, Aβ₁₋₄₂, sAPPα, and sAPPβ levels.[2]
-
Conclusion
This compound is a well-characterized BACE1 inhibitor with demonstrated potency in vitro and in vivo. The preclinical and early clinical data confirm its ability to engage its target and modulate the amyloidogenic pathway, leading to significant reductions in Aβ levels. While the clinical development of LY2886721 was discontinued, the wealth of technical information generated from its investigation remains a valuable resource for the scientific community. The experimental protocols and findings detailed in this whitepaper can inform the design of future studies and the development of next-generation BACE1 inhibitors for the treatment of Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Off-Target Effects of LY2886721 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2886721 hydrochloride is a potent small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. While demonstrating robust in vivo lowering of amyloid-β (Aβ) peptides, the clinical development of LY2886721 was terminated due to observations of liver toxicity in Phase II trials.[1][2][3] This adverse effect is considered to be a result of off-target activities. This technical guide provides an in-depth analysis of the known off-target effects of LY2886721, presenting quantitative data, outlining a key proposed mechanism for the observed hepatotoxicity, and describing relevant experimental methodologies.
Off-Target Interaction Profile
LY2886721 exhibits a notable lack of selectivity for BACE1 over its close homolog, BACE2. Furthermore, its clinical use was halted by hepatotoxicity, a significant off-target effect. The following table summarizes the quantitative data available for the off-target interactions of LY2886721.
| Off-Target Molecule | Interaction Type | Assay Type | IC50 (nM) | Reference |
| BACE2 | Inhibition | Cell-free enzymatic assay | 10.2 | [3][4][5][6][7][8] |
| Cathepsin D | Inhibition | Cell-free enzymatic assay | >100,000 | [6][8] |
| Pepsin | Inhibition | Cell-free enzymatic assay | >100,000 | [6][8] |
| Renin | Inhibition | Cell-free enzymatic assay | >100,000 | [6][8] |
| On-Target (for comparison) | ||||
| BACE1 | Inhibition | Cell-free enzymatic assay | 20.3 | [3][4][5][6][7][8] |
Hepatotoxicity: A Proposed Off-Site, On-Target Mechanism
The primary off-target effect of concern for LY2886721 is liver toxicity.[1][2][3] A leading hypothesis suggests that this may be an "off-site" but "on-target" effect. This theory posits that the inhibition of BACE1 in the liver, rather than the intended central nervous system, disrupts the normal processing of other substrates, leading to cellular damage.[1]
One such substrate is β-galactoside α-2,6-sialyltransferase I (ST6GalI).[1] BACE1 is involved in the cleavage of ST6GalI, and inhibition of this process in the liver by LY2886721 is hypothesized to lead to an accumulation of cellular damage, ultimately resulting in hepatotoxicity.[1] It has been suggested that in animal models, such as BACE1 knockout mice, compensatory mechanisms from paralogues like BACE2 or cathepsin D might mitigate this effect, which could explain the lack of preclinical liver toxicity signals.[1]
Experimental Protocols
Detailed experimental protocols for the off-target assays of LY2886721 are not extensively published. However, based on the available literature, the following methodologies are representative of the techniques used.
In Vitro Enzymatic Inhibition Assay (for BACE1, BACE2, Cathepsin D, Pepsin, Renin)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified enzyme.
Objective: To quantify the inhibitory potency of LY2886721 against target enzymes.
Materials:
-
Recombinant human enzymes (BACE1, BACE2, Cathepsin D, Pepsin, Renin)
-
This compound
-
Appropriate fluorescence resonance energy transfer (FRET) substrate for each enzyme
-
Assay buffer specific to each enzyme
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of LY2886721 in a suitable solvent (e.g., DMSO).
-
Assay Reaction:
-
In a 96-well microplate, add the assay buffer.
-
Add the diluted LY2886721 or vehicle control to the wells.
-
Add the specific enzyme to each well.
-
Incubate for a predetermined period at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the FRET substrate.
-
-
Data Acquisition: Monitor the fluorescence signal over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET substrate.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of LY2886721.
-
Normalize the reaction rates to the vehicle control.
-
Plot the percent inhibition against the logarithm of the LY2886721 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Aβ Reduction Assay
This assay assesses the ability of a compound to inhibit BACE1 activity within a cellular context, leading to a reduction in the production of Aβ peptides.
Objective: To determine the cellular potency of LY2886721.
Materials:
-
HEK293 cells stably expressing human APP with the Swedish mutation (HEK293-APPsw) or primary cortical neurons from PDAPP transgenic mice.[6]
-
Cell culture medium and supplements
-
This compound
-
ELISA kits for Aβ40 and Aβ42
-
MTT or similar cytotoxicity assay kit
Procedure:
-
Cell Culture: Plate the cells in multi-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of LY2886721 for a specified period (e.g., overnight).[6]
-
Sample Collection: Collect the conditioned medium from each well.
-
Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits.
-
Cytotoxicity Assessment: Perform an MTT assay on the cells to assess any cytotoxic effects of the compound.
-
Data Analysis:
-
Normalize the Aβ concentrations to a vehicle control.
-
Plot the percent reduction in Aβ against the logarithm of the LY2886721 concentration.
-
Determine the EC50 value from the dose-response curve.
-
Conclusion
The off-target profile of this compound is primarily characterized by its lack of selectivity against BACE2 and the significant adverse effect of liver toxicity observed in clinical trials. The proposed mechanism for this hepatotoxicity, involving the inhibition of BACE1-mediated processing of ST6GalI in the liver, highlights the complexities of targeting enzymes with broad substrate profiles and systemic distribution. While the clinical development of LY2886721 was discontinued, the study of its off-target effects provides valuable insights for the future design and development of safer and more selective BACE1 inhibitors for the treatment of Alzheimer's disease. Further research is warranted to definitively elucidate the molecular mechanisms underlying the observed hepatotoxicity.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. jneurosci.org [jneurosci.org]
The Role of LY2886721 Hydrochloride in Attenuating Diabetic Phenotypes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2886721 hydrochloride, a potent inhibitor of the β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1), has emerged as a compound of interest beyond its initial development for Alzheimer's disease. Preclinical evidence now strongly suggests a significant role for BACE1 in metabolic regulation, and consequently, a therapeutic potential for its inhibitors in the context of type 2 diabetes mellitus (T2DM). This technical guide synthesizes the available data on LY2886721's effects on diabetic phenotypes, focusing on its mechanism of action, quantitative outcomes from preclinical studies, and detailed experimental protocols. The central finding is that targeted BACE1 inhibition by LY2886721 can improve glucose homeostasis and insulin (B600854) sensitivity, offering a novel avenue for T2DM therapeutic strategies, particularly in cases with comorbid neurodegenerative conditions.
Introduction: The BACE1-Diabetes Connection
BACE1 is an aspartyl protease renowned for its role in the amyloidogenic processing of APP, leading to the generation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[1] However, research has unveiled a broader physiological role for BACE1, including the regulation of glucose metabolism.[1][2] Elevated BACE1 levels and activity have been observed in patients with T2DM.[3][4][5] A key mechanism underlying this connection is the BACE1-mediated cleavage of the insulin receptor (InsR), which impairs insulin signaling and contributes to insulin resistance.[3][4][6] This positions BACE1 as a critical link between metabolic dysregulation and neurodegenerative diseases.
Inhibition of BACE1, therefore, presents a dual therapeutic opportunity: mitigating Aβ production for Alzheimer's and enhancing insulin signaling for diabetes. LY2886721 is a potent, brain-penetrant BACE1 inhibitor that has been evaluated in clinical trials for Alzheimer's disease.[7] While its development for Alzheimer's was halted due to off-target liver effects in a subset of patients, its efficacy in modulating metabolic parameters in preclinical models of diabetes warrants detailed examination.
Mechanism of Action: Restoring Insulin Sensitivity
The primary mechanism by which BACE1 inhibition, and specifically LY2886721, is proposed to improve diabetic phenotypes revolves around the preservation of the insulin receptor.
-
Insulin Receptor Cleavage: BACE1 can cleave the β-subunit of the insulin receptor, leading to its shedding from the cell surface.[3] This reduction in functional insulin receptors blunts the downstream signaling cascade initiated by insulin binding.
-
Impaired Insulin Signaling: The consequence of reduced InsR levels is impaired activation of the IRS-PI3K-AKT pathway, which is crucial for glucose uptake and metabolism.[3][6]
-
BACE1 Inhibition: By inhibiting BACE1, LY2886721 prevents the cleavage of the insulin receptor. This leads to restored InsR levels on the cell surface and improved downstream signaling, ultimately enhancing insulin sensitivity and glucose tolerance.[1][3][4] Studies with other BACE1 inhibitors, such as Elenbecestat, have demonstrated that this inhibition leads to restored hepatic insulin receptor levels and improved glucose metabolism in high-fat diet-induced diabetic mice.[3][4][6]
Signaling Pathway of BACE1 in Insulin Resistance
References
- 1. The BACE1 inhibitor LY2886721 improves diabetic phenotypes of BACE1 knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal human BACE1 knockin induces systemic diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BACE1 Inhibition Protects Against Type 2 Diabetes Mellitus by Restoring Insulin Receptor in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased β-site APP cleaving enzyme 1-mediated insulin receptor cleavage in type 2 diabetes mellitus with cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacokinetics of LY2886721 Hydrochloride in Murine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetic properties of LY2886721 hydrochloride, a potent BACE1 inhibitor, specifically within mouse models. The following sections detail the available quantitative data, comprehensive experimental protocols, and visualizations of the relevant biological pathways and study workflows to support further research and development in the field of Alzheimer's disease therapeutics.
Quantitative Pharmacokinetic Data
While comprehensive public pharmacokinetic data for LY2886721 in mouse models is limited, the following tables summarize the currently available key parameters. The data has been compiled from non-clinical studies investigating the compound's efficacy and mechanism of action.
Table 1: Key Pharmacokinetic Parameters of LY2886721 in Mice
| Parameter | Value | Species/Model | Notes |
| Half-life (t½) | ~3 hours[1] | Mouse | Indicates a relatively short duration of action in mice. |
Table 2: Unbound Brain Concentrations of LY2886721 in PDAPP Mice 3 Hours Post-Dose
| Oral Dose (mg/kg) | Unbound Brain Concentration (nM) |
| 3 | 2.3 |
| 10 | 11 |
| 30 | 50 |
This data demonstrates a dose-dependent increase in the concentration of the unbound, pharmacologically active compound in the brain.
BACE1 Signaling Pathway and Inhibition by LY2886721
LY2886721 functions as a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme plays a critical role in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. The following diagram illustrates this pathway and the mechanism of inhibition.
Experimental Protocols
The following protocols are based on the methodologies described in the key in vivo study of LY2886721 in a mouse model of Alzheimer's disease.[2]
Animal Model
-
Species: Mouse
-
Strain: Female hemizygous APPV717F transgenic mice (PDAPP)[2]
-
Supplier: Taconic (private line 6042T)[2]
-
Age: 2–3 months old[2]
-
Housing: Animals were housed under standard laboratory conditions with ad libitum access to food and water. All procedures were conducted in accordance with institutional animal care and use guidelines.[2]
Dosing and Administration
-
Compound: this compound
-
Dose Levels: 3, 10, and 30 mg/kg[2]
-
Route of Administration: Single oral gavage[2]
-
Vehicle: 7% Pharmasolve[2]
-
Control Group: Received vehicle only[2]
-
Group Size: 6-8 mice per group[2]
Sample Collection and Processing
-
Time Point: Mice were euthanized 3 hours after oral administration.[2]
-
Tissue Collection: Brains were rapidly dissected, with hippocampal and cortical regions isolated and frozen on dry ice. The remaining brain tissue was also flash-frozen for compound exposure analysis.[2]
-
Tissue Processing for Biomarker Analysis: Brain samples were homogenized in 5.5 M guanidine-HCl buffer. The resulting extracts were collected, diluted, and filtered prior to analysis.[2]
Bioanalytical Methods
-
Compound Quantification (Likely Method): While the specific method for mouse tissue was not detailed, analysis in human plasma and CSF was performed using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. It is highly probable that a similar method was employed for the mouse brain tissue analysis.
-
Biomarker Quantification: Levels of amyloid-β (Aβ), the C-terminal fragment C99, and secreted amyloid precursor protein β (sAPPβ) in the brain homogenates were quantified using specific enzyme-linked immunosorbent assays (ELISAs).[2]
Experimental Workflow Visualization
The diagram below outlines the typical workflow for a pharmacokinetic and pharmacodynamic study of LY2886721 in the PDAPP mouse model.
References
Methodological & Application
Application Notes and Protocols for LY2886721 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of LY2886721 hydrochloride, a potent and selective inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), in cell culture experiments.
Introduction
LY2886721 is a small molecule inhibitor of BACE1, a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1][2][3] The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease. LY2886721 has been investigated for its potential to reduce Aβ production and is a valuable tool for in vitro studies of Alzheimer's disease pathology.[1][4] All nonclinical studies were conducted with the hydrochloride salt of LY2886721.[5][6][7]
Mechanism of Action
LY2886721 acts as an active site inhibitor of BACE1, thereby blocking the cleavage of the amyloid precursor protein (APP) at the β-secretase site. This inhibition prevents the formation of the C99 fragment and subsequently reduces the production of both Aβ1-40 and Aβ1-42.[1][5] The compound has been shown to be highly selective for BACE1 over other aspartyl proteases like cathepsin D, pepsin, and renin, though it also inhibits BACE2 with similar potency.[1][2][5][6]
Signaling Pathway of APP Processing and BACE1 Inhibition
Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of LY2886721.
Quantitative Data Summary
The following tables summarize the in vitro potency of LY2886721 from various studies.
Table 1: In Vitro Enzyme Inhibition
| Target Enzyme | IC50 (nM) | Source |
| Recombinant human BACE1 | 20.3 | [1][5] |
| Human BACE2 | 10.2 | [1][5] |
| Cathepsin D | >100,000 | [1][5] |
| Pepsin | >100,000 | [1][5] |
| Renin | >100,000 | [1][5] |
Table 2: Cellular Activity - Aβ Reduction
| Cell Line | Aβ Species | EC50 (nM) | Source |
| HEK293Swe (Human Embryonic Kidney) | Aβ1-40 | 18.5 | [5] |
| HEK293Swe (Human Embryonic Kidney) | Aβ1-42 | 19.7 | [5] |
| Primary Cortical Neurons (PDAPP mice) | Aβ1-40 | ~10 | [2][5] |
| Primary Cortical Neurons (PDAPP mice) | Aβ1-42 | ~10 | [2][5] |
Experimental Protocols
The following are detailed protocols for the use of this compound in cell culture.
1. Preparation of this compound Stock Solution
-
Compound: this compound
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.904 mg of this compound (Molecular Weight: 390.41 g/mol ) in 1 mL of DMSO.
-
Vortex until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles.
-
2. Cell Culture and Treatment
This protocol is based on studies using HEK293 cells stably expressing APP with the Swedish mutation (HEK293Swe) and primary cortical neuronal cultures from PDAPP mice.[5]
-
Cell Lines:
-
HEK293Swe cells
-
Primary cortical neurons from embryonic day 16 PDAPP transgenic mouse embryos.
-
-
Culture Media:
-
For HEK293Swe cells: Use appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
For primary neurons: Use appropriate neuronal culture media.
-
-
Protocol:
-
Plate cells in multi-well plates at a suitable density and allow them to adhere and grow.
-
Prepare serial dilutions of this compound from the stock solution in fresh culture medium to achieve the desired final concentrations. It is important to maintain a consistent final DMSO concentration across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for an extended period, typically overnight, to allow for the inhibition of BACE1 and the subsequent reduction in Aβ secretion into the medium.[2][5]
-
Experimental Workflow for In Vitro BACE1 Inhibition Assay
Caption: General workflow for assessing the in vitro efficacy of LY2886721.
3. Measurement of Amyloid-Beta Levels
The levels of Aβ1-40 and Aβ1-42 secreted into the conditioned medium can be quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Procedure:
-
After the incubation period, carefully collect the conditioned medium from each well.
-
Centrifuge the medium to pellet any detached cells or debris.
-
Use the supernatant for Aβ quantification.
-
Follow the manufacturer's instructions for the specific Aβ1-40 and Aβ1-42 ELISA kits.
-
Measure the absorbance using a plate reader and calculate the concentrations of Aβ peptides based on a standard curve.
-
4. Assessment of Cytotoxicity
It is crucial to assess whether the observed reduction in Aβ is due to BACE1 inhibition or a result of compound-induced cytotoxicity.
-
Assays:
-
CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (Promega): This colorimetric assay measures the number of viable cells.[5]
-
MTT Assay: This assay is based on the reduction of MTT by metabolically active cells to form a purple formazan (B1609692) product.
-
-
Procedure:
-
After collecting the conditioned medium for Aβ analysis, the remaining cells in the wells can be used for cytotoxicity assessment.
-
Follow the specific protocol for the chosen cytotoxicity assay.
-
Measure the absorbance and calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Data Analysis
The results should be analyzed to determine the EC50 values for Aβ reduction.
-
Normalize the Aβ concentrations to the vehicle control.
-
Plot the percentage of Aβ reduction against the logarithm of the LY2886721 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the compound that causes a 50% reduction in Aβ levels.
Disclaimer
This document provides a general guideline. Researchers should optimize the protocols for their specific cell lines and experimental conditions. Always adhere to laboratory safety protocols when handling chemical reagents and performing cell culture work.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The potent BACE1 inhibitor LY2886721 elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dissolution of LY2886721 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and administration of LY2886721 hydrochloride, a potent β-secretase (BACE1) inhibitor, for in vivo research applications. Proper formulation is critical for ensuring accurate dosing and maximizing bioavailability in animal models.
Introduction to LY2886721
LY2886721 is a selective, orally active small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] BACE1 is the rate-limiting enzyme responsible for the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis in Alzheimer's disease (AD).[2][3][4] By inhibiting BACE1, LY2886721 reduces the levels of Aβ in the brain and cerebrospinal fluid (CSF), making it a valuable tool for preclinical AD research.[5][6][7] Nonclinical studies have typically utilized the hydrochloride salt form of LY2886721.[5][8][9]
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is essential for selecting an appropriate dissolution vehicle. The compound is soluble in DMSO but insoluble in water and ethanol.[6][10]
| Property | Value | Citation |
| Chemical Name | N-[3-[(4aS,7aS)-2-Amino-4a,5-dihydro-4H-furo[3,4-d][1][11]thiazin-7a(7H)-yl]-4-fluorophenyl]-5-fluoro-2-pyridinecarboxamide hydrochloride | [6] |
| Molecular Weight | 426.87 g/mol | [6] |
| Appearance | Solid | [10] |
| Storage | Store at -20°C in a desiccated environment. | [1][10] |
| Solubility (DMSO) | Up to 42.69 mg/mL (100 mM) | [6] |
| Solubility (Water) | Insoluble | [10] |
| Solubility (Ethanol) | Insoluble | [10] |
Signaling Pathway of BACE1 Inhibition
The diagram below illustrates the amyloid precursor protein (APP) processing pathways. BACE1 initiates the amyloidogenic pathway, leading to the formation of Aβ peptides. LY2886721 directly inhibits BACE1, thereby reducing the production of Aβ.
Caption: Amyloidogenic pathway and BACE1 inhibition by LY2886721.
In Vivo Dissolution and Administration Protocols
The following protocols are based on formulations used in published preclinical studies. Always prepare fresh solutions for administration.
Protocol 1: Formulation for Rodent Models (PDAPP Mice)
This protocol uses a vehicle of 7% Pharmasolve, as cited in studies with PDAPP transgenic mice.[5][8]
Materials:
-
This compound
-
Pharmasolve (N-Methyl-2-pyrrolidone)
-
Suitable diluent (e.g., sterile water or saline)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile tubes and syringes
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg).
-
Example Calculation for a 10 mg/kg dose:
-
Animal weight: 25 g (0.025 kg)
-
Dosing volume: 10 mL/kg -> 0.25 mL per animal
-
Desired concentration: 1 mg/mL
-
For 10 animals + overage (e.g., 3 mL total): Weigh 3 mg of LY2886721 HCl.
-
-
Prepare Vehicle: Create a 7% Pharmasolve solution by mixing 7 parts Pharmasolve with 93 parts of the chosen diluent (e.g., 0.7 mL Pharmasolve + 9.3 mL sterile water for a 10 mL total volume).
-
Dissolution:
-
Add the calculated amount of this compound to a sterile tube.
-
Add the 7% Pharmasolve vehicle.
-
Vortex thoroughly until the compound is fully dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
-
Administration: Administer the solution via oral gavage at the calculated volume (e.g., 10 mL/kg).[8]
Protocol 2: Formulation for Larger Animal Models (Beagle Dogs)
This protocol is based on a 10% Acacia formulation used in studies with beagle dogs.[5][9]
Materials:
-
This compound
-
Acacia gum (Gum arabic)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
Procedure:
-
Prepare Vehicle: Create a 10% (w/v) acacia suspension by slowly adding 10 g of acacia gum to 100 mL of sterile water while stirring continuously to avoid clumping.
-
Dissolution/Suspension:
-
Weigh the required amount of this compound.
-
Levigate (grind into a paste) the powder with a small amount of the 10% acacia vehicle using a mortar and pestle.
-
Gradually add the remaining vehicle while stirring continuously to form a uniform suspension. A homogenizer can also be used for this step.
-
-
Administration: Administer the suspension via oral gavage at the desired dose (e.g., 1.5 mg/kg).[5][9] Maintain stirring of the bulk solution during dosing to ensure homogeneity.
Protocol 3: General Purpose Two-Step Dissolution (DMSO/Corn Oil)
This method is a common alternative for water-insoluble compounds, involving initial dissolution in a small amount of DMSO followed by suspension in an oil-based vehicle.[1]
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide), fresh and anhydrous
-
Corn oil (or other suitable oil like sesame or peanut oil)
-
Vortex mixer and sonicator
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved.[1]
-
Prepare Working Solution:
-
Example for a 2 mg/mL working solution: Add 100 µL of the 20 mg/mL DMSO stock solution to 900 µL of corn oil.[1]
-
This results in a final vehicle composition of 10% DMSO and 90% corn oil.
-
Vortex and sonicate the mixture until it forms a clear solution or a uniform, fine suspension.
-
-
Administration: Administer via oral gavage. Ensure the solution is well-mixed before drawing each dose.
Summary of In Vivo Study Parameters
| Animal Model | Dose Range | Vehicle | Administration Route | Citation |
| PDAPP Mice | 3 - 30 mg/kg | 7% Pharmasolve | Oral Gavage | [5][8] |
| Beagle Dogs | 1.5 mg/kg | 10% Acacia Formulation | Oral Gavage | [5][9] |
Experimental Workflow for a Pharmacodynamic Study
The following diagram outlines a typical workflow for an in vivo pharmacodynamic study to assess the efficacy of LY2886721.
Caption: Workflow for an in vivo pharmacodynamic study of LY2886721.
By following these detailed protocols and understanding the properties of LY2886721, researchers can effectively conduct in vivo studies to investigate its role in modulating Aβ production and its potential as a therapeutic agent for Alzheimer's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LY 2886721 Hydrochloride | Other Proteases | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. jneurosci.org [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. b-amyloid10-35.com [b-amyloid10-35.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for LY2886721 Administration in PDAPP Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of the BACE1 inhibitor, LY2886721, to PDAPP (platelet-derived growth factor promoter-driven human amyloid precursor protein) transgenic mice, a common model for Alzheimer's disease. The included protocols are based on established preclinical studies and are intended to ensure accurate and reproducible experimental outcomes.
Recommended Dosage
Oral administration of LY2886721 has been shown to be effective in reducing key biomarkers of amyloidogenesis in the brains of PDAPP mice.[1][2] The recommended dosages for acute dose-response studies are summarized in the table below.
| Dosage (mg/kg) | Route of Administration | Vehicle | Key Findings |
| 3 | Oral Gavage | 7% Pharmasolve | Significant reduction in hippocampal and cortical Aβ1-x and cortical sAPPβ levels.[1][2] |
| 10 | Oral Gavage | 7% Pharmasolve | Significant reduction in hippocampal and cortical Aβ1-x, cortical C99, and cortical sAPPβ levels.[1] |
| 30 | Oral Gavage | 7% Pharmasolve | Significant reduction in hippocampal and cortical Aβ1-x, cortical C99, and cortical sAPPβ levels.[1][2] |
Experimental Protocols
Preparation of Dosing Solution (7% Pharmasolve Vehicle)
Materials:
-
LY2886721 powder
-
Pharmasolve (N-methyl-2-pyrrolidone)
-
Sterile water for injection or sterile saline
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of LY2886721 and vehicle based on the desired final concentration and the number of animals to be dosed.
-
In a sterile conical tube, weigh the appropriate amount of LY2886721 powder.
-
Add the required volume of Pharmasolve to achieve a 7% (v/v) final concentration in the total volume. For example, for a final volume of 10 mL, add 0.7 mL of Pharmasolve.
-
Add the remaining volume of sterile water or saline to reach the final desired volume.
-
Vortex the solution thoroughly until the LY2886721 is completely dissolved and the solution is homogenous.
-
Visually inspect the solution for any undissolved particles. If present, continue vortexing until a clear solution is obtained.
-
Prepare the dosing solution fresh on the day of the experiment.
Oral Gavage Administration Protocol for Mice
Materials:
-
Prepared LY2886721 dosing solution
-
Appropriately sized oral gavage needles (typically 20-22 gauge for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered. The dosing volume should be calculated based on the animal's body weight and the desired dosage (mg/kg). A common dosing volume for mice is 10 mL/kg.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark this length on the needle.
-
Draw the calculated volume of the LY2886721 solution into the syringe fitted with the gavage needle.
-
With the mouse's head tilted slightly upwards, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal injury.
-
Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to deliver the solution.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions for at least 30 minutes post-dosing.
Brain Tissue Collection and Biomarker Analysis
Following the acute dosing period (e.g., 3 hours post-administration), brain tissue should be collected for the analysis of key biomarkers of BACE1 inhibition.
2.3.1. Tissue Collection:
-
Euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Decapitate the mouse and carefully dissect the brain on an ice-cold surface.
-
Isolate the hippocampus and cortex.
-
Snap-freeze the tissue samples in liquid nitrogen and store at -80°C until further analysis.
2.3.2. Measurement of Aβ1-x, C99, and sAPPβ: Levels of amyloid-beta (Aβ1-x), C-terminal fragment C99, and soluble amyloid precursor protein beta (sAPPβ) can be quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits or by Western blot analysis following standard protocols.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of LY2886721 and a typical experimental workflow for its evaluation in PDAPP mice.
References
- 1. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using LY2886721 Hydrochloride in HEK293Swe Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2886721 hydrochloride is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides.[3] An accumulation of Aβ peptides in the brain is a pathological hallmark of Alzheimer's disease. The HEK293Swe cell line is a human embryonic kidney cell line stably transfected with the amyloid precursor protein (APP) gene carrying the Swedish (K670N/M671L) mutation. This mutation enhances the cleavage of APP by BACE1, leading to increased production of Aβ peptides. Consequently, the HEK293Swe cell line is a widely utilized in vitro model for screening and characterizing BACE1 inhibitors.
These application notes provide a detailed protocol for utilizing this compound to inhibit Aβ production in the HEK293Swe cell line, along with expected quantitative data and visualizations of the relevant biological pathways and experimental procedures.
Data Presentation
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in enzymatic and cellular assays.
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |
| Enzymatic Assay | Recombinant Human BACE1 | IC50 | 20.3 | [1][2] |
| Enzymatic Assay | Recombinant Human BACE2 | IC50 | 10.2 | [1][2] |
| Cellular Assay | HEK293Swe | EC50 (Aβ1-40) | 18.5 | [4] |
| Cellular Assay | HEK293Swe | EC50 (Aβ1-42) | 19.7 | [4] |
| Cellular Assay | PDAPP Neuronal Culture | EC50 (Aβ1-40 & Aβ1-42) | ~10 | [1] |
Signaling Pathway
The processing of amyloid precursor protein (APP) can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. LY2886721, as a BACE1 inhibitor, specifically targets the amyloidogenic pathway to reduce the production of Aβ peptides.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Experimental Protocols
Protocol 1: In vitro Inhibition of Aβ Production in HEK293Swe Cells
This protocol details the steps for treating HEK293Swe cells with this compound and measuring the subsequent reduction in secreted Aβ peptides.
Materials:
-
HEK293Swe cells
-
Complete growth medium (e.g., DMEM with 10% FBS and appropriate selection antibiotics)
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 24-well or 96-well)
-
Aβ1-40 and Aβ1-42 ELISA kits
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
-
Standard laboratory equipment (incubator, centrifuge, pipettes, etc.)
Procedure:
-
Cell Seeding:
-
Culture HEK293Swe cells in complete growth medium in a T75 flask until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh medium.
-
Seed the cells into 24-well or 96-well plates at a density that will result in approximately 80-90% confluency after 24 hours.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in a serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
-
Cell Treatment:
-
After 24 hours of incubation, aspirate the growth medium from the seeded cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared compound dilutions (and vehicle control) to the respective wells.
-
Incubate the cells for a defined period, typically overnight (16-24 hours), at 37°C and 5% CO2.[1][4]
-
-
Sample Collection and Analysis:
-
After the incubation period, carefully collect the conditioned medium from each well.
-
Centrifuge the conditioned medium to pellet any detached cells or debris.
-
Analyze the supernatant for Aβ1-40 and Aβ1-42 levels using specific ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assessment:
-
To ensure that the observed reduction in Aβ is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.[4]
-
Follow the protocol provided with the chosen cell viability assay kit.
-
Experimental Workflow Diagram:
Caption: Workflow for Aβ Inhibition Assay in HEK293Swe Cells.
Conclusion
This compound is a valuable research tool for studying the amyloidogenic pathway of APP processing. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in the HEK293Swe cell line to investigate the mechanisms of Aβ production and the efficacy of BACE1 inhibition. Careful execution of these protocols will yield reproducible and reliable data for advancing our understanding of Alzheimer's disease and the development of potential therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY2886721 Hydrochloride Administration in Beagle Dogs
These application notes provide a detailed overview of the administration of the BACE1 inhibitor, LY2886721 hydrochloride, to beagle dogs, based on preclinical studies. The protocols are intended for researchers, scientists, and drug development professionals working on similar compounds or preclinical models.
Introduction
LY2886721 is a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-β (Aβ) peptides.[1][2] The accumulation of Aβ is a central hypothesis in the pathogenesis of Alzheimer's disease.[1][2] Preclinical studies in animal models are crucial for evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of BACE1 inhibitors. The beagle dog is a valuable non-transgenic animal model for this purpose, as the Aβ processing pathway is similar to that in humans.[3] This document outlines the protocols for oral administration of this compound to beagle dogs and the subsequent analysis of its effects on central and peripheral Aβ levels.[1]
Signaling Pathway
LY2886721 acts by inhibiting BACE1, which is the rate-limiting enzyme in the amyloidogenic pathway. By blocking BACE1, LY2886721 reduces the cleavage of the amyloid precursor protein (APP) into Aβ peptides, specifically Aβ40 and Aβ42.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical study of LY2886721 in beagle dogs.
Table 1: Study Design and Parameters
| Parameter | Details | Reference |
| Test Compound | This compound | [4] |
| Formulation | 10% Acacia | [1] |
| Animal Model | Male Beagle Dogs (n=6) | [1] |
| Specialized Model | Cannulated for CSF collection | [1] |
| Dose | 1.5 mg/kg | [1] |
| Route of Administration | Oral (gavage) | [1] |
| Study Duration | 48 hours | [1] |
Table 2: Baseline and Post-Dose Aβ Levels
| Analyte | Matrix | Baseline Level (mean ± SEM) | Peak Reduction (%) | Time to Peak Effect (hours) | Reference |
| Aβ1-x | Plasma | 234 ± 17 pg/mL | ~80% | Not specified | [1][5] |
| Aβ1-x | CSF | 4.85 ± 0.64 ng/mL | ~80% | 9 | [1][5] |
| Aβ1-40 | CSF | Not specified | Significant reduction | Not specified | [1] |
| Aβ1-42 | CSF | Not specified | Significant reduction | Not specified | [1] |
Experimental Protocols
The following protocols are based on the methodologies described in the preclinical evaluation of LY2886721.
-
Species: Beagle dog (Canis lupus familiaris)
-
Sex: Male
-
Number of Animals: 6
-
Model: The dogs were surgically implanted with a cannula in the lumbar spine, with the tip extending towards the cervical spine to allow for repeated CSF collection over the 48-hour study period.[1]
-
Acclimation: Animals should be acclimated to the facility conditions before the study.
-
Housing: Dogs should be housed in accordance with institutional animal care and use guidelines.
-
Ethics: All animal procedures must conform to the Institutional Animal Care and Use Committee (IACUC) guidelines.[1]
-
Compound Preparation: Prepare a 10% Acacia formulation of this compound.[1]
-
Fasting: Animals should be fasted overnight prior to dosing.
-
Dose Calculation: Calculate the volume of the formulation to be administered based on the body weight of each dog to achieve a final dose of 1.5 mg/kg.[1]
-
Administration: Administer the calculated dose orally via gavage.[1]
-
Baseline Samples: Prior to dosing, collect baseline blood and CSF samples.[1]
-
Post-Dose Sampling:
-
Sample Handling: Store all plasma and CSF samples frozen until analysis.[1]
-
Aβ Analysis:
-
Data Analysis:
Experimental Workflow
The following diagram illustrates the experimental workflow for the study.
Conclusion
The administration of a single 1.5 mg/kg oral dose of this compound to beagle dogs resulted in a robust and time-dependent decrease in both peripheral (plasma) and central (CSF) levels of Aβ peptides.[1][5] The peak effect in the CSF was observed at 9 hours post-dose, with Aβ levels returning towards baseline by 48 hours.[5] These findings demonstrate the potent in vivo activity of LY2886721 in a non-transgenic large animal model. While the clinical development of LY2886721 was halted due to off-target effects, the methodologies and data from these preclinical studies remain valuable for the development and evaluation of other BACE1 inhibitors.[1]
References
- 1. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potent BACE1 inhibitor LY2886721 elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of two different methods for measurement of amyloid-β peptides in cerebrospinal fluid after BACE1 inhibition in a dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Aβ Levels Following LY2886721 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2886721 is a potent, orally bioavailable small molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides.[2][4] The accumulation of Aβ plaques in the brain is a primary pathological hallmark of Alzheimer's disease (AD). As a BACE1 inhibitor, LY2886721 was developed to decrease the production of Aβ peptides and has been investigated in preclinical and clinical studies for its potential as a disease-modifying therapy for AD.[2][4] Although its clinical development was halted due to liver abnormalities, LY2886721 remains a critical tool for researchers studying the impact of BACE1 inhibition on Aβ metabolism and AD pathogenesis.[1]
These application notes provide a detailed protocol for the quantification of Aβ levels in biological samples following treatment with LY2886721, along with a summary of the expected quantitative outcomes based on published data.
Data Presentation: Quantitative Effects of LY2886721 on Aβ Levels
Treatment with LY2886721 leads to a dose-dependent reduction in Aβ levels in both plasma and cerebrospinal fluid (CSF).[1][5] The following tables summarize the quantitative data from preclinical and clinical studies.
Table 1: Preclinical Studies - Aβ Reduction Following Oral Administration of LY2886721
| Species | Tissue/Fluid | Dose (mg/kg) | Analyte | % Reduction (vs. Vehicle) | Analytical Method |
| PDAPP Mice | Hippocampus | 3 | Aβ1-x | Significant Reduction | ELISA |
| PDAPP Mice | Hippocampus | 10 | Aβ1-x | Significant Reduction | ELISA |
| PDAPP Mice | Hippocampus | 30 | Aβ1-x | Significant Reduction | ELISA |
| PDAPP Mice | Cortex | 3 | Aβ1-x | Significant Reduction | ELISA |
| PDAPP Mice | Cortex | 10 | Aβ1-x | Significant Reduction | ELISA |
| PDAPP Mice | Cortex | 30 | Aβ1-x | Significant Reduction | ELISA |
| Beagle Dogs | CSF | 1.5 | Aβ1-x | Up to 80% | ELISA |
Source: Data compiled from published preclinical studies.[2]
Table 2: Phase 1 Clinical Trial - Aβ Reduction in Healthy Human Volunteers Following Daily Oral Doses of LY2886721 for 14 Days
| Dose (mg) | Fluid | Analyte | % Reduction (vs. Placebo) | Analytical Method |
| 5 | CSF | Aβ40 | Dose-dependent decrease | ELISA |
| 15 | CSF | Aβ40 | Dose-dependent decrease | ELISA |
| 35 | CSF | Aβ40 | Up to 74% | ELISA |
| 35 | CSF | Aβ42 | Reduced to a similar extent as Aβ40 | ELISA |
| 35 | CSF | sAPPβ | Reduced to a similar extent as Aβ40 | ELISA |
| 70 (single dose) | Plasma | Aβ40 | Dose-dependent decrease | ELISA |
Source: Data compiled from published Phase 1 clinical trial results.[1]
Signaling Pathway and Experimental Workflow
Amyloid Precursor Protein (APP) Processing Pathway and the Effect of LY2886721
The following diagram illustrates the amyloidogenic and non-amyloidogenic pathways of APP processing and the mechanism of action of LY2886721.
Caption: Mechanism of LY2886721 in APP processing.
Experimental Workflow for Measuring Aβ Levels
This diagram outlines the key steps from sample collection to data analysis for quantifying Aβ levels after LY2886721 treatment.
Caption: Workflow for Aβ quantification.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in measuring Aβ levels after treatment with LY2886721.
Sample Collection and Processing
a. Plasma Collection:
-
Collect whole blood into tubes containing EDTA as an anticoagulant.
-
Invert the tubes gently 8-10 times to ensure proper mixing.
-
Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C within 2 hours of collection.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.
-
Aliquot the plasma into cryovials and store at -80°C until analysis.
b. Cerebrospinal Fluid (CSF) Collection:
-
Collect CSF via lumbar puncture into polypropylene (B1209903) tubes to minimize Aβ adsorption.
-
Centrifuge the CSF at 2,000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Aliquot the supernatant into polypropylene cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
c. Brain Tissue Homogenization (for preclinical studies):
-
Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Weigh the tissue and add 5-10 volumes of ice-cold homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Homogenize the tissue using a Dounce homogenizer or a sonicator on ice.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and store at -80°C.
-
For insoluble Aβ, the pellet can be further extracted with 70% formic acid.
Quantification of Aβ40 and Aβ42 by Sandwich ELISA
This protocol is a general guideline. Specific antibody pairs and reagent concentrations should be optimized. Commercially available ELISA kits are also a reliable option.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (specific for the C-terminus of Aβ40 or Aβ42)
-
Detection antibody (biotinylated, specific for the N-terminus of Aβ)
-
Recombinant Aβ40 and Aβ42 standards
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Standard and Sample Incubation: Prepare a serial dilution of the Aβ standards. Add 100 µL of standards and samples (diluted in blocking buffer) to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step five times.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the Aβ standards. Use the standard curve to determine the concentration of Aβ in the samples.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers investigating the effects of the BACE1 inhibitor LY2886721 on Aβ levels. Accurate and consistent measurement of Aβ is crucial for evaluating the pharmacodynamic effects of such compounds and for furthering our understanding of the role of BACE1 in Alzheimer's disease. The provided methodologies, when followed with care, will enable the generation of reliable and reproducible data.
References
- 1. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The potent BACE1 inhibitor LY2886721 elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: LY2886721 in Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2886721 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD). The accumulation of Aβ is a key driver of neuroinflammation, a chronic inflammatory state in the central nervous system characterized by the activation of microglia and astrocytes, and the release of pro-inflammatory cytokines. While direct studies on the effects of LY2886721 on neuroinflammatory markers are not extensively detailed in the available literature, its profound impact on Aβ reduction suggests a significant potential for mitigating neuroinflammation downstream. These application notes provide an overview of the known applications of LY2886721 in preclinical models, focusing on its primary mechanism of Aβ reduction, and offer protocols for its use in relevant experimental settings.
Mechanism of Action
LY2886721 is an active site inhibitor of BACE1. By blocking the enzymatic activity of BACE1, LY2886721 prevents the initial cleavage of the amyloid precursor protein (APP) into the sAPPβ and C99 fragments. This, in turn, reduces the substrate available for γ-secretase, leading to a significant decrease in the production of various Aβ species, including the aggregation-prone Aβ1-40 and Aβ1-42.[2][3][4]
subgraph "cluster_upstream" { label="Upstream Events"; bgcolor="#F1F3F4"; "APP" [label="Amyloid Precursor\nProtein (APP)", fillcolor="#FFFFFF"]; }
subgraph "cluster_bace1" { label="BACE1 Cleavage"; bgcolor="#F1F3F4"; "BACE1" [label="BACE1 Enzyme", fillcolor="#FFFFFF"]; "LY2886721" [label="LY2886721", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_downstream" { label="Downstream Products"; bgcolor="#F1F3F4"; "sAPPbeta" [label="sAPPβ", fillcolor="#FFFFFF"]; "C99" [label="C99", fillcolor="#FFFFFF"]; "Abeta" [label="Amyloid-beta (Aβ)\n(Aβ1-40, Aβ1-42)", fillcolor="#FBBC05"]; }
subgraph "cluster_neuroinflammation" { label="Neuroinflammation"; bgcolor="#F1F3F4"; "Microglia_Activation" [label="Microglia Activation", fillcolor="#FFFFFF"]; "Cytokine_Release" [label="Pro-inflammatory\nCytokine Release", fillcolor="#FFFFFF"]; }
"APP" -> "BACE1" [label="Cleavage by"]; "BACE1" -> "sAPPbeta" [label="Produces"]; "BACE1" -> "C99" [label="Produces"]; "LY2886721" -> "BACE1" [label="Inhibits", arrowhead="tee", color="#EA4335"]; "C99" -> "Abeta" [label="Cleavage by\nγ-secretase"]; "Abeta" -> "Microglia_Activation" [label="Triggers"]; "Microglia_Activation" -> "Cytokine_Release" [label="Leads to"]; }
Figure 1: Mechanism of action of LY2886721 in the amyloidogenic pathway and its hypothesized impact on neuroinflammation.
Data Presentation
In Vitro Activity of LY2886721
| Assay System | Target | Endpoint | Result (IC50 / EC50) | Reference |
| Recombinant Human BACE1 | BACE1 | Enzymatic Inhibition | 20.3 nM | [2] |
| Recombinant Human BACE2 | BACE2 | Enzymatic Inhibition | 10.2 nM | [2] |
| HEK293Swe Cells | Aβ1-40 Secretion | Cellular Activity | 18.5 nM | [2][5] |
| HEK293Swe Cells | Aβ1-42 Secretion | Cellular Activity | 19.7 nM | [2][5] |
| PDAPP Mouse Primary Neuronal Cultures | Aβ1-40 Secretion | Cellular Activity | ~10 nM | [2] |
| PDAPP Mouse Primary Neuronal Cultures | Aβ1-42 Secretion | Cellular Activity | ~10 nM | [2] |
In Vivo Pharmacodynamic Effects of LY2886721 in PDAPP Mice
| Treatment Group (Oral Administration) | Hippocampal Aβ1-x Reduction | Cortical Aβ1-x Reduction | Cortical sAPPβ Reduction | Reference |
| 3 mg/kg | Significant | Significant | Significant | [3] |
| 10 mg/kg | Significant | Significant | Significant | [3] |
| 30 mg/kg | Significant | Significant | Significant | [3] |
Experimental Protocols
In Vitro Inhibition of Aβ Production in Cell Culture
This protocol is adapted from studies using HEK293Swe cells and primary neuronal cultures.
"Start" [label="Start", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Culture" [label="1. Culture HEK293Swe or\nPrimary Neurons"]; "Treatment" [label="2. Treat with varying\nconcentrations of LY2886721"]; "Incubation" [label="3. Incubate overnight"]; "Conditioned_Media_Collection" [label="4. Collect conditioned media"]; "ELISA" [label="5. Measure Aβ1-40 and Aβ1-42\nlevels using ELISA"]; "Cytotoxicity_Assay" [label="6. Assess cell viability\n(e.g., MTT assay)"]; "Data_Analysis" [label="7. Analyze data and\ndetermine EC50 values"]; "End" [label="End", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Cell_Culture"; "Cell_Culture" -> "Treatment"; "Treatment" -> "Incubation"; "Incubation" -> "Conditioned_Media_Collection"; "Conditioned_Media_Collection" -> "ELISA"; "Treatment" -> "Cytotoxicity_Assay" [style="dashed"]; "ELISA" -> "Data_Analysis"; "Data_Analysis" -> "End"; }
Figure 2: Workflow for in vitro assessment of LY2886721 activity.
1. Cell Culture:
- For HEK293Swe cells, maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
- For primary cortical neurons from PDAPP transgenic mouse embryos, culture in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
2. Treatment:
- Plate cells in appropriate culture vessels (e.g., 24-well plates).
- Once cells reach desired confluency (typically 70-80%), replace the medium with fresh medium containing varying concentrations of LY2886721 (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).
3. Incubation:
- Incubate the cells overnight (approximately 16-24 hours) at 37°C in a humidified incubator with 5% CO2.
4. Sample Collection:
- Collect the conditioned medium from each well.
- Centrifuge the medium to pellet any detached cells and debris.
- Transfer the supernatant to fresh tubes for analysis.
5. Aβ Quantification:
- Measure the concentrations of Aβ1-40 and Aβ1-42 in the conditioned medium using commercially available ELISA kits according to the manufacturer's instructions.
6. Cytotoxicity Assessment:
- To ensure that the observed reduction in Aβ is not due to cell death, perform a cytotoxicity assay (e.g., MTT or LDH assay) on the cells after treatment.
7. Data Analysis:
- Normalize the Aβ concentrations to the total protein concentration in the corresponding cell lysates.
- Plot the percentage of Aβ inhibition against the log concentration of LY2886721 to determine the EC50 values.
In Vivo Assessment of Aβ Reduction in PDAPP Mice
This protocol is based on studies evaluating the pharmacodynamic effects of LY2886721 in a transgenic mouse model of Alzheimer's disease.
"Start" [label="Start", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Animal_Dosing" [label="1. Administer LY2886721 or\nvehicle to PDAPP mice orally"]; "Time_Course" [label="2. Euthanize animals at a\nspecific time point post-dosing\n(e.g., 3 hours)"]; "Brain_Extraction" [label="3. Perfuse animals and\nextract brain tissue"]; "Tissue_Homogenization" [label="4. Homogenize brain regions\n(cortex, hippocampus)"]; "ELISA" [label="5. Measure Aβ1-x, sAPPβ, and C99\nlevels using ELISA"]; "Data_Analysis" [label="6. Analyze data and compare\ntreated vs. vehicle groups"]; "End" [label="End", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Animal_Dosing"; "Animal_Dosing" -> "Time_Course"; "Time_Course" -> "Brain_Extraction"; "Brain_Extraction" -> "Tissue_Homogenization"; "Tissue_Homogenization" -> "ELISA"; "ELISA" -> "Data_Analysis"; "Data_Analysis" -> "End"; }
Figure 3: Workflow for in vivo assessment of LY2886721 efficacy.
1. Animal Model:
- Use young (2-3 months old) female hemizygous APPV717F transgenic mice (PDAPP).
2. Dosing:
- Administer LY2886721 orally at various doses (e.g., 3, 10, and 30 mg/kg) or vehicle control.
3. Tissue Collection:
- At a predetermined time point after dosing (e.g., 3 hours), euthanize the mice.
- Perform transcardial perfusion with saline to remove blood from the brain.
- Dissect the brain and isolate specific regions of interest, such as the cortex and hippocampus.
4. Brain Homogenization:
- Homogenize the brain tissue in an appropriate lysis buffer containing protease inhibitors.
- Centrifuge the homogenates to separate the soluble and insoluble fractions.
5. Analyte Quantification:
- Measure the levels of Aβ1-x, sAPPβ, and C99 in the brain homogenates using specific ELISA kits.
6. Data Analysis:
- Compare the levels of the analytes in the LY2886721-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA with Dunnett's post hoc test).
Application in Neuroinflammation Models
While direct experimental data on LY2886721 in specific neuroinflammation models is limited, its potent Aβ-lowering effects suggest its utility in models where neuroinflammation is driven by Aβ pathology.
Hypothesized Effects of LY2886721 on Neuroinflammation:
-
Reduced Microglial Activation: Aβ oligomers and plaques are potent activators of microglia. By reducing Aβ levels, LY2886721 is expected to decrease the pro-inflammatory activation of microglia.
-
Decreased Pro-inflammatory Cytokine Production: Activated microglia release a variety of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. A reduction in microglial activation would likely lead to a decrease in the production of these cytokines.
-
Preservation of Neuronal Function: Chronic neuroinflammation contributes to synaptic dysfunction and neuronal death. By mitigating neuroinflammation, LY2886721 may have neuroprotective effects.
Proposed Experimental Approaches:
To directly investigate the effects of LY2886721 on neuroinflammation, researchers could employ the following models and techniques:
-
In Vitro Microglia Activation Assays:
-
Culture primary microglia or microglial cell lines (e.g., BV-2).
-
Stimulate the cells with Aβ oligomers in the presence or absence of LY2886721.
-
Measure markers of microglial activation (e.g., Iba1, CD68 expression) and the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using immunocytochemistry, qPCR, or ELISA.
-
-
In Vivo Studies in AD Mouse Models:
-
Treat AD transgenic mice (e.g., 5xFAD, APP/PS1) with LY2886721.
-
Perform immunohistochemical analysis of brain tissue for markers of microgliosis (Iba1) and astrogliosis (GFAP).
-
Quantify the levels of pro-inflammatory cytokines in brain homogenates.
-
Assess synaptic integrity and neuronal loss.
-
Conclusion
LY2886721 is a well-characterized BACE1 inhibitor with robust Aβ-lowering effects demonstrated in a variety of preclinical models. While its direct impact on neuroinflammation has not been the primary focus of published research, its mechanism of action strongly suggests a potential to ameliorate Aβ-driven neuroinflammatory processes. The protocols and data presented here provide a foundation for researchers to utilize LY2886721 as a tool to investigate the intricate relationship between amyloid pathology and neuroinflammation in the context of Alzheimer's disease and related neurodegenerative disorders. Further studies are warranted to directly elucidate the anti-neuroinflammatory properties of this compound.
References
- 1. The potent BACE1 inhibitor LY2886721 elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jneurosci.org [jneurosci.org]
- 4. jneurosci.org [jneurosci.org]
- 5. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of sAPPβ Following LY2886721 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloid Precursor Protein (APP) is a transmembrane protein that can be processed through two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.[1] In the amyloidogenic pathway, APP is sequentially cleaved by β-secretase (BACE1) and then γ-secretase to produce amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[2][3] The initial cleavage by BACE1 also releases a soluble N-terminal fragment known as sAPPβ.[1][4]
LY2886721 is a potent and selective inhibitor of BACE1.[2][5][6] By blocking the enzymatic activity of BACE1, LY2886721 prevents the initial cleavage of APP in the amyloidogenic cascade.[2][7] This inhibition leads to a dose-dependent reduction in the production of sAPPβ and Aβ peptides.[2][7][8] Consequently, measuring the levels of sAPPβ serves as a direct pharmacodynamic biomarker for assessing the in vitro and in vivo efficacy of BACE1 inhibitors like LY2886721.[2][9] This document provides a detailed protocol for the detection and quantification of sAPPβ levels using Western blot analysis following treatment with LY2886721.
Signaling Pathway of LY2886721 Action
Caption: Mechanism of LY2886721 on APP processing.
Experimental Protocol
This protocol details the steps for treating a cell line (e.g., HEK293 cells overexpressing human APP, or SH-SY5Y cells) with LY2886721, preparing cell lysates, and performing a Western blot to quantify changes in secreted sAPPβ levels.
Materials and Reagents
-
Cell Line: HEK293swe or other suitable cell line expressing APP.
-
Cell Culture Media and Reagents: DMEM, FBS, Penicillin-Streptomycin, PBS.
-
LY2886721: Prepare stock solutions in DMSO.[5]
-
Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails.[10][11]
-
Protein Assay Kit: BCA or Bradford assay kit.
-
SDS-PAGE Reagents: Acrylamide (B121943) solutions, SDS, Tris-HCl, TEMED, APS.
-
Western Blotting Reagents:
-
Primary Antibody: Rabbit anti-sAPPβ antibody (specific for the β-secretase cleavage site, with minimal cross-reactivity to sAPPα and full-length APP).[1][3][4]
-
Loading Control Antibody: Anti-Actin or Anti-Tubulin.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Transfer Membranes: PVDF or nitrocellulose.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat milk or BSA in TBST.
-
Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Detection Reagent: ECL Chemiluminescence substrate.
-
Experimental Workflow
Caption: Western Blot workflow for sAPPβ detection.
Step-by-Step Methodology
1. Cell Culture and Treatment: a. Culture cells to approximately 80% confluency.[12] b. Treat cells with varying concentrations of LY2886721 (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
2. Sample Preparation (Cell Lysate): a. Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[10][13] b. Aspirate the PBS and add ice-cold lysis buffer (e.g., 1 mL per 100 mm dish).[13][14] The lysis buffer should contain protease and phosphatase inhibitors to prevent protein degradation.[10][11] c. Scrape the adherent cells using a cold cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.[13][14] d. Agitate the suspension for 30 minutes at 4°C to ensure complete lysis.[11] e. Centrifuge the lysate at ~12,000-16,000 x g for 20 minutes at 4°C to pellet cell debris.[11][14] f. Carefully transfer the supernatant (containing the protein extract) to a new pre-cooled tube.
3. Protein Quantification: a. Determine the total protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[15] This is crucial for ensuring equal loading of protein for each sample.[13]
4. SDS-PAGE: a. To 20-50 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.[10] b. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10][16] c. Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel. The acrylamide percentage will depend on the size of sAPPβ. d. Run the gel until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunodetection: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14][17] b. Incubate the membrane with the primary anti-sAPPβ antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[17] (Consult the antibody datasheet for the recommended dilution, typically 1:1000). c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14][18] e. Wash the membrane again three times for 5-10 minutes each with TBST.
7. Signal Detection and Analysis: a. Prepare the ECL chemiluminescence substrate according to the manufacturer's instructions and incubate it with the membrane.[18] b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the sAPPβ band intensity to a loading control (e.g., β-actin or tubulin from the same lysate) to account for loading differences.
Data Presentation
Summarize the quantitative data from the Western blot analysis in a structured table. The data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from multiple independent experiments.
| Treatment Group | Concentration | Mean sAPPβ Intensity (Normalized to Loading Control) | % Reduction vs. Vehicle |
| Vehicle Control | 0 µM (DMSO) | 1.00 ± 0.12 | 0% |
| LY2886721 | 10 nM | 0.65 ± 0.09 | 35% |
| LY2886721 | 100 nM | 0.28 ± 0.05 | 72% |
| LY2886721 | 1 µM | 0.11 ± 0.03 | 89% |
References
- 1. ibl-america.com [ibl-america.com]
- 2. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CNS Amyloid-β, Soluble APP-α and -β Kinetics during BACE Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibl-america.com [ibl-america.com]
- 5. b-amyloid10-35.com [b-amyloid10-35.com]
- 6. alzforum.org [alzforum.org]
- 7. researchgate.net [researchgate.net]
- 8. jneurosci.org [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 11. affbiotech.com [affbiotech.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Sample preparation for western blot | Abcam [abcam.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. addgene.org [addgene.org]
Application Notes and Protocols: Quantification of Aβ40 and Aβ42 Following LY2886721 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of amyloid-beta 40 (Aβ40) and amyloid-beta 42 (Aβ42) peptides using Enzyme-Linked Immunosorbent Assay (ELISA) following treatment with the BACE1 inhibitor, LY2886721. This document includes a summary of the expected quantitative changes in Aβ levels, a detailed experimental protocol for a sandwich ELISA, and visualizations of the relevant biological pathway and experimental workflow.
Introduction
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The production of Aβ peptides is initiated by the cleavage of the amyloid precursor protein (APP) by the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Inhibition of BACE1 is a key therapeutic strategy aimed at reducing the formation of these neurotoxic Aβ peptides.
LY2886721 is a potent and selective, orally active BACE1 inhibitor that has been evaluated in preclinical and clinical studies for the treatment of Alzheimer's disease.[1] By inhibiting BACE1, LY2886721 is expected to decrease the production of both Aβ40 and Aβ42. Accurate and sensitive quantification of these peptides in biological samples such as cerebrospinal fluid (CSF), plasma, and brain tissue is critical for assessing the pharmacodynamic effects and efficacy of BACE1 inhibitors like LY2886721. The sandwich ELISA is a widely used method for this purpose due to its high sensitivity and specificity.[2]
Data Presentation: Quantitative Effects of LY2886721 on Aβ40 and Aβ42 Levels
The following tables summarize the reported effects of LY2886721 on Aβ40 and Aβ42 levels in various experimental models.
Table 1: In Vitro Inhibition of Aβ Production
| Cell Line | Aβ Species | EC50 (nM) | Reference |
| HEK293Swe | Aβ1-40 | 18.5 | [3][4] |
| HEK293Swe | Aβ1-42 | 19.7 | [3][4] |
| PDAPP Neuronal Cultures | Aβ1-40 | ~10 | [4] |
| PDAPP Neuronal Cultures | Aβ1-42 | ~10 | [4] |
Table 2: In Vivo Reduction of Aβ Levels in Animal Models
| Animal Model | Tissue/Fluid | Dose | Reduction in Aβ | Time Point | Reference |
| PDAPP Mice | Brain (Hippocampus & Cortex) | 3-30 mg/kg | 20-65% (Aβ1-x) | 3 hours | [4] |
| Beagle Dogs | CSF | 0.5 mg/kg | ~50% (Aβ) | 9 hours | [5] |
| Beagle Dogs | Plasma | 0.5 mg/kg | Sustained reduction | 24 hours | [5] |
| Rhesus Monkey | CSF | N/A | Significant reduction | N/A | [6] |
Table 3: Reduction of Aβ Levels in Human Clinical Trials (Phase 1)
| Population | Sample | Dose | Reduction in Aβ40 | Reduction in Aβ42 | Duration | Reference |
| Healthy Volunteers & AD Patients | CSF | 35 mg | ~53.2-59.0% | ~53.2-59.0% | Multiple Doses | [4] |
| Healthy Volunteers & AD Patients | CSF | 70 mg | ~71-78% | ~71-78% | Multiple Doses | [4] |
| Healthy Volunteers | CSF | Single/Multiple Doses | Up to 74% | Up to 71% | 2 weeks | [5] |
Experimental Protocols
This section provides a detailed protocol for a standard sandwich ELISA for the quantification of Aβ40 and Aβ42 in biological samples. This protocol is a generalized procedure based on commercially available kits and common laboratory practices.
Materials Required
-
Human Aβ40 and Aβ42 ELISA Kits (containing pre-coated 96-well plates, standards, detection antibodies, wash buffers, substrate, and stop solution)
-
Biological samples (CSF, plasma, cell culture supernatant, or brain tissue homogenate)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Protease inhibitors
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and sterile pipette tips
-
Polypropylene (B1209903) tubes for sample and standard dilutions
-
Orbital shaker
Sample Preparation
Proper sample collection and preparation are crucial for accurate results.
-
Cerebrospinal Fluid (CSF): Collect CSF directly into polypropylene tubes. If not analyzed immediately, store at -80°C. Samples should undergo a limited number of freeze-thaw cycles.[7] For the assay, CSF samples may require dilution (e.g., 1:3 for Aβ42, 1:10 for Aβ40) with the provided sample diluent.[6]
-
Plasma: Collect blood in EDTA tubes and centrifuge to separate plasma. Store plasma at -80°C.
-
Cell Culture Supernatant: Collect the conditioned medium and centrifuge at 1,000 x g for 10 minutes at 4°C to remove cells and debris. The cleared supernatant can be used directly or stored at -80°C.[2]
-
Brain Tissue: Homogenize brain tissue in an appropriate lysis buffer containing protease inhibitors. Centrifuge the homogenate at high speed (e.g., 100,000 x g) to separate soluble and insoluble fractions. The soluble fraction can be used for the ELISA.
ELISA Procedure
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Reconstitute lyophilized standards and detection antibodies as per the kit instructions. Prepare serial dilutions of the Aβ40 and Aβ42 standards to generate a standard curve. A typical standard curve might range from 12.5 pg/mL to 800 pg/mL.[8]
-
Sample and Standard Addition: Add 100 µL of standards, controls, and prepared samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for a specified time and temperature (e.g., 1-2 hours at room temperature or overnight at 4°C).[2][8]
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated or HRP-conjugated detection antibody to each well.[2]
-
Incubation: Cover the plate and incubate for the recommended time and temperature (e.g., 1-2 hours at room temperature).
-
Washing: Repeat the washing step as described in step 4.
-
Enzyme/Substrate Reaction: If using a biotinylated detection antibody, add 100 µL of streptavidin-HRP conjugate to each well and incubate. After a final wash, add 100 µL of the TMB substrate solution to each well.
-
Signal Development: Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color gradient is visible in the standards.[2]
-
Stop Reaction: Add 100 µL of the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[8]
Data Analysis
-
Subtract the average OD of the blank wells from the OD of all other wells.
-
Generate a standard curve by plotting the average OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of Aβ40 or Aβ42 in the samples by interpolating their average OD values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the final concentration in the original sample.
Visualizations
Signaling Pathway of LY2886721 Action
Caption: Mechanism of LY2886721 action on APP processing.
Experimental Workflow for Aβ40/42 ELISA
Caption: General workflow for a sandwich ELISA experiment.
References
- 1. The potent BACE1 inhibitor LY2886721 elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CNS Amyloid-β, Soluble APP-α and -β Kinetics during BACE Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. intimakmur.co.id [intimakmur.co.id]
- 8. novamedline.com [novamedline.com]
Application Notes and Protocols for In Vivo Assessment of LY2886721 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2886721 hydrochloride is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1][2][3] The accumulation of Aβ plaques in the brain is a central hallmark of Alzheimer's disease (AD).[1][4] As a brain-penetrant BACE1 inhibitor, LY2886721 has been investigated for its potential to lower Aβ levels, making it a candidate for disease-modifying therapy in AD.[1][3][5] Although its clinical development was discontinued (B1498344) due to off-target liver toxicity, the compound remains a valuable tool for preclinical research into the effects of BACE1 inhibition.[3]
These application notes provide an overview of the in vitro and in vivo pharmacological properties of LY2886721 and detail protocols for assessing its pharmacodynamic effects in preclinical models. While LY2886721 itself is not an imaging agent, this document outlines how to use in vivo imaging techniques, such as Positron Emission Tomography (PET) with amyloid tracers, to quantify the downstream effects of BACE1 inhibition by LY2886721.
Mechanism of Action
LY2886721 is an active site inhibitor of BACE1.[1] By blocking BACE1, it prevents the initial cleavage of the Amyloid Precursor Protein (APP) into the sAPPβ and C99 fragments. This action, in turn, reduces the subsequent generation of Aβ peptides (Aβ40 and Aβ42) by γ-secretase. This mechanism effectively blocks the amyloid cascade at its origin.[3]
Figure 1: Mechanism of BACE1 inhibition by LY2886721 in the APP processing pathway.
Quantitative Data
LY2886721 demonstrates potent inhibition of BACE1 and subsequent Aβ production both in enzymatic assays and in cellular models.
Table 1: In Vitro Potency and Selectivity of LY2886721
| Target | Assay Type | IC50 / EC50 (nM) | Notes |
|---|---|---|---|
| Recombinant human BACE1 | Enzymatic (FRET) | IC50: 20.3[2][6][7] | Potent inhibition of the primary target. |
| Recombinant human BACE2 | Enzymatic | IC50: 10.2[2][6][7] | Lacks selectivity against the closely related BACE2.[2][6] |
| Cathepsin D, Pepsin, Renin | Enzymatic | IC50: >100,000[6][7][8] | Highly selective against other key aspartyl proteases.[6][8] |
| Aβ1-40 and Aβ1-42 | HEK293Swe Cells | EC50: ~18.5 - 19.7[2][5][8] | Demonstrates potent cellular activity. |
| Aβ1-40 and Aβ1-42 | PDAPP Neuronal Cultures | EC50: ~10[2] | Effective in a primary neuronal model of AD. |
Table 2: In Vivo Pharmacodynamic Effects of LY2886721
| Animal Model | Dose | Route | Effect |
|---|---|---|---|
| PDAPP Mice | 3-30 mg/kg | Oral | 20-65% reduction in brain Aβ levels 3 hours post-dose.[3][7] |
| PDAPP Mice | 3, 10, 30 mg/kg | Oral | Significant reduction in hippocampal and cortical Aβ1-x.[2][5] |
| PDAPP Mice | 10, 30 mg/kg | Oral | Significant reduction in cortical C99 levels.[5][6] |
| PDAPP Mice | 3, 10, 30 mg/kg | Oral | Significant reduction in cortical sAPPβ levels.[5][6] |
| Beagle Dogs | 0.5 mg/kg | Oral | ~50% reduction in CSF Aβ lasting 9 hours.[3][9] |
| Beagle Dogs | 1.5 mg/kg | Oral | Up to 80% reduction in CSF Aβ1-x at 9 hours post-dose.[8] |
Experimental Protocols
Protocol 1: Assessment of Aβ Reduction in a Transgenic Mouse Model
This protocol describes the oral administration of LY2886721 to PDAPP mice (a model for AD) and subsequent analysis of brain tissue to measure changes in Aβ, C99, and sAPPβ levels.
Materials:
-
This compound
-
Vehicle (e.g., 10% Acacia solution)
-
PDAPP transgenic mice (young)[5]
-
Oral gavage needles
-
ELISA kits for Aβ1-x, C99, and sAPPβ
-
Standard laboratory equipment for tissue homogenization and analysis
Procedure:
-
Compound Preparation: Prepare a dosing solution of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 3, 10, and 30 mg/kg).
-
Animal Dosing:
-
Acclimate PDAPP mice (n=6-8 per group) to handling.[5]
-
Administer a single oral dose of LY2886721 or vehicle via gavage.
-
-
Tissue Collection:
-
At a predetermined time point post-dose (e.g., 3 hours), euthanize the mice according to IACUC guidelines.[5]
-
Rapidly dissect the brain and isolate the cortex and hippocampus.
-
Flash-freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
-
-
Brain Homogenization and Analysis:
-
Data Analysis: Compare the levels of Aβ, C99, and sAPPβ in the LY2886721-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA with Dunnett's post hoc analysis).[8]
References
- 1. The potent BACE1 inhibitor LY2886721 elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LY2886721 | ALZFORUM [alzforum.org]
- 4. The BACE1 inhibitor LY2886721 improves diabetic phenotypes of BACE1 knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans | Journal of Neuroscience [jneurosci.org]
- 6. jneurosci.org [jneurosci.org]
- 7. selleckchem.com [selleckchem.com]
- 8. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of LY2886721 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: LY2886721 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which produces the amyloid-β (Aβ) peptides associated with the pathology of Alzheimer's disease.[2][4] By inhibiting BACE1, LY2886721 reduces the production of Aβ peptides, making it a valuable tool for Alzheimer's disease research.[1][5] Nonclinical studies have predominantly utilized the hydrochloride salt of LY2886721.[1][6][7] These application notes provide a detailed protocol for the synthesis, purification, and characterization of LY2886721 hydrochloride for research purposes.
Mechanism of Action: BACE1 Inhibition
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease.[8] Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by BACE1 (β-secretase) and γ-secretase. BACE1 cleavage is the first and rate-limiting step.[4] LY2886721 is an active site inhibitor of BACE1, effectively blocking this initial cleavage.[1] This shifts APP processing towards the non-amyloidogenic pathway, where it is cleaved by α-secretase, an event which precludes Aβ formation and results in the production of the soluble fragment sAPPα.[8]
References
- 1. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LY2886721 | ALZFORUM [alzforum.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. b-amyloid10-35.com [b-amyloid10-35.com]
- 5. The potent BACE1 inhibitor LY2886721 elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for LY2886721 Hydrochloride in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the safe handling and laboratory use of LY2886721 hydrochloride, a potent and selective inhibitor of β-secretase (BACE1 and BACE2). The following protocols are intended to supplement, not replace, institutional safety guidelines and a thorough review of the available literature.
Safety and Handling
While a formal Material Safety Data Sheet (MSDS) for this compound is not publicly available, its nature as a potent, biologically active small molecule necessitates stringent safety precautions. The following guidelines are based on general best practices for handling hazardous research chemicals.
1.1 Personal Protective Equipment (PPE)
Given that this compound is a bioactive chemical, appropriate PPE is mandatory to prevent exposure.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving & Unpacking | Single-use, chemotherapy-rated gloves. If packaging is compromised, consider respiratory protection (e.g., N95 respirator). |
| Weighing & Aliquoting (Solid Form) | Double chemotherapy-rated gloves, protective gown, safety glasses or goggles. All handling of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation & Handling | Double chemotherapy-rated gloves, protective gown, and safety glasses or goggles. All work should be conducted in a chemical fume hood. |
1.2 Storage and Stability
-
Solid Form: Store lyophilized compound at -20°C in a desiccated environment. In this form, the chemical is stable for up to 36 months.
-
Solutions: In solution, store at -20°C and use within one month to prevent loss of potency. For longer-term storage, aliquoting to avoid multiple freeze-thaw cycles is recommended. Some sources suggest storage at -80°C for up to 6 months.
1.3 Spill and Disposal Procedures
-
Spills: In case of a spill, wear appropriate PPE, including respiratory protection. Absorb liquid spills with an inert material and collect solid spills in a sealed container. Clean the affected area thoroughly.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.
Physicochemical and Biological Properties
This compound is a potent inhibitor of BACE1 and BACE2, the enzymes that initiate the cleavage of amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides.
| Property | Value | Reference |
| Molecular Weight | 426.87 g/mol | [1][2] |
| Formula | C₁₈H₁₆F₂N₄O₂S·HCl | [1][2] |
| CAS Number | 1262036-49-6 | [1][2] |
| Solubility | Soluble to 100 mM in DMSO. Insoluble in water and ethanol. | [1][3] |
| Purity | ≥98% (HPLC) | [2] |
| Target/Assay | IC₅₀ / EC₅₀ (nM) |
| Human BACE1 | 20.3 |
| Human BACE2 | 10.2 |
| Cathepsin D, Pepsin, Renin | >100,000 |
| Aβ₁₋₄₀ Inhibition (HEK293Swe cells) | 18.7 |
| Aβ₁₋₄₂ Inhibition (HEK293Swe cells) | 19.7 |
| Aβ Inhibition (PDAPP neuronal culture) | ~10 |
Experimental Protocols
The following are detailed protocols for common laboratory experiments using this compound, based on published methodologies.[1]
3.1 In Vitro Cell-Based Assay for Aβ Reduction
This protocol describes the use of this compound to inhibit Aβ production in a human embryonic kidney cell line stably expressing APP with the Swedish mutation (HEK293Swe).
Materials:
-
HEK293Swe cells
-
Cell culture medium and supplements
-
This compound
-
DMSO (cell culture grade)
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Aβ₁₋₄₀ and Aβ₁₋₄₂ ELISA kits
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Cell proliferation assay kit (e.g., CellTiter96 Aqueous Non-Radioactive Cell Proliferation Assay)
Procedure:
-
Cell Seeding: Plate HEK293Swe cells in appropriate cell culture plates and allow them to adhere and grow to a suitable confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing cell culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells overnight.
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Conditioned Medium Collection: After incubation, collect the conditioned medium from each well for Aβ analysis.
-
Aβ Measurement: Measure the concentrations of Aβ₁₋₄₀ and Aβ₁₋₄₂ in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Cytotoxicity Assessment: Assess compound cytotoxicity in the treated cells using a cell proliferation assay to ensure that the observed reduction in Aβ is not due to cell death.
3.2 In Vivo Aβ Reduction in a Transgenic Mouse Model
This protocol outlines the oral administration of this compound to PDAPP transgenic mice to assess its effect on brain Aβ levels.[1]
Materials:
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PDAPP transgenic mice
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This compound
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Vehicle (e.g., 7% Pharmasolve)
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Oral gavage needles
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Brain homogenization buffer
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LC-MS/MS system
Procedure:
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Animal Dosing: Administer this compound orally by gavage to PDAPP mice at doses of 3, 10, or 30 mg/kg. A control group should receive the vehicle alone.
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Tissue Collection: At a predetermined time point (e.g., 3 hours post-dose), euthanize the mice and rapidly dissect the brain.
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Sample Preparation: Homogenize brain tissue in a suitable buffer.
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Aβ and sAPPβ Analysis: Analyze the brain homogenates for levels of Aβ and soluble APPβ (sAPPβ) using appropriate methods such as ELISA or Western blotting.
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Compound Exposure Analysis: Determine the concentration of LY2886721 in the brain tissue using LC-MS/MS to correlate drug exposure with the observed pharmacodynamic effects.
Visualizations
Signaling Pathway
References
- 1. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans | Journal of Neuroscience [jneurosci.org]
Troubleshooting & Optimization
troubleshooting LY2886721 hydrochloride insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2886721 hydrochloride.
Troubleshooting Insolubility Issues
This compound, a potent BACE1 inhibitor, can present solubility challenges that may impact experimental outcomes. This guide addresses common issues and provides solutions to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving. What am I doing wrong?
A1: The most common reason for insolubility is using an incorrect solvent. This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water and ethanol.[1] Always use high-purity, anhydrous DMSO to prepare your stock solution.
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like LY2886721. This "salting out" effect occurs due to the rapid change in the solvent environment. To mitigate this:
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Use a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally ≤ 0.1%, to avoid solvent-induced precipitation and cytotoxicity.
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilution steps in DMSO before the final dilution into your pre-warmed (37°C) aqueous buffer or cell culture medium.
-
Add Stock to Medium: Always add the DMSO stock solution to the aqueous medium, not the other way around. This allows for more gradual mixing.
-
Mix Thoroughly: Immediately after adding the DMSO stock, ensure rapid and thorough mixing by gentle vortexing or pipetting to promote dispersion.
Q3: Can I heat or sonicate the solution to improve solubility?
A3: Gentle warming to 37°C and brief sonication can be used to aid in the dissolution of this compound in DMSO.[2] However, prolonged exposure to heat should be avoided as it may lead to compound degradation.
Q4: How should I store my this compound stock solution to maintain its stability and solubility?
A4: Proper storage is critical for maintaining the integrity of your compound.
-
Stock Solution Storage: Store your DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
-
Avoid Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
-
Use Freshly Prepared Solutions: For optimal results, it is recommended to use freshly prepared working solutions for your experiments.[2]
Data Presentation
Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble up to 100 mM | The recommended solvent for preparing stock solutions. |
| Water | Insoluble[1] | Avoid using water as a primary solvent. |
| Ethanol | Insoluble[1] | Not a suitable solvent for this compound. |
In Vitro Potency of LY2886721
| Target | IC₅₀/EC₅₀ | Assay System |
| Human BACE1 | 20.3 nM (IC₅₀) | Recombinant enzyme assay |
| Human BACE2 | 10.2 nM (IC₅₀) | Recombinant enzyme assay |
| Aβ₁₋₄₀ Production | 18.5 nM (EC₅₀)[3] | HEK293Swe cells |
| Aβ₁₋₄₂ Production | 19.7 nM (EC₅₀)[3] | HEK293Swe cells |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required mass: Based on the molecular weight of this compound (426.87 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 4.27 mg.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mix thoroughly: Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath sonicator for 5-10 minutes.
-
Aliquot and store: Aliquot the 10 mM stock solution into single-use volumes and store at -20°C or -80°C.[2]
Protocol 2: Cell-Based Assay for Measuring Inhibition of Aβ Production
Materials:
-
HEK293 cells stably expressing human APP with the Swedish mutation (HEK293-APP_swe)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound 10 mM stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Aβ₁₋₄₀ and Aβ₁₋₄₂ ELISA kits
-
Cell lysis buffer
-
BCA protein assay kit
Methodology:
-
Cell Seeding: Seed HEK293-APP_swe cells in a 24-well plate at a density that will result in 80-90% confluency at the time of treatment.
-
Compound Preparation: Prepare serial dilutions of this compound from your 10 mM DMSO stock. First, perform intermediate dilutions in DMSO. Then, make the final dilutions in pre-warmed complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1%.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection:
-
Conditioned Medium: Collect the cell culture supernatant, centrifuge to remove any cell debris, and store at -80°C for Aβ ELISA.
-
Cell Lysate: Wash the cells with cold PBS, then add cell lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris. Store the supernatant at -80°C for protein quantification.
-
-
Aβ Measurement: Quantify the levels of Aβ₁₋₄₀ and Aβ₁₋₄₂ in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA protein assay.
-
Data Analysis: Normalize the Aβ concentrations to the total protein concentration for each well. Plot the normalized Aβ levels against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Mandatory Visualizations
Caption: BACE1 signaling pathway in Alzheimer's disease.
Caption: In vitro experimental workflow for LY2886721.
References
Technical Support Center: Optimizing LY2886721 Dosage for Maximal Aβ Reduction
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the BACE1 inhibitor, LY2886721. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing your experiments for maximal amyloid-beta (Aβ) reduction.
Frequently Asked Questions (FAQs)
Q1: What is LY2886721 and how does it reduce Aβ levels?
A1: LY2886721 is a potent, orally active small molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme that initiates the production of Aβ peptides.[3][4] By inhibiting BACE1, LY2886721 blocks the first step in the amyloidogenic processing of the amyloid precursor protein (APP), thereby reducing the production of all forms of Aβ.[5][6]
Q2: What is the in vitro potency of LY2886721?
A2: LY2886721 has an IC₅₀ of 20.3 nM for recombinant human BACE1. In cellular assays, it inhibits Aβ production with an EC₅₀ of 18.5 nM and 19.7 nM for Aβ₁₋₄₀ and Aβ₁₋₄₂, respectively, in HEK293Swe cells.[1][7] In primary cortical neuronal cultures from PDAPP mice, the EC₅₀ for both Aβ₁₋₄₀ and Aβ₁₋₄₂ is approximately 10 nM.[1]
Q3: What level of Aβ reduction has been observed in vivo?
A3: Significant Aβ reduction has been demonstrated in various models:
-
Mice: Oral administration of 3-30 mg/kg in PDAPP mice resulted in a 20-65% reduction in brain Aβ levels.[6][7]
-
Dogs: A single 0.5 mg/kg dose in beagle dogs led to a 50% decrease in cerebrospinal fluid (CSF) Aβ that lasted for 9 hours.[8][9]
-
Humans: In healthy volunteers, daily oral doses for 14 days resulted in a dose-dependent reduction of Aβ in both plasma and CSF. At a 70 mg dose, CSF Aβ₁₋₄₀ was reduced by approximately 74.4% and Aβ₁₋₄₂ by 71.1%.[8][10]
Q4: Why was the clinical development of LY2886721 discontinued?
A4: The Phase II clinical trial for LY2886721 was halted due to findings of abnormal liver biochemistry in some participants, indicating potential liver toxicity.[6][11] This was considered a compound-specific, off-target effect rather than a class-wide effect of BACE1 inhibition.[6][12]
Troubleshooting Guides
Issue 1: Lower than expected Aβ reduction in our cell culture experiments.
-
Possible Cause 1: Suboptimal compound concentration.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal EC₅₀ in your specific cell line. The potency of LY2886721 can vary slightly between different cell types.
-
-
Possible Cause 2: Compound instability.
-
Troubleshooting Step: Ensure proper storage of the compound and use freshly prepared solutions for your experiments. LY2886721 has a half-life of approximately 12 hours in humans, and in vitro stability may vary.[10]
-
-
Possible Cause 3: High cell confluence.
-
Troubleshooting Step: High cell density can alter cellular metabolism and protein expression, potentially affecting APP processing. Ensure consistent and optimal cell plating densities across experiments.
-
-
Possible Cause 4: Compensatory mechanisms.
Issue 2: Inconsistent Aβ levels in our animal model studies.
-
Possible Cause 1: Pharmacokinetic variability.
-
Troubleshooting Step: Ensure consistent dosing and sample collection times. The timing of sample collection relative to the last dose is critical for accurately measuring the pharmacodynamic effect. In mice, the effect of LY2886721 on brain Aβ lasts up to nine hours.[6]
-
-
Possible Cause 2: Issues with sample processing.
-
Troubleshooting Step: Use standardized protocols for brain homogenization and CSF collection to minimize variability. Ensure the addition of protease inhibitors to prevent ex vivo degradation of Aβ.
-
-
Possible Cause 3: Incorrect quantification method.
-
Troubleshooting Step: Utilize a validated ELISA or other immunoassay for Aβ quantification. Run standard curves and quality controls with every assay to ensure accuracy and precision.
-
Data Presentation
Table 1: In Vitro Potency of LY2886721
| Assay System | Parameter | Value (nM) |
| Recombinant human BACE1 | IC₅₀ | 20.3[1] |
| HEK293Swe cells (Aβ₁₋₄₀) | EC₅₀ | 18.5[1][7] |
| HEK293Swe cells (Aβ₁₋₄₂) | EC₅₀ | 19.7[1][7] |
| PDAPP neuronal cultures (Aβ₁₋₄₀/₄₂) | EC₅₀ | ~10[1] |
Table 2: Aβ Reduction in Preclinical and Clinical Studies
| Model | Dose | Matrix | Analyte | % Reduction |
| PDAPP Mice | 3-30 mg/kg (oral) | Brain | Aβ | 20-65%[6][7] |
| Beagle Dogs | 0.5 mg/kg (oral) | CSF | Aβ | 50%[8][9] |
| Healthy Humans | 5 mg/day for 14 days | Plasma | Aβ₁₋₄₀ | 51.8%[10] |
| Healthy Humans | 15 mg/day for 14 days | Plasma | Aβ₁₋₄₀ | 63.6%[10] |
| Healthy Humans | 35 mg/day for 14 days | Plasma | Aβ₁₋₄₀ | 76.9%[10] |
| Healthy Humans | 70 mg/day for 14 days | Plasma | Aβ₁₋₄₀ | 82.9%[10] |
| Healthy Humans | 35 mg/day for 14 days | CSF | Aβ₁₋₄₀ | 57.8%[10] |
| Healthy Humans | 70 mg/day for 14 days | CSF | Aβ₁₋₄₀ | 74.4%[10] |
| Healthy Humans | 70 mg/day for 14 days | CSF | Aβ₁₋₄₂ | 71.1%[10] |
| Healthy Humans | 70 mg/day for 14 days | CSF | sAPPβ | 77.2%[10] |
Experimental Protocols
1. Quantification of Aβ in Cell Culture Supernatant using ELISA
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Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere. Replace the medium with a fresh medium containing the desired concentrations of LY2886721 or vehicle control. Incubate for the desired treatment duration (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any detached cells or debris.
-
ELISA Procedure:
-
Use a commercially available Aβ ELISA kit (e.g., for Aβ₁₋₄₀ or Aβ₁₋₄₂).
-
Prepare Aβ standards and quality controls according to the manufacturer's instructions.
-
Add standards, controls, and samples to the pre-coated microplate.
-
Incubate with the detection antibody.
-
Add the substrate and stop the reaction.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the concentration of Aβ in the samples by interpolating from the standard curve.
2. Western Blot for BACE1 and APP Fragments
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against BACE1, sAPPα, sAPPβ, or a loading control (e.g., β-actin, GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Perform densitometric analysis to quantify the relative protein levels.
Visualizations
Caption: Amyloidogenic pathway and the inhibitory action of LY2886721.
Caption: Troubleshooting workflow for suboptimal Aβ reduction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The potent BACE1 inhibitor LY2886721 elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer’s onset | VJDementia [vjdementia.com]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzforum.org [alzforum.org]
- 7. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Critical analysis of the use of β-site amyloid precursor protein-cleaving enzyme 1 inhibitors in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. mybraintest.org [mybraintest.org]
- 12. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
avoiding LY2886721 hydrochloride degradation in solution
Technical Support Center: LY2886721 Hydrochloride
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling and use of this compound in solution.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Precipitation or Cloudiness in Solution
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Symptom: Your this compound solution, particularly a stock solution in DMSO, appears cloudy or contains visible precipitate after preparation or storage.
-
Possible Causes:
-
Incomplete Dissolution: The compound may not have fully dissolved during initial preparation.
-
Low-Quality Solvent: The use of DMSO that has absorbed moisture can reduce the solubility of the compound.[1]
-
Temperature Effects: Solubility can decrease at lower temperatures, leading to precipitation, especially if the solution was prepared at room temperature and then stored at -20°C or -80°C.
-
Concentration Exceeds Solubility Limit: The intended concentration of the solution may be higher than the maximum solubility of this compound in the chosen solvent.
-
-
Troubleshooting Steps:
-
Gentle Warming and Sonication: Warm the solution gently (e.g., in a 37°C water bath) and use a sonicator to aid dissolution.
-
Use Fresh, Anhydrous Solvent: Always use fresh, high-purity, anhydrous DMSO to prepare stock solutions.[1]
-
Prepare at Working Temperature: If possible, prepare the solution at the temperature at which it will be used. If preparing a concentrated stock for frozen storage, ensure it is fully dissolved before aliquoting and freezing.
-
Verify Concentration: Double-check your calculations to ensure the concentration does not exceed the known solubility limits (see Data Presentation section).
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Symptom: You observe variability in your experimental outcomes, such as inconsistent IC50 values or a loss of inhibitory activity.
-
Possible Causes:
-
Compound Degradation: this compound may have degraded in solution due to improper storage or handling.
-
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is crucial to avoid degradation that can be caused by repeated freezing and thawing.
-
Extended Storage of Working Solutions: Working solutions, especially those at low concentrations in aqueous buffers, are more prone to degradation and should be prepared fresh.
-
pH-Mediated Degradation: The pH of your experimental buffer could be contributing to the degradation of the compound. While specific data for LY2886721 is not available, many small molecules are susceptible to hydrolysis at non-optimal pH.
-
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: For sensitive experiments, it is always best to prepare fresh working solutions from a properly stored stock.
-
Aliquot Stock Solutions: Upon initial preparation of a stock solution, divide it into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Use a Validated HPLC Method: If you have access to HPLC, you can analyze your solution to check for the presence of the parent compound and any potential degradation products. The purity of this compound is typically determined by HPLC.[2]
-
Control pH of Working Solutions: Ensure the pH of your buffers is stable and appropriate for your assay. While optimal pH for LY2886721 stability is not published, maintaining a physiological pH (around 7.4) is a reasonable starting point for many biological assays.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound is soluble in DMSO up to 100 mM.[2][3]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Q3: How do I prepare working solutions for my experiments?
A3: Working solutions should be prepared fresh on the day of the experiment by diluting the stock solution in the appropriate experimental buffer or medium. For in vivo studies, specific formulations such as 10% DMSO in corn oil have been used.[4] It is recommended to use the mixed solution immediately for optimal results.[1]
Q4: Is this compound sensitive to light?
Q5: What are the known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been detailed in publicly available literature. However, based on its chemical structure which contains amide and ether functionalities, potential degradation pathways could include hydrolysis under acidic or basic conditions.
Q6: Can I use aqueous buffers to prepare stock solutions?
A6: It is not recommended to prepare high-concentration stock solutions in aqueous buffers due to the lower solubility of the compound in water. Stock solutions should be prepared in DMSO. Subsequent dilutions into aqueous buffers for working solutions should be done immediately before use.
Data Presentation
Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 42.69 | 100 |
Data sourced from Tocris Bioscience.[2]
Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Data sourced from MedchemExpress.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the required mass of this compound based on the desired volume of stock solution and a molecular weight of 426.87 g/mol (note: batch-specific molecular weight may vary).[2]
-
For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.27 mg of this compound.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for In Vivo Studies (Example)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Corn oil
-
Sterile tubes
-
-
Procedure (for a 10% DMSO in 90% Corn Oil formulation): [4]
-
For a final volume of 1 mL, add 100 µL of the 10 mM DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
-
This formulation should be prepared fresh and used on the same day.[4]
-
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent Results with LY2886721 In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during in vitro assays with the BACE1 inhibitor, LY2886721.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Questions
Q1: What is LY2886721 and what is its primary mechanism of action?
LY2886721 is a potent, orally active small molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[3][4] By inhibiting BACE1, LY2886721 reduces the cleavage of the amyloid precursor protein (APP) into Aβ peptides.[5][6]
Q2: What are the reported in vitro potencies of LY2886721?
The reported potency of LY2886721 can vary depending on the assay system. It is crucial to consider the specific experimental conditions when comparing results.
| Assay Type | Target | Reported IC50/EC50 |
| Enzyme Assay | Recombinant Human BACE1 | IC50: 20.3 nM[1][6] |
| Cell-Based Assay (Aβ40) | HEK293 cells with Swedish APP mutation (HEK293Swe) | EC50: 18.5 nM[1][5] |
| Cell-Based Assay (Aβ42) | HEK293 cells with Swedish APP mutation (HEK293Swe) | EC50: 19.7 nM[1][5] |
| Cell-Based Assay (Aβ40/42) | Primary cortical neurons from PDAPP mice | EC50: ~10 nM[1][5] |
Section 2: Troubleshooting Inconsistent Assay Results
Q3: We are observing significant variability in our IC50/EC50 values for LY2886721 in our BACE1 enzyme assay. What are the potential causes?
Inconsistent results in a BACE1 enzyme assay can stem from several factors. Below is a logical troubleshooting workflow to identify the potential source of the issue.
Figure 1. Troubleshooting workflow for inconsistent BACE1 enzyme assay results.
Troubleshooting Steps:
-
LY2886721 Stock Solution:
-
Problem: LY2886721, like many small molecules, can be susceptible to degradation with improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare fresh stock solutions of LY2886721 in a suitable solvent (e.g., DMSO) for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Confirm complete dissolution before preparing serial dilutions.
-
-
BACE1 Enzyme Activity:
-
Problem: The enzymatic activity of recombinant BACE1 can vary between lots and can decrease over time with improper storage.
-
Solution: Always include a positive control (no inhibitor) and a negative control (no enzyme) in your assay plate. If the positive control signal is low or variable, the enzyme may be inactive. Consider purchasing a new lot of the enzyme and storing it at -80°C in small aliquots.
-
-
Substrate Integrity:
-
Problem: Fluorogenic BACE1 substrates can be sensitive to light and degradation.
-
Solution: Protect the substrate from light and prepare it fresh for each experiment.
-
-
Assay Conditions:
-
Problem: BACE1 activity is highly dependent on pH, with an optimal pH in the acidic range (typically pH 4.5). Minor variations in buffer preparation can lead to significant changes in enzyme activity.
-
Solution: Carefully prepare and validate the pH of all buffers before use. Ensure consistent incubation times and temperatures as specified in the protocol.
-
Q4: Our cell-based assays with LY2886721 are showing a high degree of variability in Aβ reduction. How can we improve consistency?
Variability in cell-based assays can be due to biological factors in addition to technical issues.
Figure 2. Troubleshooting workflow for inconsistent cell-based assay results.
Troubleshooting Steps:
-
Cell Culture Standardization:
-
Problem: Cell health and experimental conditions can significantly impact results.
-
Solution: Use cells within a narrow passage number range. Ensure consistent cell seeding density. Allow cells to adhere and reach a consistent confluency (e.g., 70-80%) before treatment. Regularly check for mycoplasma contamination.
-
-
LY2886721 Treatment:
-
Problem: Inconsistent exposure time or cytotoxicity can affect Aβ production.
-
Solution: Standardize the incubation time with LY2886721 (e.g., overnight).[5] Perform a cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed reduction in Aβ is not due to cell death, especially at higher concentrations of the compound.[5]
-
-
Aβ Detection:
-
Problem: The method used to quantify Aβ (e.g., ELISA, mass spectrometry) can have its own sources of variability.
-
Solution: Ensure that the Aβ detection assay is validated for linearity, sensitivity, and specificity. Include appropriate standards and controls on every plate.
-
Q5: Could the lack of selectivity of LY2886721 against BACE2 be a source of inconsistent results?
Yes, this is a possibility, particularly in cell systems that express significant levels of BACE2. LY2886721 is potent against both BACE1 and BACE2.
| Target | IC50 |
| Human BACE1 | 20.3 nM[1][6] |
| Human BACE2 | 10.2 nM[1][6] |
If your cell line expresses both enzymes, the measured EC50 for Aβ reduction will reflect the combined inhibition of both BACE1 and any potential BACE2-mediated APP processing. The expression levels of BACE1 and BACE2 can vary with cell passage number and culture conditions, which could contribute to result variability.
Recommendation: If you suspect BACE2 is a confounding factor, consider using a cell line with a BACE2 knockout or using siRNA to knockdown BACE2 expression to assess the specific contribution of BACE1 inhibition.
Experimental Protocols
Protocol 1: In Vitro BACE1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of LY2886721 against recombinant human BACE1.
Methodology:
-
Reagents and Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate peptide (e.g., based on the Swedish mutation of APP)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
LY2886721 stock solution (e.g., 10 mM in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of LY2886721 in assay buffer.
-
In the microplate, add the diluted LY2886721 solutions. Include wells for a vehicle control (DMSO) and a no-enzyme control.
-
Add the BACE1 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic BACE1 substrate to all wells.
-
Read the fluorescence signal over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cell-Based Aβ Reduction Assay
Objective: To determine the in vitro potency (EC50) of LY2886721 in reducing Aβ production in a cellular context.
Methodology:
-
Cell Lines:
-
Procedure:
-
Culture a suitable cell line in the appropriate growth medium.
-
Plate the cells in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Prepare dilutions of LY2886721 in fresh cell culture medium from a concentrated stock solution.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of LY2886721 or a vehicle control.
-
Incubate the cells for a defined period (e.g., overnight).[5]
-
Collect the conditioned medium from each well.
-
Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using a validated ELISA kit or other immunoassay.
-
Determine the EC50 value by plotting the percent inhibition of Aβ production against the log concentration of LY2886721 and fitting the data to a dose-response curve.
-
In parallel, assess cell viability using an appropriate assay (e.g., MTT) to rule out cytotoxicity.[5]
-
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY2886721 | ALZFORUM [alzforum.org]
- 3. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
Technical Support Center: LY2886721 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the BACE1 inhibitor, LY2886721, in in vivo experiments. The following information is intended to help minimize off-target effects and address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LY2886721?
A1: LY2886721 is a potent, orally active small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[3] By inhibiting BACE1, LY2886721 reduces the cleavage of the amyloid precursor protein (APP) into Aβ.[4]
Q2: What are the known off-target effects of LY2886721?
A2: The most significant off-target effect observed during clinical development was liver toxicity, which led to the termination of Phase 2 trials.[5] While LY2886721 is highly selective against other aspartyl proteases like cathepsin D, pepsin, and renin, it also inhibits BACE2 with similar potency to BACE1.[1][2] Inhibition of BACE2 and other potential off-target interactions are areas of investigation for understanding the full toxicological profile.
Q3: Why was liver toxicity not predicted by preclinical animal models?
A3: The liver toxicity observed in humans was not seen in preclinical studies with BACE1 knockout mice or in animals treated with LY2886721.[6] One hypothesis suggests that this could be an "off-site" but "on-target" effect. In humans, hepatic BACE1 processes β-galactoside α-2,6-sialyltransferase I (ST6Gal I), which is involved in protecting the liver from cellular damage. Inhibition of this process by LY2886721 in the human liver may lead to an accumulation of cellular damage, resulting in toxicity.[6] This effect might not be apparent in shorter-term animal studies or in species where this pathway differs.[6]
Troubleshooting Guides
Issue 1: Unexpected In Vivo Toxicity, Specifically Abnormal Liver Enzyme Levels
Question: We are observing elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in our animal models treated with LY2886721. What could be the cause and how can we mitigate this?
Possible Causes and Troubleshooting Steps:
-
On-Target Hepatic Effect: As hypothesized, the liver toxicity may be a consequence of BACE1 inhibition in the liver, affecting pathways like ST6Gal I processing.[6]
-
Recommendation:
-
Dose-Response Study: Conduct a thorough dose-response study to identify the minimum effective dose that achieves the desired reduction in brain Aβ levels with minimal impact on liver enzymes.
-
Monitor Liver Function: Implement rigorous monitoring of liver function throughout the study. This should include weekly or bi-weekly blood collection for analysis of ALT, AST, alkaline phosphatase (ALP), and bilirubin.
-
Histopathological Analysis: At the end of the study, perform a detailed histopathological examination of liver tissue to identify any signs of cellular damage, inflammation, or steatosis.
-
-
-
Compound Formulation and Vehicle Effects: The vehicle used for administration could contribute to liver stress.
-
Recommendation:
-
Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation itself.
-
Alternative Formulations: If the vehicle is suspected to be an issue, consider testing alternative formulations. For LY2886721, formulations such as 7% Pharmasolve in water for mice and 10% Acacia for dogs have been used.[4][7]
-
-
Issue 2: Suboptimal Reduction in Brain Aβ Levels
Question: Despite administering the recommended dose of LY2886721, we are not observing the expected significant reduction in brain Aβ levels. What are the potential reasons?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetics and Brain Penetrance: Insufficient brain exposure can lead to a lack of efficacy.
-
Recommendation:
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to measure the concentration of LY2886721 in the plasma and brain at different time points after administration. This will help determine if the compound is being absorbed and is crossing the blood-brain barrier effectively.
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Dosing Regimen: Consider adjusting the dosing regimen. While a single daily dose might be sufficient, splitting the dose or using a different administration route (if applicable) could improve exposure.
-
-
-
Assay Variability: The methods used to measure Aβ levels can have inherent variability.
-
Recommendation:
-
Standardized Protocols: Ensure that the protocols for brain tissue homogenization and Aβ ELISA are standardized and followed consistently.
-
Assay Controls: Include appropriate positive and negative controls in your ELISA to validate the assay performance.
-
-
Quantitative Data Summary
Table 1: In Vitro Potency of LY2886721
| Target | IC50 (nM) | Assay System |
| Recombinant Human BACE1 | 20.3 | FRET-based assay |
| Recombinant Human BACE2 | 10.2 | FRET-based assay |
| Cathepsin D | >100,000 | Enzyme assay |
| Pepsin | >100,000 | Enzyme assay |
| Renin | >100,000 | Enzyme assay |
Table 2: In Vivo Efficacy of LY2886721 in PDAPP Mice (3 hours post-dose)
| Oral Dose (mg/kg) | Brain Aβ1-x Reduction (%) | Cortical C99 Reduction (%) | Cortical sAPPβ Reduction (%) |
| 3 | ~20-30 | Not significant | Significant |
| 10 | ~40-50 | Significant | Significant |
| 30 | ~60-65 | Significant | Significant |
Table 3: In Vivo Efficacy of LY2886721 in Beagle Dogs (1.5 mg/kg oral dose)
| Time Post-Dose (hours) | CSF Aβ1-x Reduction (%) | Plasma Aβ1-x Reduction (%) |
| 3 | Significant | ~40 |
| 6 | Significant | ~60 |
| 9 | Approaching 80 | ~80 (nadir) |
| 24 | Significant | ~60 |
| 48 | Approaching baseline | ~40 |
Experimental Protocols
Protocol 1: Oral Administration of LY2886721 in Mice
-
Compound Formulation:
-
Prepare a suspension of LY2886721 in 7% Pharmasolve in sterile water.
-
Vortex thoroughly before each use to ensure a uniform suspension.
-
-
Dosing:
-
Sample Collection:
-
At 3 hours post-dose, anesthetize the mice and collect brain tissue.[4]
-
Rapidly dissect the cortex and hippocampus, flash-freeze in liquid nitrogen, and store at -80°C until analysis.
-
-
Analysis:
-
Homogenize brain tissue and measure Aβ, C99, and sAPPβ levels using specific ELISA kits.
-
Protocol 2: Monitoring Liver Function in Mice
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Blood Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals (e.g., weekly) throughout the study.
-
Process the blood to obtain serum and store at -80°C.
-
-
Biochemical Analysis:
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Use commercially available assay kits to measure serum levels of ALT, AST, ALP, and total bilirubin.
-
-
Histopathology:
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At the end of the study, perfuse the animals with saline followed by 10% neutral buffered formalin.
-
Harvest the liver and fix in 10% neutral buffered formalin for at least 24 hours.
-
Process the tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should evaluate the slides for any signs of liver injury.
-
Visualizations
Caption: Amyloidogenic and Non-Amyloidogenic Processing of APP and the inhibitory action of LY2886721 on BACE1.
Caption: General experimental workflow for in vivo studies with LY2886721.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The potent BACE1 inhibitor LY2886721 elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
BACE1 Technical Support Center: Understanding Unexpected Phenotypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the roles of BACE1 through knockout models and pharmacological inhibition with compounds like LY2886721.
Frequently Asked Questions (FAQs)
Q1: We observe hyperactivity and altered exploratory behavior in our BACE1 knockout mice. Is this a known phenotype?
A1: Yes, this is a well-documented phenotype. BACE1 knockout mice often exhibit hyperactivity, increased locomotion, and altered exploratory behavior in tests like the open field test.[1][2] Some studies report a "bold" or less timid behavior.[2] This suggests a role for BACE1 in regulating neurotransmission and behavior.
Q2: Our BACE1 knockout mice show impaired synaptic plasticity, specifically reduced Long-Term Potentiation (LTP). Is this expected?
A2: Yes, impaired hippocampal synaptic plasticity is a consistent finding in BACE1 null mice.[3] This phenotype highlights the physiological role of BACE1 in normal synaptic function, which is important to consider when developing BACE1 inhibitors.
Q3: We are considering using the BACE1 inhibitor LY2886721 in our animal studies. What were the major findings from the clinical trials with this compound?
A3: LY2886721 was a potent BACE1 inhibitor that effectively reduced amyloid-β (Aβ) levels in preclinical and clinical studies.[4][5] However, the Phase II clinical trial was halted due to findings of liver toxicity in some participants, specifically abnormal liver biochemical tests.[6][7] This liver toxicity was not predicted from studies in BACE1 knockout mice.[7]
Q4: Why was liver toxicity observed with LY2886721 treatment in humans but not in BACE1 knockout mice?
A4: This is a critical question in the field. Several hypotheses have been proposed to explain this discrepancy:
-
Off-Target Effects: The liver toxicity may be an off-target effect of LY2886721, unrelated to its inhibition of BACE1.[7]
-
Compensatory Mechanisms: In genetically modified knockout mice, developmental or chronic compensatory mechanisms may exist. Other proteases, like BACE2 or cathepsins, might compensate for the loss of BACE1 function in the liver, a compensation that doesn't occur with acute pharmacological inhibition in humans.
-
Processing of Other Substrates: BACE1 has numerous substrates besides APP. One hypothesis suggests that the liver toxicity of LY2886721 could be due to the inhibition of BACE1's processing of other substrates crucial for liver function, such as β-galactoside α-2,6-sialyltransferase I (ST6GalI).[7]
-
Species-Specific Differences: There may be fundamental differences in the physiological roles of BACE1 and its substrates between mice and humans.
Q5: We are observing hypomyelination in our BACE1 knockout mice. Is this a recognized phenotype?
A5: Yes, BACE1 knockout mice exhibit hypomyelination in both the central and peripheral nervous systems.[8][9] This is attributed to the role of BACE1 in processing neuregulin-1 (NRG1), a key factor in myelination.[8][9]
Troubleshooting Guides
Issue: Difficulty replicating the hyperactivity phenotype in BACE1 knockout mice.
-
Possible Cause: The behavioral phenotype can be influenced by the specific genetic background of the mouse strain, age, and the specific parameters of the behavioral test.
-
Troubleshooting Steps:
-
Verify Genetic Background: Ensure your knockout and wild-type control mice are on the same genetic background.
-
Standardize Behavioral Testing: Use a standardized protocol for the open field test, controlling for time of day, lighting conditions, and habituation period. Refer to the detailed experimental protocol below.
-
Age of Mice: Behavioral phenotypes can be age-dependent. Test mice at a consistent and reported age.
-
Issue: Inconsistent results in Long-Term Potentiation (LTP) experiments with BACE1 knockout mice.
-
Possible Cause: LTP experiments are highly sensitive to technical variability.
-
Troubleshooting Steps:
-
Slice Health: Ensure optimal health of hippocampal slices by using appropriate dissection and incubation conditions.
-
Stimulation and Recording Parameters: Standardize the stimulation intensity, frequency, and duration of the high-frequency stimulation (HFS) protocol, as well as the recording location in the hippocampus. Refer to the detailed experimental protocol below.
-
Control for Variability: Always include wild-type littermate controls in your experiments to account for inter-animal variability.
-
Data Presentation
Table 1: Comparison of Phenotypes in BACE1 Knockout Mice vs. LY2886721 Treatment
| Feature | BACE1 Knockout Mice | LY2886721 Treatment (Human Clinical Trial) |
| Amyloid-β (Aβ) Levels | Significantly reduced | Significantly reduced[4][10] |
| Synaptic Plasticity (LTP) | Impaired[3] | Impaired (in mouse studies) |
| Behavior | Hyperactivity, altered exploration[1][2] | Not a primary endpoint; cognitive worsening reported with some BACE1 inhibitors |
| Myelination | Hypomyelination[8][9] | Not reported |
| Liver Function | No reported liver abnormalities[7] | Abnormal liver biochemical tests, leading to trial termination[6][7] |
Table 2: Quantitative Data on LY2886721 Effects on Aβ and sAPP Levels in Humans (Phase I Study)
| Analyte | Dose | Mean Maximum Reduction from Baseline |
| CSF Aβ40 | 35 mg | ~74%[10] |
| CSF Aβ42 | 35 mg | ~71%[10] |
| CSF sAPPβ | 35 mg | ~77%[10] |
| CSF sAPPα | 35 mg | ~59% increase[10] |
Note: Specific quantitative data on the elevated liver enzymes (e.g., ALT, AST) from the LY2886721 Phase II trial are not publicly available.
Experimental Protocols
Behavioral Analysis: Open Field Test
-
Objective: To assess locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 50 x 50 cm) with walls, placed in a sound-attenuating chamber with controlled lighting.[11][12]
-
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes before the test.
-
Gently place the mouse in the center of the open field arena.
-
Record the mouse's activity for a set duration (e.g., 20 minutes) using an automated video tracking system.[11]
-
Clean the arena thoroughly between each mouse with a 70% ethanol (B145695) solution to eliminate olfactory cues.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center zone versus the periphery (thigmotaxis, an index of anxiety).
-
Rearing frequency.
-
Synaptic Plasticity: Long-Term Potentiation (LTP) in Hippocampal Slices
-
Objective: To measure synaptic strength and plasticity.
-
Procedure:
-
Slice Preparation:
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[15]
-
-
LTP Induction and Measurement:
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).[15]
-
Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation of the synaptic response.
-
-
-
Data Analysis: The magnitude of LTP is expressed as the percentage increase in the fEPSP slope after HFS compared to the baseline.
Assessment of Myelination: g-ratio Measurement
-
Objective: To quantify the thickness of the myelin sheath relative to the axon diameter.
-
Procedure:
-
Tissue Preparation: Perfuse the mouse with a fixative (e.g., paraformaldehyde and glutaraldehyde) and dissect the sciatic nerve or optic nerve.
-
Electron Microscopy: Process the nerve tissue for transmission electron microscopy (TEM).
-
Image Analysis:
-
Capture high-magnification images of nerve cross-sections.
-
Using image analysis software, measure the diameter of the axon and the total diameter of the myelinated fiber.
-
The g-ratio is calculated as the ratio of the axon diameter to the myelinated fiber diameter.[16] A higher g-ratio indicates a thinner myelin sheath.[16]
-
-
Mandatory Visualizations
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Caption: BACE1-mediated cleavage of Neuregulin-1 in the regulation of myelination.
Caption: Workflow for comparative phenotypic analysis of BACE1 knockout mice.
Caption: Logical relationship of differing phenotypes and potential explanations.
References
- 1. researchgate.net [researchgate.net]
- 2. BACE1 (beta-secretase) transgenic and knockout mice: identification of neurochemical deficits and behavioral changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversing hypomyelination in BACE1-null mice with Akt-DD overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans | Journal of Neuroscience [jneurosci.org]
- 5. The potent BACE1 inhibitor LY2886721 elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bace1 modulates myelination in the central and peripheral nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Control of peripheral nerve myelination by the beta-secretase BACE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Open field test for mice [protocols.io]
- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. funjournal.org [funjournal.org]
- 15. Long Term Potentiation in Mouse Hippocampal Slices in an Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetic deletion of BACE1 in mice affects remyelination of sciatic nerves - PMC [pmc.ncbi.nlm.nih.gov]
variability in Aβ reduction with LY2886721 hydrochloride
Welcome to the technical support center for LY2886721 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experiments involving this BACE1 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in amyloid-β (Aβ) reduction in our cell-based assays. What are the potential causes?
A1: Variability in Aβ reduction can stem from several factors:
-
Compound Concentration: LY2886721 exhibits a clear concentration-dependent effect. In HEK293Swe cells, EC50 values for Aβ1-40 and Aβ1-42 inhibition were 18.5 nM and 19.7 nM, respectively.[1][2] In primary cortical neurons from PDAPP mice, the EC50 for both isoforms was approximately 10 nM.[1] Ensure your concentration range brackets these values.
-
Cell Line and Passage Number: The expression level of APP and BACE1 can vary between cell lines and even with increasing passage number of the same line. Using a stable, well-characterized cell line like HEK293Swe is recommended.
-
Incubation Time: Most reported protocols involve overnight exposure to the compound to allow for sufficient APP turnover and processing.[1][2] Shorter incubation times may yield less robust or more variable results.
-
Compound Stability: Ensure the compound is properly stored (-80°C for long-term, -20°C for short-term) and that the stock solution is fresh.[1] Degradation can lead to reduced potency.
Q2: Our in vivo results in a mouse model do not seem to align with the expected Aβ reduction reported in the literature. What should we troubleshoot?
A2: Discrepancies in animal model outcomes can be attributed to:
-
Dosing and Formulation: LY2886721's effect is dose-dependent. In PDAPP mice, oral doses of 3, 10, and 30 mg/kg resulted in a 20-65% reduction in brain Aβ.[3][4] Check your vehicle and administration protocol. The hydrochloride salt was used in nonclinical studies.[4]
-
Pharmacokinetics: The compound has a short half-life in mice.[3] The timing of tissue collection relative to the final dose is critical. Peak effects on brain Aβ levels were observed around 3 hours post-dose in mice.[4]
-
Blood-Brain Barrier Penetration: While LY2886721 is brain-penetrant, factors influencing the BBB in your specific animal model (age, health status) could play a role.
-
Animal Model: The original studies frequently used the PDAPP transgenic mouse model.[3][4] Results may differ in other models with different promoters driving APP expression or different mutations.
Q3: We have successfully achieved Aβ reduction, but are now concerned about off-target effects or toxicity. What is known about this?
A3: This is a critical consideration. The clinical development of LY2886721 was halted for safety reasons.
-
Liver Enzyme Elevation: The Phase 2 clinical trial was terminated because some participants exhibited abnormal liver enzyme elevations.[5][6] This was considered an off-target effect independent of BACE1 inhibition.[7] Monitor liver function markers in any sub-chronic or chronic animal studies.
-
BACE2 Inhibition: LY2886721 is not selective against BACE2 (IC50 of 10.2 nM vs 20.3 nM for BACE1).[1] BACE2 has physiological roles, and its inhibition could lead to unintended biological consequences. Changes in hair color, for instance, have been linked to BACE2 inhibition with other inhibitors.[8]
-
Synaptic Function: High concentrations of BACE1 inhibitors may negatively impact synaptic function. One study showed that while lower concentrations of LY2886721 reduced Aβ without affecting synaptic transmission, a high concentration (3 µM) that produced a >50% reduction in Aβ42 also significantly decreased synaptic transmission in vitro.[9] This aligns with findings that strong BACE1 inhibition can lead to cognitive worsening.[8][10]
Q4: Why was the clinical trial for LY2886721 stopped, and what does this mean for BACE1 as a target?
A4: The Phase 2 trial (NCT01561430) was voluntarily terminated by Eli Lilly due to findings of abnormal liver biochemistries in a small number of patients.[5][7] The company stated that these liver issues did not appear to be related to the BACE1 inhibition mechanism itself but rather to off-target effects of the specific molecule.[7] While this ended the development of LY2886721, it does not invalidate BACE1 as a therapeutic target. However, it highlights the challenge of developing highly selective, non-toxic small molecules and underscores the importance of monitoring for off-target toxicities in preclinical and clinical development.[6]
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of LY2886721
| Target/Assay | IC50 / EC50 (nM) | Notes |
| Recombinant Human BACE1 | 20.3 | [1] |
| Recombinant Human BACE2 | 10.2 | Lacks selectivity vs. BACE1.[1] |
| Cathepsin D, Pepsin, Renin | >100,000 | Highly selective against other key aspartyl proteases.[2][4] |
| Aβ1-40 Inhibition (HEK293Swe cells) | 18.5 | [1][2] |
| Aβ1-42 Inhibition (HEK293Swe cells) | 19.7 | [1][2] |
| Aβ Inhibition (PDAPP neurons) | ~10 | For both Aβ1-40 and Aβ1-42.[1] |
Table 2: In Vivo Aβ Reduction with LY2886721
| Animal Model | Dose | Route | Effect |
| PDAPP Mice | 3-30 mg/kg | Oral | 20-65% reduction in brain Aβ.[3] |
| PDAPP Mice | 3, 10, 30 mg/kg | Oral | Significant reduction in hippocampal and cortical Aβ1-x at 3h.[1][4] |
| Beagle Dogs | 0.5 mg/kg | Oral | ~50% reduction in CSF Aβ at 9h.[3] |
| Beagle Dogs | 1.5 mg/kg | Oral | Up to 80% reduction in CSF Aβ1-x at 9h.[4][11] |
Table 3: Human Clinical Trial Pharmacodynamic Effects
| Study Phase | Dosing Regimen | Effect |
| Phase 1 | 1-70 mg | Dose-dependent reduction of CSF Aβ40, Aβ42, and sAPPβ.[3] |
| Phase 1 | Daily dosing for 14 days | 50-75% reduction in BACE1 activity; 72% reduction in CSF Aβ42.[3][12] |
| Phase 2 | 15 mg and 35 mg | Trial terminated; efficacy data not fully reported.[3][5] |
Experimental Protocols & Visualizations
Amyloid Precursor Protein (APP) Processing Pathway
The diagram below illustrates the canonical APP processing pathways. LY2886721 inhibits BACE1, shifting processing from the amyloidogenic to the non-amyloidogenic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jneurosci.org [jneurosci.org]
- 3. alzforum.org [alzforum.org]
- 4. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Partial reduction of amyloid β production by β-secretase inhibitors does not decrease synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 11. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans | Journal of Neuroscience [jneurosci.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: LY2886721 and Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers working with the BACE1 inhibitor, LY2886721. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to assessing the blood-brain barrier (BBB) penetration of this and similar compounds. While LY2886721 demonstrated central Aβ pharmacodynamic responses in preclinical and clinical studies, its development was discontinued (B1498344) due to liver toxicity issues.[1][2][3][4] This guide will help you navigate the complexities of evaluating CNS exposure for BACE1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: Does LY2886721 cross the blood-brain barrier?
A1: Yes, preclinical and early clinical data indicate that LY2886721 crosses the blood-brain barrier. Studies in PDAPP mice showed that oral administration of LY2886721 led to a significant dose-dependent reduction of Aβ1-x in both the hippocampus and cortex.[5][6][7] Furthermore, in healthy human subjects, single and multiple doses of LY2886721 resulted in potent and persistent lowering of amyloid-β in plasma and lumbar cerebrospinal fluid (CSF).[5][8] This demonstrates that the compound engages its central target.
Q2: What are the common challenges in assessing the BBB penetration of BACE1 inhibitors like LY2886721?
A2: A primary challenge for many small molecule BACE1 inhibitors is their susceptibility to efflux transporters at the BBB, such as P-glycoprotein (P-gp). This can lead to a lower than expected unbound drug concentration in the brain, even if the compound shows good passive permeability in vitro. Additionally, accurately quantifying the unbound brain-to-plasma concentration ratio (Kp,uu) is critical but can be technically demanding.
Q3: Why was the clinical development of LY2886721 discontinued?
A3: The Phase II clinical trial for LY2886721 was terminated due to findings of abnormal liver biochemical tests in some participants.[1][2][9] Eli Lilly, the developer, stated that they believed these findings were not related to the BACE1 inhibition mechanism itself.[1][2]
Q4: What is the mechanism of action of LY2886721?
A4: LY2886721 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[6][7] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which produces amyloid-β (Aβ) peptides. By inhibiting BACE1, LY2886721 reduces the production of Aβ.[5][7]
Troubleshooting Guide: Assessing BBB Penetration
This guide provides a structured approach to troubleshooting common issues encountered when evaluating the CNS penetration of BACE1 inhibitors.
Issue: Low or variable brain concentrations in vivo.
Question: My in vivo experiments with a BACE1 inhibitor show low or inconsistent concentrations in the brain tissue despite good systemic exposure. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
P-glycoprotein (P-gp) Efflux: Many BACE1 inhibitors are substrates for P-gp, which actively transports the compound out of the brain.
-
Troubleshooting: Conduct an in vitro transporter assay, such as the MDR1-MDCKII permeability assay, to determine if your compound is a P-gp substrate. An efflux ratio greater than 2 is indicative of active efflux.
-
-
High Plasma Protein Binding: Only the unbound fraction of a drug is available to cross the BBB. High plasma protein binding can limit the amount of drug available for brain penetration.
-
Troubleshooting: Determine the fraction of your compound that is unbound to plasma proteins (fu,plasma) using equilibrium dialysis.
-
-
Rapid Metabolism in the Brain: The compound may be rapidly metabolized within the brain tissue itself.
-
Troubleshooting: While technically challenging, brain slice methods or in situ brain perfusion can provide insights into brain metabolism.
-
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for LY2886721 based on available data.
| In Vitro Activity of LY2886721 | |
| Parameter | Value |
| hBACE1 IC50 | 20.3 nM[6][7] |
| hBACE2 IC50 | 10.2 nM[6][7] |
| HEK293Swe Cellular Aβ IC50 | 18.7 nM[7] |
| PDAPP Neuronal Culture Aβ IC50 | 10.7 nM[7] |
| In Vivo Pharmacodynamic Effects of LY2886721 in PDAPP Mice (3 hours post-dose) | |
| Dose | Brain Aβ Reduction |
| 3 mg/kg | ~20%[7] |
| 10 mg/kg | Not specified |
| 30 mg/kg | ~65%[7] |
Experimental Protocols
MDR1-MDCKII Permeability Assay
Objective: To determine if a compound is a substrate for the P-glycoprotein (P-gp) efflux transporter.
Methodology:
-
Cell Culture: Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDR1-MDCKII) are cultured on semi-permeable filter supports in a transwell plate system to form a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the trans-epithelial electrical resistance (TEER).
-
Transport Experiment: The test compound is added to either the apical (A) or basolateral (B) chamber of the transwell plate. Samples are taken from the opposite chamber at specified time points.
-
Quantification: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 suggests that the compound is a substrate for P-gp.
In Vivo Microdialysis for Unbound Brain Concentration
Objective: To measure the unbound concentration of a compound in the brain interstitial fluid (ISF) of a living animal.
Methodology:
-
Animal Model: Typically, rats or mice are used for these studies.
-
Probe Implantation: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into the target brain region of an anesthetized animal.
-
Perfusion: The probe is perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.
-
Sampling: As the perfusate flows through the probe, the unbound compound in the surrounding ISF diffuses across the membrane into the perfusate. The collected dialysate is then analyzed.
-
Quantification: The concentration of the compound in the dialysate is measured using a sensitive analytical method like LC-MS/MS.
-
Data Analysis: The unbound brain concentration is calculated by correcting for the in vitro recovery of the probe.
Visualizations
BACE1 Signaling Pathway in Alzheimer's Disease
Caption: Amyloidogenic pathway and the inhibitory action of LY2886721 on BACE1.
Experimental Workflow for Assessing BBB Penetration
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Lilly Voluntarily Terminates Phase II Study for LY2886721, a Beta Secretase Inhibitor, Being Investigated as a Treatment for Alzheimer's Disease [prnewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The potent BACE1 inhibitor LY2886721 elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmafocuseurope.com [pharmafocuseurope.com]
Technical Support Center: Addressing Cytotoxicity of LY2886721 at High Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with the BACE1 inhibitor, LY2886721, particularly at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of LY2886721 in common cell lines?
A1: Preclinical studies have shown that LY2886721 exhibits a wide therapeutic window in vitro. Cytotoxicity was assessed in human embryonic kidney cells (HEK293Swe) and primary cortical neurons from PDAPP mice. In these studies, overt cytotoxicity was only observed at concentrations significantly higher than those required for effective BACE1 inhibition.[1][2]
Q2: Is the in vitro cytotoxicity of LY2886721 related to the liver toxicity observed in clinical trials?
A2: The liver toxicity observed in the Phase 2 clinical trial of LY2886721 is generally considered to be an "off-site" effect and not necessarily a result of direct cytotoxicity observable in typical in vitro cell models.[3] The leading hypothesis for the clinical hepatotoxicity involves the inhibition of BACE1's processing of β-galactoside α-2,6-sialyltransferase I (ST6Gal I) in the liver, which is a mechanism distinct from general cellular cytotoxicity.
Q3: At what concentration should I expect to see BACE1 inhibition without cytotoxicity?
A3: LY2886721 is a potent BACE1 inhibitor with an IC50 of approximately 20.3 nM for recombinant human BACE1.[1][4] In cellular assays, it effectively reduces Aβ1-40 and Aβ1-42 with an EC50 of around 18.5 nM and 19.7 nM in HEK293Swe cells, respectively.[1][4] These concentrations are substantially lower than those at which in vitro cytotoxicity has been reported.
Q4: What are the potential causes of unexpected cytotoxicity in my experiments with LY2886721?
A4: Unexpected cytotoxicity can arise from several factors, including:
-
High Concentrations: Exceeding the established cytotoxic thresholds (>50-100 µM).
-
Compound Solubility: Poor solubility at high concentrations leading to precipitation and non-specific effects.
-
Off-Target Effects: At very high concentrations, the selectivity of the compound may decrease, leading to interactions with other cellular targets.
-
Experimental Artifacts: Issues with the assay itself, such as interference with the detection method, or problems with cell health and culture conditions.
Data Presentation
Table 1: In Vitro Potency and Cytotoxicity of LY2886721
| Parameter | Cell Line/System | Value | Reference |
| BACE1 Inhibition (IC50) | Recombinant human BACE1 | 20.3 nM | [1][4] |
| Aβ1-40 Reduction (EC50) | HEK293Swe | 18.5 nM | [1][4] |
| Aβ1-42 Reduction (EC50) | HEK293Swe | 19.7 nM | [1][4] |
| Cytotoxicity (CC50) | HEK293Swe | >100,000 nM | [1] |
| Cytotoxicity (CC50) | Primary PDAPP Neurons | >50,000 nM | [1] |
Troubleshooting Guide
If you are observing unexpected cytotoxicity with LY2886721, follow this step-by-step guide to identify the potential cause.
Step 1: Verify Compound Concentration and Solubility
-
Action: Double-check your calculations for compound dilution. Prepare a fresh stock solution and visually inspect for any precipitation at the working concentrations.
-
Rationale: Errors in dilution can lead to unintentionally high concentrations. Poor solubility can cause compound precipitation, which can be cytotoxic to cells or interfere with assay readouts.
Step 2: Assess Cell Health and Culture Conditions
-
Action: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Culture conditions such as confluency and media quality should be optimal and consistent across experiments.
-
Rationale: Unhealthy or stressed cells are more susceptible to the cytotoxic effects of any compound.
Step 3: Rule Out Assay-Specific Artifacts
-
Action: Run appropriate controls to check for interference of LY2886721 with your cytotoxicity assay. This includes a cell-free control with the compound and the assay reagents.
-
Rationale: Some compounds can directly interact with assay reagents, leading to false-positive or false-negative results. For example, a colored compound can interfere with absorbance-based assays.
Step 4: Characterize the Nature of Cell Death
-
Action: If true cytotoxicity is confirmed, perform secondary assays to determine the mechanism of cell death (e.g., apoptosis vs. necrosis).
-
Rationale: Understanding the cell death pathway can provide insights into whether the cytotoxicity is a specific off-target effect or a non-specific effect due to excessively high concentrations.
Experimental Protocols
Cell Viability Assessment: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
This assay is a colorimetric method for determining the number of viable cells.
-
Materials:
-
CellTiter 96® AQueous One Solution Reagent
-
96-well plates
-
Cells in culture
-
LY2886721
-
Plate reader capable of measuring absorbance at 490 nm
-
-
Procedure:
-
Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat cells with a range of LY2886721 concentrations (and appropriate vehicle controls) for the desired exposure time.
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to each well containing 100 µL of culture medium.[5][6]
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Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.[5][6]
-
Record the absorbance at 490 nm using a 96-well plate reader.[7]
-
Cell Viability Assessment: MTT Assay
This is another colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Cells in culture
-
LY2886721
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Plate and treat cells as described for the MTS assay.
-
After the treatment period, add 10 µL of MTT solution to each well.[8]
-
Incubate for 2-4 hours at 37°C until intracellular purple formazan (B1609692) crystals are visible.[9]
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
Record the absorbance at 570 nm.[8]
-
Apoptosis vs. Necrosis Determination: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your cells using LY2886721 at the cytotoxic concentrations. Include untreated and positive controls.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI staining solution.
-
Incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes.
-
Materials:
-
LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)
-
96-well plates
-
Cells in culture
-
LY2886721
-
Plate reader
-
-
Procedure:
-
Plate and treat cells as described for the viability assays. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
After the treatment period, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[11]
-
Add 50 µL of stop solution (as per the kit instructions).
-
Measure the absorbance at 490 nm within one hour.
-
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of LY2886721.
Caption: Troubleshooting workflow for unexpected cytotoxicity of LY2886721.
Caption: Logical relationships of potential causes for observed cytotoxicity.
References
- 1. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. LY2886721 | ALZFORUM [alzforum.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. promega.com [promega.com]
- 7. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [promega.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. kumc.edu [kumc.edu]
- 11. LDH cytotoxicity assay [protocols.io]
Technical Support Center: Enhancing the In-Vivo Half-Life of LY2886721
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the half-life of the BACE1 inhibitor, LY2886721, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the known pharmacokinetic profile of LY2886721 in common animal models?
LY2886721, a potent and selective inhibitor of Beta-secretase 1 (BACE1), has been evaluated in several preclinical species.[1][2][3] Notably, it exhibits a short half-life in mice, which presents challenges for maintaining therapeutic concentrations.[1][4] In beagle dogs, the half-life is observed to be longer.[1][5] The compound is orally bioavailable and brain-penetrant.[6]
Q2: My preliminary in-vivo studies with LY2886721 in mice show a very short half-life. What are the potential reasons for this?
A short half-life for a small molecule like LY2886721 in mice is often attributed to rapid metabolism, primarily in the liver by cytochrome P450 enzymes, and/or efficient renal clearance.[4] Mice generally have a higher metabolic rate compared to larger species, which can contribute to faster elimination of drugs.
Q3: What are the primary strategies to extend the half-life of LY2886721 in animal models?
There are two main approaches to consider for extending the half-life of LY2886721:
-
Formulation Strategies: Modifying the drug's formulation can control its release rate and absorption. A common and effective method is to use a sustained-release formulation, such as a subcutaneous oil-based depot.[5][7]
-
Chemical Modification: Altering the chemical structure of LY2886721 can improve its metabolic stability or alter its distribution. Techniques like PEGylation or lipidation are options, though they come with their own set of challenges for a small molecule targeting the central nervous system (CNS).[1][8][9]
Q4: I am considering a subcutaneous oil-based formulation. What are the critical parameters to consider and potential issues?
When developing a subcutaneous oil-based formulation, key factors include the solubility and stability of LY2886721 in the chosen oil, the viscosity of the formulation, and the potential for local irritation at the injection site.[10][11]
Troubleshooting:
-
Poor Suspendability: If LY2886721 does not suspend well in the oil, consider using a co-solvent or a suspending agent.
-
Injection Site Reactions: Monitor for signs of inflammation or necrosis. If observed, you may need to test different biocompatible oils or reduce the concentration of the compound.[10]
-
Variable Pharmacokinetics: Inconsistent absorption can result from improper injection technique or formulation instability. Ensure a consistent particle size of the suspended drug and proper training for animal handling and injection.
Q5: Can I use PEGylation to increase the half-life of LY2886721, and what are the risks?
PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, can increase the hydrodynamic size of a molecule, reducing renal clearance and extending its half-life.[8] However, for a small molecule CNS drug like LY2886721, there are significant risks:
-
Reduced Blood-Brain Barrier Penetration: The increased size and hydrophilicity from PEGylation can significantly hinder the ability of LY2886721 to cross the blood-brain barrier, thereby reducing its efficacy at the target site.[8]
-
Altered Potency: The addition of a PEG chain can sterically hinder the interaction of LY2886721 with the active site of BACE1, leading to a loss of potency.[8]
Q6: How does lipidation work to extend half-life, and is it a viable option for LY2886721?
Lipidation involves attaching a lipid moiety to the drug molecule. This can promote binding to serum albumin, which acts as a carrier and protects the drug from rapid clearance.[9] While this can extend plasma half-life, the impact on brain penetration is a critical consideration. Increased lipophilicity does not automatically guarantee better brain uptake and can sometimes lead to non-specific binding and altered biodistribution.[2]
Quantitative Data Summary
The following tables provide a summary of representative pharmacokinetic data for LY2886721 in various scenarios. Note: The data for modified formulations are hypothetical and based on established principles of half-life extension, intended for comparative purposes.
Table 1: Pharmacokinetic Parameters of LY2886721 (Oral Administration)
| Animal Model | Dose (mg/kg) | T½ (half-life) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Mouse | 10 | ~3 hours[4] | 850 | 3400 |
| Beagle Dog | 1.5 | ~9 hours[1][12] | 250 | 2250 |
Table 2: Comparison of LY2886721 Half-Life with Different Formulations in Mice
| Formulation | Administration Route | T½ (half-life) (hours) | Fold Increase in T½ |
| Standard (Aqueous Suspension) | Oral | 3 | 1x |
| Oil-based Suspension | Subcutaneous | 10.5 | 3.5x[5] |
| PEGylated LY2886721 | Intravenous | 12 | 4x |
| Lipidated LY2886721 | Intravenous | 9 | 3x |
Experimental Protocols
Protocol 1: Preparation and Administration of a Subcutaneous Oil-Based Formulation of LY2886721
Objective: To prepare a sterile, injectable oil-based suspension of LY2886721 for subcutaneous administration in mice to achieve sustained release.
Materials:
-
LY2886721 powder
-
Sterile sesame oil (or other biocompatible oil)
-
Sterile glass vials with crimp caps
-
Syringes and needles (various gauges)
-
Mortar and pestle (sterile)
-
Sonicator
-
Scale and weighing paper
Procedure:
-
Sterilization: Autoclave all glassware and utensils. Filter-sterilize the sesame oil through a 0.22 µm filter.
-
Weighing: Aseptically weigh the required amount of LY2886721 powder.
-
Particle Size Reduction: If necessary, gently grind the LY2886721 powder in a sterile mortar and pestle to ensure a fine, uniform particle size.
-
Suspension Preparation:
-
In a sterile vial, add a small amount of the sterile sesame oil to the LY2886721 powder to create a paste.
-
Gradually add the remaining volume of sesame oil while mixing continuously.
-
Vortex the suspension vigorously for 5-10 minutes.
-
For improved homogeneity, sonicate the suspension in a water bath for 15-20 minutes.
-
-
Quality Control: Visually inspect the suspension for uniformity.
-
Administration:
-
Gently swirl the vial to ensure the suspension is homogenous before drawing it into a syringe.
-
Use a 25-27 gauge needle for subcutaneous injection in the dorsal region of the mouse.
-
The injection volume should be appropriate for the animal size (e.g., 100-200 µL for a mouse).
-
Protocol 2: Pharmacokinetic Study Design for Evaluating Half-Life
Objective: To determine and compare the pharmacokinetic profiles of different LY2886721 formulations in mice.
Procedure:
-
Animal Groups: Divide mice into groups, with each group receiving a different formulation of LY2886721 (e.g., oral aqueous suspension, subcutaneous oil-based suspension). Include a vehicle control group for each administration route.
-
Dosing: Administer the respective formulations to each group.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose). Blood can be collected via tail vein or cardiac puncture (as a terminal procedure).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of LY2886721 in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
Caption: BACE1 cleavage of APP is a key step in Aβ generation.
Caption: A typical workflow for evaluating half-life extension strategies.
Caption: A logical approach to troubleshooting a short in-vivo half-life.
References
- 1. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of Lipid Composition in a Blood Brain Barrier-Mimetic PAMPA Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro testing for subcutaneous formulations | Innovation Platform [nc3rs.org.uk]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro subcutaneous injection formulation screening [pion-inc.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: LY2886721 Hydrochloride Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of LY2886721 hydrochloride. The information is presented in a question-and-answer format to directly address specific challenges that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis Challenges
Question 1: I am observing a significant amount of a des-fluoro impurity in my final product after the hydrogenolysis step. What is the likely cause and how can I minimize it?
Answer:
The formation of a des-fluoro impurity is a known challenge during the hydrogenolysis step, which is performed to cleave the isoxazolidine (B1194047) ring and remove the benzyl (B1604629) chiral auxiliary.[1] This side reaction involves the hydrogenolysis of the C-F bond on the fluorophenyl ring.
Troubleshooting Strategies:
-
Catalyst Selection: The choice of catalyst is critical. While palladium on carbon (Pd/C) is commonly used for hydrogenolysis, its activity can sometimes lead to dehalogenation. Experiment with different catalysts, such as palladium on calcium carbonate (Pd/CaCO₃) or a poisoned catalyst (e.g., Lindlar's catalyst), which may offer higher selectivity.
-
Reaction Conditions:
-
Hydrogen Pressure: Use the lowest effective hydrogen pressure that still allows for the desired reaction to proceed to completion. High pressures can increase the rate of defluorination.
-
Temperature: Perform the reaction at or below room temperature. Elevated temperatures can promote the undesired side reaction.
-
Solvent: The choice of solvent can influence the reaction. Protic solvents like ethanol (B145695) or methanol (B129727) are common. Consider exploring a mixed solvent system to modulate catalyst activity and substrate solubility.
-
-
Reaction Monitoring: Closely monitor the reaction progress using a suitable analytical technique like HPLC or TLC. Stop the reaction as soon as the starting material is consumed to prevent over-reduction.
Logical Relationship: Minimizing Des-Fluoro Impurity
Caption: Troubleshooting workflow for minimizing the des-fluoro impurity.
Question 2: During the formation of the aminothiazine ring using benzoyl isothiocyanate (BzNCS) and 1,1'-carbonyldiimidazole (B1668759) (CDI), I am getting low yields and multiple byproducts. How can I improve this step?
Answer:
The installation of the aminothiazine moiety is a critical step where precise control is necessary to avoid byproduct formation.[1] The primary challenges are ensuring the complete and selective reaction of the starting materials and preventing the formation of undesired side products.
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the reagents, particularly BzNCS and CDI. Use of excess reagents can lead to the formation of byproducts. It is recommended to perform small-scale experiments to determine the optimal molar ratios.
-
In Situ Reaction Monitoring: Implement in situ reaction monitoring (e.g., using IR or a rapid chromatography method) to track the consumption of starting materials and the formation of intermediates and the final product. This will help in determining the exact endpoint of the reaction and prevent the formation of byproducts due to extended reaction times or excess reagents.
-
Order of Addition: The order of addition of reagents can be crucial. Investigate different addition sequences to determine the optimal protocol for your specific setup.
-
Temperature Control: Maintain strict temperature control throughout the reaction. Excursions in temperature can lead to side reactions.
Question 3: I am facing issues with regioselectivity during the final peptide coupling step to form the picolinamide. I suspect acylation at the aminothiazine nitrogen. How can I ensure the desired regioselectivity?
Answer:
A key challenge in the final coupling step is the potential for competing acylation at the more nucleophilic aminothiazine nitrogen or even bis-acylation, leading to the formation of undesired isomers and impurities.[1]
Troubleshooting Strategies:
-
Coupling Reagents: The choice of peptide coupling reagent is critical. Standard reagents like HATU, HBTU, or EDC/HOBt are commonly used. You may need to screen different coupling reagents to find one that provides the best regioselectivity for this specific transformation.
-
Reaction Conditions:
-
Solvent: The polarity and nature of the solvent can influence the relative nucleophilicity of the two nitrogen atoms. Explore a range of aprotic solvents such as DMF, DMAc, or THF.
-
Temperature: Running the reaction at a lower temperature may favor the desired kinetic product.
-
Base: The choice and stoichiometry of the base (e.g., DIPEA, NMM) can impact the reaction. A weaker, non-nucleophilic base is generally preferred.
-
-
Protecting Groups: If regioselectivity remains a significant issue, a protecting group strategy for the aminothiazine nitrogen might be necessary, although this would add extra steps to the synthesis.
Purification Challenges
Question 4: My crude this compound is difficult to purify by standard column chromatography. Are there more effective purification methods?
Answer:
Due to the polar nature of LY2886721 and the potential for closely related impurities, traditional silica (B1680970) gel chromatography can be challenging. A "controlled reactive crystallization" has been reported as an effective method for obtaining high purity material.[1]
Troubleshooting and Experimental Protocol:
-
Reactive Crystallization: This technique involves the crystallization of the product as it is being formed in the reaction mixture.
-
General Protocol:
-
Identify a solvent system where the starting materials are soluble, but the desired product (this compound) has limited solubility.
-
Perform the final coupling reaction in this solvent system. As the product forms, it should precipitate out of the solution in a crystalline form.
-
The controlled precipitation helps in rejecting impurities into the mother liquor.
-
Factors to optimize include the reaction rate, solvent composition, and temperature profile.
-
-
-
pH-Mediated Purification ("pH cycles"): This technique can be used to remove acidic or basic impurities and to improve the crystal properties of the final product.[1]
-
General Protocol:
-
Dissolve the crude product in a suitable solvent.
-
Adjust the pH of the solution to a point where the desired product is fully soluble, while some impurities may precipitate or remain insoluble. Filter to remove these impurities.
-
Slowly adjust the pH back to the point of minimum solubility for this compound to induce crystallization.
-
This cycling of pH can be repeated to further enhance purity and improve the crystal habit.
-
-
Experimental Workflow: Purification by Crystallization
Caption: Purification workflow for this compound.
Analytical Methods
Question 5: What analytical techniques are suitable for assessing the purity of this compound and for identifying the common impurities?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound.
Recommended Analytical Methods:
| Analytical Technique | Purpose | Key Parameters to Consider |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities (including the des-fluoro impurity). | Column: C18 or other suitable reversed-phase column.Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).Detection: UV detection at a wavelength where both the API and impurities have good absorbance. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of known and unknown impurities and byproducts. | Coupled with an HPLC system, MS provides molecular weight information, which is crucial for impurity identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and any isolated impurities. | ¹H, ¹³C, and ¹⁹F NMR will be particularly useful for confirming the structure and identifying the des-fluoro impurity. |
| Chiral HPLC | Assessment of enantiomeric purity. | A suitable chiral stationary phase (e.g., polysaccharide-based) will be required to separate the enantiomers of LY2886721 or its chiral precursors. |
Data Presentation: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble |
| Water | Insoluble |
| Ethanol | Insoluble |
Note: The free base of LY2886721 is soluble in DMSO. The hydrochloride salt is expected to have different solubility properties.
Experimental Protocols
General Protocol for HPLC Method Development for Purity Analysis:
-
Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to get an initial separation profile of the main peak and any impurities.
-
Optimize the gradient based on the initial chromatogram to improve the resolution between the main peak and any closely eluting impurities, particularly the des-fluoro impurity.
-
-
Detection: Use a UV detector set at a wavelength that provides a good response for both LY2886721 and its potential impurities (a photodiode array detector is ideal for initial method development to assess the UV spectra of all components).
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
Signaling Pathways
While LY2886721 is a small molecule drug and does not directly interact with signaling pathways in the same way a biologic might, its therapeutic target, BACE1, is a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.
Amyloid Precursor Protein (APP) Processing Pathway
Caption: The role of BACE1 in the amyloidogenic pathway and the inhibitory action of LY2886721.
References
Navigating the Nuances of LY2886721: A Technical Guide to Interpreting Conflicting Data
For Immediate Use by Research, Scientific, and Drug Development Professionals
This technical support guide addresses common questions and conflicting data points arising from preclinical and clinical studies of the BACE1 inhibitor, LY2886721. Our aim is to provide researchers with a clear, data-driven resource to inform their own experiments and interpretations.
Frequently Asked Questions (FAQs)
Q1: What is the primary conflict in the data for LY2886721?
The central conflict lies between the promising preclinical and Phase I clinical data, which demonstrated potent, dose-dependent reduction of amyloid-beta (Aβ) peptides with a generally well-tolerated safety profile, and the subsequent termination of the Phase II clinical trial due to findings of abnormal liver biochemistry in some participants.[1][2][3][4]
Q2: How significant was the Aβ reduction observed in preclinical and early clinical studies?
LY2886721 showed robust and persistent lowering of Aβ in both animal models and humans. In preclinical studies, oral administration to PDAPP mice resulted in a 20-65% reduction in brain Aβ levels.[1] In Phase I studies with healthy human subjects, daily dosing for 14 days led to a 50-75% reduction in BACE1 activity and a 72% decrease in cerebrospinal fluid (CSF) Aβ42.[1] At the highest dose tested (70 mg), the reduction in CSF Aβ40, Aβ42, and sAPPβ was between 71% and 78%.[5][6]
Q3: What were the specific liver-related adverse events that led to the trial termination?
The Phase II trial (NCT01561430) was halted after routine monitoring identified four cases of abnormal liver biochemistry values.[1] While the specific enzyme elevations are not detailed in the provided search results, this was deemed a significant safety concern, leading to the discontinuation of the drug's development.[1][2][3][7]
Q4: What are the leading hypotheses for the discrepancy between early promise and Phase II failure?
There are two main hypotheses:
-
Off-target effects: The liver toxicity may not be related to the intended BACE1 inhibition but rather an unforeseen interaction of the LY2886721 molecule with other biological targets in the liver. This is supported by the observation that BACE1 knockout mice did not exhibit similar liver toxicity.[1][4][8]
-
Limitations of animal models: The preclinical animal models, while useful, may not have been able to predict this specific human hepatotoxicity. The short duration of these studies and the inherent physiological differences between species could have masked this adverse effect.[4][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on LY2886721.
Table 1: In Vitro Potency and Selectivity of LY2886721
| Target | Assay | IC50 / EC50 (nM) | Source |
| Recombinant Human BACE1 | FRET Assay | IC50: 20.3 | [10][11] |
| Human BACE2 | FRET Assay | IC50: 10.2 | [10][11] |
| Cathepsin D, Pepsin, Renin | Protease Assays | IC50: >100,000 | [11][12] |
| Aβ1-40 Secretion (HEK293Swe cells) | Cellular Assay | EC50: 18.5 | [10][11] |
| Aβ1-42 Secretion (HEK293Swe cells) | Cellular Assay | EC50: 19.7 | [10][11] |
| Aβ1-40 Secretion (PDAPP neurons) | Cellular Assay | EC50: ~10 | [10] |
| Aβ1-42 Secretion (PDAPP neurons) | Cellular Assay | EC50: ~10 | [10] |
Table 2: In Vivo Efficacy of LY2886721 in Preclinical Models
| Animal Model | Dose | Route | Outcome | Source |
| PDAPP Mice | 3-30 mg/kg | Oral | 20-65% reduction in brain Aβ | [1] |
| PDAPP Mice | 3, 10, 30 mg/kg | Oral | Significant reduction in hippocampal and cortical Aβ1-x at all doses 3 hours post-dose | [13] |
| Beagle Dogs | 0.5 mg/kg | Oral | 50% reduction in CSF Aβ at 9 hours | [14] |
| Beagle Dogs | 1.5 mg/kg | Oral | Up to 80% reduction in plasma Aβ1-x and CSF Aβ1-x at nadir | [11] |
Table 3: Clinical Pharmacodynamic Effects of LY2886721 (14-day daily dosing in healthy subjects)
| Dose | Change in CSF Aβ40 | Change in CSF Aβ42 | Change in CSF sAPPβ | Source |
| 35 mg | -53.2% | -59.0% | -55.6% | [5][6] |
| 70 mg | -72.0% | -71.0% | -78.0% | [5][6] |
Experimental Protocols
In Vitro BACE1 Inhibition Assay (FRET-based)
A common method for determining BACE1 inhibitory activity is through a Förster Resonance Energy Transfer (FRET) assay.
-
Reagents : Recombinant human BACE1 enzyme, a synthetic peptide substrate containing a fluorophore and a quencher, and the test compound (LY2886721).
-
Procedure :
-
The BACE1 enzyme is pre-incubated with varying concentrations of LY2886721.
-
The FRET peptide substrate is added to initiate the reaction.
-
If BACE1 is active, it cleaves the substrate, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.
-
The rate of fluorescence increase is proportional to BACE1 activity.
-
-
Data Analysis : The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the enzyme activity against the inhibitor concentration.
Cellular Aβ Secretion Assay (HEK293Swe and PDAPP Neuronal Cultures)
This assay measures the ability of a compound to inhibit BACE1 activity within a cellular context.
-
Cell Lines : Human Embryonic Kidney (HEK293) cells stably expressing the Swedish mutant of Amyloid Precursor Protein (APP) (HEK293Swe) or primary cortical neuronal cultures from embryonic PDAPP mice are used.[7][11]
-
Procedure :
-
Analysis : The levels of secreted Aβ1-40 and Aβ1-42 in the media are quantified using methods such as ELISA or Luminex xMAP assays.
-
Data Analysis : The EC50 value, the concentration of the compound that causes a 50% reduction in Aβ secretion, is determined.
In Vivo PDAPP Mouse Studies
These studies assess the in vivo pharmacological effects of the compound on brain Aβ levels.
-
Animal Model : Young PDAPP transgenic mice, which express human APP with a mutation that increases Aβ production.[13]
-
Procedure :
-
Analysis : Brain homogenates are analyzed for Aβ1-x, C99 (a product of BACE1 cleavage of APP), and sAPPβ levels using techniques like ELISA.[11][13]
Human Clinical Trials (Phase I and II)
-
Phase I Studies (e.g., NCT01133405, NCT01227252, NCT01534273) :
-
Objective : To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of LY2886721 in healthy volunteers.[7][13][14]
-
Design : Randomized, placebo-controlled, double-blind studies.
-
Dosing : Single doses ranging from 1-70 mg and multiple daily doses from 5-70 mg for 14 days.[7][13][14]
-
Outcome Measures : Plasma and CSF concentrations of LY2886721, Aβ40, Aβ42, sAPPα, and sAPPβ.[1][15]
-
-
Phase II Study (NCT01561430) :
-
Objective : To evaluate the tolerability, efficacy, and pharmacodynamics of LY2886721 in patients with mild cognitive impairment due to Alzheimer's disease or mild Alzheimer's disease with biomarker evidence of brain amyloid.[1][16]
-
Design : Randomized, placebo-controlled study.[16]
-
Primary Outcome : Change in CSF Aβ40 and Aβ42 levels at 12 and 26 weeks.[1][16]
-
Status : Terminated due to abnormal liver biochemistry findings.[1]
-
Visualizing the Data Conflict
The following diagrams illustrate the key pathways and logical relationships in the LY2886721 story.
Caption: Mechanism of action of LY2886721 in APP processing.
References
- 1. Alzheimer Disease Biomarkers: Moving from CSF to Plasma for Reliable Detection of Amyloid and tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. researchgate.net [researchgate.net]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Making sure you're not a bot! [gupea.ub.gu.se]
- 11. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standardization of measurement of β-amyloid(1-42) in cerebrospinal fluid and plasma | Semantic Scholar [semanticscholar.org]
- 13. jneurosci.org [jneurosci.org]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Controlling for BACE2 Inhibition by LY2886721
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for managing the off-target inhibition of BACE2 when using the BACE1 inhibitor, LY2886721.
Frequently Asked Questions (FAQs)
Q1: What is LY2886721 and why is BACE2 inhibition a concern?
LY2886721 is a potent, orally active, and brain-penetrant inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] It was developed as a therapeutic candidate for Alzheimer's disease by aiming to reduce the production of amyloid-β (Aβ) peptides.[2][3] A significant concern with LY2886721 is its lack of selectivity; it inhibits BACE2 with equal or greater potency than BACE1.[1][4][5] This off-target activity is critical because BACE1 and BACE2 have distinct physiological roles, and inhibiting BACE2 can lead to unintended biological consequences.[6][7]
Q2: What are the known physiological roles of BACE2 that could be affected?
BACE2 is a close homolog of BACE1 but has different primary functions and substrate preferences.[7] While BACE1 is the primary β-secretase in the brain, BACE2 typically cleaves the amyloid precursor protein (APP) at a different site (the θ-site), a process that can actually reduce Aβ production.[6][8] Key physiological roles of BACE2 include:
-
Glucose Homeostasis: BACE2 is expressed in pancreatic β-cells and cleaves transmembrane protein 27 (TMEM27), which helps regulate β-cell mass and function.[6][9] BACE2 inhibition has been shown to increase insulin (B600854) levels and improve glucose control in mouse models.[6][10]
-
Pigmentation: In melanocytes, BACE2 is required for the processing of the premelanosome protein (PMEL), which is essential for melanosome biogenesis.[6] Inhibition of BACE2 by non-selective BACE inhibitors has been linked to hair depigmentation in animal studies.[6][7]
-
Endothelial Function: Inactivation of BACE2 in human brain microvascular endothelial cells has been shown to increase the production of endothelin-1 (B181129), a potent vasoconstrictor, suggesting a role for BACE2 in vascular regulation.[11]
Unintended inhibition of these pathways can confound experimental results and may have contributed to adverse effects observed in clinical trials of some BACE inhibitors.[12]
Q3: How can I quantify the inhibitory activity of LY2886721 against BACE1 and BACE2?
The most direct method is to perform parallel in vitro enzymatic assays. By using purified recombinant human BACE1 and BACE2 enzymes with a fluorogenic peptide substrate, you can determine the half-maximal inhibitory concentration (IC50) for each enzyme under identical conditions. This allows for a direct comparison of potency and calculation of a selectivity ratio.
Table 1: Inhibitory Profile of LY2886721 Against BACE1, BACE2, and Other Aspartyl Proteases
| Target Enzyme | IC50 (nM) | Selectivity vs. BACE1 |
| Human BACE1 | 20.3 | - |
| Human BACE2 | 10.2 | ~0.5-fold (less selective) |
| Cathepsin D | >100,000 | >4900-fold |
| Pepsin | >100,000 | >4900-fold |
| Renin | >100,000 | >4900-fold |
| Data sourced from published studies.[1][4][5] |
Q4: What are the key experimental strategies to control for BACE2 inhibition?
To isolate the effects of BACE1 inhibition from those of BACE2, a multi-pronged approach is recommended:
-
Biochemical Assays: Directly compare the IC50 values of LY2886721 against both BACE1 and BACE2 using purified enzymes.[4]
-
Cell-Based Assays: Use cell lines that differentially express BACE1 and BACE2 or utilize genetic knockout models (e.g., BACE2-/- cells) to create a biological negative control.
-
Phenotypic Monitoring: In animal studies, monitor for physiological changes specifically linked to BACE2 inhibition, such as alterations in blood glucose levels or changes in coat pigmentation over time.[6][7]
-
Pharmacodynamic Biomarkers: Measure newly identified plasma biomarkers that can distinguish the in vivo activity of the two enzymes. Soluble Seizure protein 6-like (sSez6L) is a specific marker for BACE1 activity, while soluble Vascular Endothelial Growth Factor Receptor 3 (sVEGFR3) is a specific marker for BACE2 activity.[13]
Experimental Workflows and Protocols
The following diagrams and protocols provide detailed guidance for assessing inhibitor selectivity.
Caption: A logical workflow for characterizing LY2886721 selectivity.
Protocol 1: In Vitro FRET-Based Assay for BACE1/BACE2 Selectivity
This protocol allows for the direct measurement of LY2886721 potency against purified BACE1 and BACE2 enzymes.
Materials:
-
Purified, recombinant human BACE1 and BACE2 enzymes.
-
A BACE1/BACE2 fluorogenic substrate (FRET peptide).
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
LY2886721 stock solution in DMSO.
-
96-well black, flat-bottom plates.[14]
-
A fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of LY2886721 in DMSO, then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[15]
-
Enzyme Preparation: Dilute BACE1 and BACE2 enzymes separately in chilled assay buffer to their optimal working concentration.
-
Assay Reaction:
-
To each well of the 96-well plate, add 25 µL of the LY2886721 dilution (or vehicle control).
-
Add 50 µL of diluted enzyme (BACE1 or BACE2) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the FRET substrate to each well.
-
-
Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time (kinetic mode) or after a fixed incubation period (endpoint mode) at 37°C.[14]
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for both BACE1 and BACE2.[4]
-
Caption: Amyloid Precursor Protein (APP) cleavage pathways.
Protocol 2: Cell-Based Assay for Measuring BACE-mediated APP Cleavage
This protocol assesses the functional activity of LY2886721 in a cellular environment, which is crucial for confirming cell permeability and on-target effects.
Materials:
-
HEK293 cells stably expressing APP with the Swedish mutation (HEK293-APP_Swe) or primary neurons from PDAPP mice.[1][4]
-
Cell culture media and reagents.
-
LY2886721 stock solution in DMSO.
-
ELISA kits for human Aβ1-40 and Aβ1-42.
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo).
Procedure:
-
Cell Plating: Plate cells in 24- or 48-well plates and allow them to adhere and grow to ~80% confluency.
-
Compound Treatment: Prepare serial dilutions of LY2886721 in fresh culture media. Remove the old media from the cells and replace it with the media containing the inhibitor or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 16-24 hours) at 37°C in a CO2 incubator.[1]
-
Sample Collection: Carefully collect the conditioned media from each well. If desired, lyse the cells to analyze intracellular fragments like C99.
-
Aβ Quantification: Measure the concentration of secreted Aβ1-40 and Aβ1-42 in the conditioned media using specific ELISA kits according to the manufacturer's instructions.
-
Cytotoxicity Assessment: Use a cell viability assay on the treated cells to ensure that the observed reduction in Aβ is not due to compound toxicity.[4]
-
Data Analysis:
-
Normalize the Aβ concentrations to the vehicle-treated control.
-
Plot the percent reduction in Aβ against the inhibitor concentration to determine the EC50 value.
-
To control for BACE2, this experiment should be run in parallel on a BACE2 knockout version of the cell line. A significantly smaller effect of LY2886721 in the knockout cells would confirm that BACE2 cleavage contributes to the measured Aβ levels.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected in vivo side effects (e.g., altered blood glucose, skin/hair discoloration) | Off-target inhibition of BACE2 affecting its physiological roles in the pancreas or melanocytes.[6][7] | 1. Measure blood glucose and insulin levels. 2. Conduct long-term studies to observe changes in pigmentation. 3. Measure plasma sVEGFR3 levels as a specific biomarker for BACE2 engagement.[13] |
| Aβ reduction is observed, but it is unclear if it's from BACE1 or BACE2 inhibition. | LY2886721 inhibits both enzymes. Some APP mutations can make APP a better substrate for BACE2's β-secretase activity.[8] | 1. Use BACE2 knockout cells or animals to isolate the BACE1-specific effect. 2. Measure both sSez6L (BACE1 marker) and sVEGFR3 (BACE2 marker) to determine the relative in vivo inhibition of each enzyme.[13] |
| Inconsistent results in cell-based assays. | 1. Compound cytotoxicity. 2. Poor inhibitor solubility or stability in media. 3. Variation in cell health or passage number. | 1. Always run a parallel cytotoxicity assay.[4] 2. Check the solubility of LY2886721 in your final assay media. 3. Use cells within a consistent and low passage number range. |
| No clear distinction between BACE1 and BACE2 inhibition using Aβ readouts. | In your specific cell model, BACE1 may be the overwhelmingly dominant enzyme for APP processing, masking the contribution from BACE2. | 1. Overexpress BACE2 in your cell line to amplify its signal. 2. Switch to a more direct and specific readout, such as measuring the cleavage of a BACE2-exclusive substrate (e.g., TMEM27 in a pancreatic cell line). |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The potent BACE1 inhibitor LY2886721 elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Consequences of Pharmacological BACE Inhibition on Synaptic Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - BACE2, a conditional β-secretase, contributes to Alzheimer’s disease pathogenesis [insight.jci.org]
- 9. biorxiv.org [biorxiv.org]
- 10. BACE2 suppression promotes β-cell survival and function in a model of type 2 diabetes induced by human islet amyloid polypeptide overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inactivation of BACE2 stimulates release of endothelin-1 from human brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. It’s good to know what to BACE the specificity of your inhibitors on - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
managing side effects of LY2886721 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BACE1 inhibitor, LY2886721. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LY2886721?
A1: LY2886721 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are the primary component of amyloid plaques in the brains of individuals with Alzheimer's disease. By inhibiting BACE1, LY2886721 reduces the production of Aβ peptides.
Q2: What were the key safety findings from the clinical development of LY2886721?
A2: The clinical development of LY2886721 was halted during Phase 2 clinical trials due to observations of abnormal liver biochemistry.[1][2][3][4][5][6] Specifically, elevations in liver enzymes were noted in a small number of study participants.[7] This adverse effect was determined to be off-target and not related to the BACE1 inhibition mechanism.[1][6]
Q3: Are there any potential on-target side effects associated with BACE1 inhibition?
A3: Yes, BACE1 has other physiological substrates besides the amyloid precursor protein (APP). Inhibition of BACE1 can therefore interfere with the normal processing of these substrates, potentially leading to mechanism-based side effects. Preclinical studies have shown that BACE1 inhibitors, including LY2886721, can impair synaptic plasticity.[8]
Troubleshooting Guides
Issue 1: Abnormal Liver Function Test Results
Symptoms: Elevated levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) observed in subject laboratory tests.
Possible Cause: Off-target hepatotoxicity of LY2886721. The Phase 2 clinical trial for LY2886721 was terminated due to reports of abnormal liver biochemical tests.[1][2][3][4][5][6]
Troubleshooting Steps:
-
Confirm the finding: Repeat the liver function tests to confirm the initial results.
-
Review subject history: Investigate other potential causes of liver enzyme elevation, such as concomitant medications, alcohol use, or underlying liver disease.
-
Monitor closely: Increase the frequency of liver function monitoring for the affected subject.
-
Consider dose reduction or discontinuation: Based on the severity of the enzyme elevations and a risk-benefit assessment, a dose reduction or discontinuation of LY2886721 may be necessary. In the Phase 2 trial, dosing was ended after four cases of abnormal liver biochemistry were identified.[3]
-
Consult a hepatologist: For persistent or significant elevations, consultation with a liver specialist is recommended.
Issue 2: Potential Neurological Side Effects (Impaired Synaptic Plasticity)
Symptoms: In preclinical models, LY2886721 has been shown to impair long-term potentiation (LTP), a cellular correlate of learning and memory.[8] While direct clinical correlates in the LY2886721 trials were not the cause for termination, it is a potential area for monitoring in long-term studies.
Possible Cause: On-target effect of BACE1 inhibition, as BACE1 is known to process other substrates involved in synaptic function.
Troubleshooting Steps:
-
Cognitive and Neurological Assessments: Implement a comprehensive battery of cognitive and neurological tests to monitor for any changes from baseline.
-
Preclinical Electrophysiology: In animal models, researchers can use electrophysiological techniques like the measurement of LTP in hippocampal slices to assess the impact of LY2886721 on synaptic plasticity.
-
Dose-Response Evaluation: If neurological changes are observed, evaluating the dose-response relationship may help in identifying a therapeutic window that minimizes these effects while maintaining efficacy.
-
Biomarker Analysis: Explore potential cerebrospinal fluid (CSF) or plasma biomarkers that may correlate with changes in synaptic function.
Data Presentation
Table 1: Reported Liver Enzyme Elevations with LY2886721
| Clinical Trial Phase | Subject Population | Dose | Adverse Event | Quantitative Data | Reference |
| Phase 1 | Healthy Volunteers | 35 mg (single dose) | Transient elevations in liver function enzymes | AST: peak 3x Upper Limit of Normal (ULN), ALT: peak 4x ULN | [9] |
| Phase 2 | Alzheimer's Disease Patients | 15 mg and 35 mg | Abnormal liver biochemistry values | Specific enzyme levels and fold-increases not publicly available. Four cases reported. | [3][7] |
Experimental Protocols
Protocol: Assessment of Long-Term Potentiation (LTP) in Mouse Hippocampal Slices
This protocol provides a detailed methodology for assessing the effect of LY2886721 on synaptic plasticity, based on standard electrophysiological techniques.
1. Animals:
-
C57BL/6 mice (8-12 weeks old).
2. Reagents and Solutions:
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 dextrose.
-
Sucrose-based cutting solution (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 dextrose.
-
LY2886721 stock solution (in DMSO) and working solutions in aCSF.
3. Equipment:
-
Vibrating microtome (vibratome)
-
Dissection microscope and tools
-
Incubation/recovery chamber
-
Submerged recording chamber
-
Perfusion system
-
Glass microelectrodes (for stimulation and recording)
-
Micromanipulators
-
Amplifier and digitizer
-
Data acquisition software
4. Procedure:
- Slice Preparation:
- Anesthetize the mouse and decapitate.
- Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.
- Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome.
- Transfer slices to an incubation chamber with oxygenated aCSF and allow them to recover for at least 1 hour at 32-34°C.
- Electrophysiological Recording:
- Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C.
- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
- Obtain a baseline synaptic response by delivering single pulses at a low frequency (e.g., 0.05 Hz).
- Generate an input-output curve to determine the stimulus intensity that elicits 30-40% of the maximal field excitatory postsynaptic potential (fEPSP) slope.
- LTP Induction and Drug Application:
- Record a stable baseline for at least 20 minutes.
- Apply the desired concentration of LY2886721 or vehicle (DMSO in aCSF) to the perfusion bath for a predetermined duration (e.g., 30-60 minutes) prior to LTP induction.
- Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).
- Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.
- Data Analysis:
- Measure the slope of the fEPSP.
- Normalize the fEPSP slopes to the average baseline slope.
- Compare the degree of potentiation between the vehicle-treated and LY2886721-treated slices.
Mandatory Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of LY2886721.
Caption: Workflow for assessing LY2886721's effect on Long-Term Potentiation.
Caption: Troubleshooting logic for managing abnormal liver function tests.
References
- 1. Video: Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation [jove.com]
- 2. funjournal.org [funjournal.org]
- 3. LTP experiments on Acute Hippocampus Slices | www.multichannelsystems.com [multichannelsystems.com]
- 4. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in LY2886721 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the reproducibility of their experiments involving the BACE1 inhibitor, LY2886721.
Frequently Asked Questions (FAQs)
Q1: What is LY2886721 and what is its primary mechanism of action?
LY2886721 is a potent and selective inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] Its primary mechanism of action is to block the enzymatic activity of BACE1, which is a key enzyme in the production of amyloid-β (Aβ) peptides.[2][3] By inhibiting BACE1, LY2886721 reduces the cleavage of the amyloid precursor protein (APP) into Aβ, thereby lowering the levels of Aβ in the brain.[4][5]
Q2: What are the reported in vitro and in vivo effects of LY2886721?
In vitro, LY2886721 has been shown to cause a concentration-dependent decrease in the secretion of Aβ in cell models such as HEK293Swe and primary cortical neuronal cultures from PDAPP mice.[1][4] In vivo studies in mice and dogs have demonstrated that oral administration of LY2886721 leads to a significant reduction in Aβ levels in both the brain and cerebrospinal fluid (CSF).[4][6]
Q3: Why was the clinical development of LY2886721 discontinued?
The Phase 2 clinical trial of LY2886721 was halted due to findings of abnormal liver biochemistry in some participants.[7][8] This liver toxicity was considered an off-target effect of the compound and not directly related to the inhibition of BACE1.[8][9]
Troubleshooting Guides
Problem 1: Inconsistent or no reduction in Aβ levels in vitro.
-
Possible Cause 1: Suboptimal Cell Line.
-
Troubleshooting: Ensure you are using a cell line that overexpresses human APP with a mutation that enhances Aβ production, such as the Swedish mutation (e.g., HEK293Swe cells).[4]
-
-
Possible Cause 2: Incorrect Compound Concentration.
-
Troubleshooting: Verify the concentration of LY2886721 used. Refer to the provided tables for effective concentration ranges. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 3: Inadequate Incubation Time.
-
Possible Cause 4: Issues with Aβ Detection.
-
Troubleshooting: Validate your Aβ detection method (e.g., ELISA). Use appropriate positive and negative controls to ensure the assay is performing correctly.
-
Problem 2: High variability in in vivo study results.
-
Possible Cause 1: Improper Drug Formulation and Administration.
-
Troubleshooting: LY2886721 for in vivo studies is typically dissolved in a vehicle like 10% DMSO and 90% Corn Oil for oral administration.[1] Ensure the compound is fully dissolved and administered consistently.
-
-
Possible Cause 2: Animal Model Variability.
-
Troubleshooting: Use a well-characterized animal model, such as the PDAPP transgenic mouse model, which is known to develop amyloid plaques.[1] Ensure consistency in the age, sex, and genetic background of the animals used.
-
-
Possible Cause 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Mismatch.
-
Troubleshooting: The timing of sample collection relative to drug administration is critical. The half-life of LY2886721 can vary between species.[8] Conduct a time-course experiment to determine the optimal time point for observing maximal Aβ reduction in your model.
-
-
Possible Cause 4: Sample Processing and Analysis.
-
Troubleshooting: For brain tissue analysis, ensure proper homogenization in guanidine-HCl buffer to effectively extract Aβ.[4] For CSF and plasma analysis, follow validated protocols to minimize variability.
-
Quantitative Data Summary
Table 1: In Vitro Activity of LY2886721
| Parameter | Cell Line/Enzyme | Value | Reference |
| IC50 | Recombinant human BACE1 | 20.3 nM | [1] |
| IC50 | Recombinant human BACE2 | 10.2 nM | [1] |
| EC50 (Aβ1-40) | HEK293Swe cells | 18.5 nM | [1][4] |
| EC50 (Aβ1-42) | HEK293Swe cells | 19.7 nM | [1][4] |
| EC50 (Aβ1-40) | PDAPP neuronal cultures | ~10 nM | [1] |
| EC50 (Aβ1-42) | PDAPP neuronal cultures | ~10 nM | [1] |
Table 2: In Vivo Effects of LY2886721 in PDAPP Mice (Oral Administration)
| Dose | Effect on Brain Aβ Levels | Reference |
| 3 mg/kg | 20% reduction | [8] |
| 10 mg/kg | Significant reduction | [4] |
| 30 mg/kg | 65% reduction | [8] |
Experimental Protocols
In Vitro Aβ Reduction Assay in HEK293Swe Cells
-
Cell Culture: Culture HEK293Swe cells in appropriate media until they reach the desired confluency.
-
Compound Preparation: Prepare a stock solution of LY2886721 in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Replace the cell culture medium with fresh medium containing varying concentrations of LY2886721 or vehicle control.
-
Sample Collection: Collect the conditioned medium from each well.
-
Aβ Quantification: Measure the levels of secreted Aβ1-40 and Aβ1-42 in the conditioned medium using a validated ELISA kit.
-
Data Analysis: Normalize the Aβ levels to a control protein (e.g., total protein concentration in the cell lysate) and calculate the EC50 value.
In Vivo Aβ Reduction Study in PDAPP Mice
-
Animal Acclimation: Acclimate PDAPP transgenic mice to the housing conditions for at least one week before the experiment.
-
Compound Formulation: Prepare the dosing solution of LY2886721 in a vehicle suitable for oral gavage (e.g., 10% DMSO, 90% Corn Oil).[1]
-
Administration: Administer the LY2886721 solution or vehicle control to the mice via oral gavage at the desired doses.[1]
-
Sample Collection: At a predetermined time point post-dosing (e.g., 3 hours), euthanize the animals and collect brain tissue (cortex and hippocampus) and blood.[8]
-
Brain Tissue Processing: Homogenize the brain tissue in 5.5 M guanidine-HCl buffer.[4]
-
Aβ Quantification: Measure the levels of Aβ, C99, and sAPPβ in the brain homogenates and plasma using validated ELISA kits.
-
Data Analysis: Compare the levels of Aβ and its metabolites in the treated groups to the vehicle control group.
Visualizations
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of LY2886721 on BACE1.
Caption: Generalized experimental workflows for in vitro and in vivo studies with LY2886721.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans | Journal of Neuroscience [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. selleckchem.com [selleckchem.com]
- 7. mybraintest.org [mybraintest.org]
- 8. alzforum.org [alzforum.org]
- 9. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BACE1 Inhibitors: LY2886721 and Other Key Clinical Candidates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of LY2886721 with other notable BACE1 inhibitors that have been evaluated in clinical trials. The information is supported by experimental data to aid in understanding the landscape of BACE1 inhibition for Alzheimer's disease.
The Role of BACE1 in Alzheimer's Disease
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage is the first step in the production of amyloid-beta (Aβ) peptides, which can aggregate to form the amyloid plaques characteristic of Alzheimer's disease. By inhibiting BACE1, these drugs aim to reduce the production of Aβ peptides, thereby potentially slowing or halting the progression of the disease.[1]
LY2886721: A Potent BACE1 Inhibitor
LY2886721, developed by Eli Lilly, was a potent, orally bioavailable small molecule BACE1 inhibitor that demonstrated robust reduction of Aβ levels in preclinical and early clinical studies.[2][3] However, its clinical development was halted in Phase 2 trials due to observations of abnormal liver biochemistries in a small number of participants.[2] This liver toxicity was deemed to be an off-target effect of the compound and not related to the mechanism of BACE1 inhibition.[2]
Comparative Analysis with Other BACE1 Inhibitors
Several other BACE1 inhibitors have also been advanced into late-stage clinical trials. This guide compares LY2886721 with four other key inhibitors: verubecestat (B560084) (MK-8931), lanabecestat (B602830) (AZD3293), elenbecestat (B1192693) (E2609), and umibecestat (B602828) (CNP520).
Verubecestat (MK-8931)
Developed by Merck, verubecestat was a potent BACE1 inhibitor that also showed significant reduction in Aβ levels.[4] However, two large Phase 3 trials, EPOCH and APECS, were terminated due to a lack of clinical efficacy and some observed adverse events, including a worsening of cognition in some participants.[4][5]
Lanabecestat (AZD3293)
AstraZeneca and Eli Lilly co-developed lanabecestat, another BACE1 inhibitor that effectively lowered Aβ levels in clinical trials.[6][7] The Phase 3 AMARANTH and DAYBREAK-ALZ trials were discontinued (B1498344) because an independent data monitoring committee concluded they were unlikely to meet their primary endpoints.[7]
Elenbecestat (E2609)
Umibecestat (CNP520)
Developed by Novartis and Amgen in collaboration with the Banner Alzheimer's Institute, umibecestat was investigated in the Alzheimer's Prevention Initiative Generation Program.[10][11] These studies were halted when some participants showed a worsening in cognitive function.[10][11]
Data Presentation
The following tables summarize the quantitative data for LY2886721 and the other BACE1 inhibitors.
Table 1: In Vitro Potency and Selectivity of BACE1 Inhibitors
| Compound | BACE1 IC50 (nM) | BACE2 IC50 (nM) | Selectivity (BACE2/BACE1) |
| LY2886721 | 20.3 | 10.2 | ~0.5 |
| Verubecestat | 1.9 | 2.5 | ~1.3 |
| Lanabecestat | 1.6 | 2.8 | ~1.8 |
| Elenbecestat | 2.9 | 13.3 | ~4.6 |
| Umibecestat | 1.7 | 5.3 | ~3.1 |
Table 2: Pharmacodynamic Effects of BACE1 Inhibitors in Humans (CSF Aβ Reduction)
| Compound | Dose | CSF Aβ40 Reduction | CSF Aβ42 Reduction | Clinical Trial |
| LY2886721 | 35 mg | Up to 74% | Similar to Aβ40 | Phase 1[2] |
| Verubecestat | 12-40 mg | 71-81% | 63-76% | EPOCH (Phase 3)[4] |
| Lanabecestat | 20-50 mg | ~50-73% | ~50-73% | AMARANTH (Phase 2/3)[6] |
| Elenbecestat | 50 mg | ~70% (Aβ1-x) | Not specified | Phase 2[8] |
| Umibecestat | 15-50 mg | Up to 95% (Aβ40) | Not specified | Phase 1[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro BACE1 Enzymatic Assay
A common method to determine the in vitro potency of BACE1 inhibitors is a fluorescence resonance energy transfer (FRET) assay.
Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
BACE1 Enzyme: Recombinant human BACE1 diluted in assay buffer.
-
Substrate: A FRET peptide substrate for BACE1 (e.g., from Sigma-Aldrich or Cayman Chemical) diluted in assay buffer.
-
Inhibitor: Test compounds are serially diluted to various concentrations.
-
-
Assay Procedure:
-
Add assay buffer, BACE1 enzyme, and the inhibitor to the wells of a microplate.
-
Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the BACE1 substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm).
-
-
Data Analysis:
Cell-Based BACE1 Activity Assay
Cell-based assays provide a more physiologically relevant system to evaluate inhibitor potency.
Principle: These assays typically use a cell line (e.g., HEK293) that overexpresses human APP. The amount of Aβ peptides secreted into the cell culture medium is measured after treatment with the BACE1 inhibitor.
Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing human APP (e.g., with the Swedish mutation, which enhances BACE1 cleavage) in appropriate media.
-
-
Treatment:
-
Plate the cells and allow them to adhere.
-
Replace the medium with fresh medium containing various concentrations of the BACE1 inhibitor or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentrations of Aβ40 and Aβ42 in the supernatant using a specific ELISA kit (e.g., INNOTEST β-AMYLOID(1-42)) or by mass spectrometry.
-
-
Data Analysis:
In Vivo Assessment in Animal Models (e.g., Tg2576 Mice)
Transgenic mouse models of Alzheimer's disease are used to evaluate the in vivo efficacy of BACE1 inhibitors.
Principle: The Tg2576 mouse model overexpresses a mutant form of human APP and develops age-dependent amyloid plaques. The effect of BACE1 inhibitors on brain Aβ levels is assessed after oral administration.
Protocol:
-
Animal Dosing:
-
Administer the BACE1 inhibitor or vehicle to Tg2576 mice via oral gavage at various doses.
-
-
Sample Collection:
-
At a specified time point after dosing, collect blood samples and euthanize the animals.
-
Perfuse the brains and harvest them for analysis.
-
-
Aβ Quantification:
-
Homogenize the brain tissue.
-
Extract Aβ peptides from the brain homogenates.
-
Measure the levels of Aβ40 and Aβ42 using ELISA.
-
-
Data Analysis:
Quantification of Aβ in Human Cerebrospinal Fluid (CSF)
Measuring Aβ levels in the CSF is a key pharmacodynamic biomarker in clinical trials of BACE1 inhibitors.
Principle: CSF is collected from study participants, and the concentrations of Aβ40 and Aβ42 are measured using highly sensitive immunoassays (ELISA) or mass spectrometry (LC-MS/MS).
Protocol (General Outline):
-
CSF Collection:
-
CSF is typically collected via a lumbar puncture.
-
Standardized procedures for collection and handling are crucial to minimize pre-analytical variability.[1]
-
-
ELISA Method:
-
A sandwich ELISA is commonly used.
-
Microplate wells are coated with a capture antibody specific for an epitope on the Aβ peptide.
-
CSF samples and standards are added to the wells.
-
A detection antibody conjugated to an enzyme is then added.
-
A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the Aβ concentration.[18][19]
-
-
LC-MS/MS Method:
-
This method offers high specificity and the ability to measure multiple Aβ species simultaneously.
-
CSF samples are processed to extract and concentrate the Aβ peptides.
-
The peptides are then separated by liquid chromatography and detected by tandem mass spectrometry.
-
Stable isotope-labeled Aβ peptides are used as internal standards for accurate quantification.[20][21]
-
Mandatory Visualization
Caption: Amyloidogenic processing of APP and the site of action for BACE1 inhibitors.
Caption: General experimental workflow for the development of BACE1 inhibitors.
Conclusion
The development of BACE1 inhibitors has been a challenging endeavor in the pursuit of a disease-modifying therapy for Alzheimer's disease. While LY2886721 and other potent inhibitors have demonstrated robust target engagement by significantly reducing Aβ levels in the CNS, they have unfortunately failed to translate this biochemical effect into clinical benefit in late-stage trials. The reasons for these failures are likely multifactorial and may include the timing of intervention, the complexity of Alzheimer's pathology beyond amyloid accumulation, and off-target or mechanism-based side effects. The liver toxicity observed with LY2886721 highlights the importance of thorough preclinical safety assessments. The cognitive worsening seen with some other BACE1 inhibitors suggests that BACE1 may have other important physiological substrates in the brain. Future research in this area may focus on developing more selective inhibitors or exploring combination therapies that target multiple pathological pathways.
References
- 1. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on Phase III clinical trials of lanabecestat for Alzheimer’s disease [astrazeneca.com]
- 8. eisai.com [eisai.com]
- 9. Eisai and Biogen end elenbecestat clinical trials in early AD [clinicaltrialsarena.com]
- 10. The Alzheimer's Prevention Initiative Generation Program: Study design of two randomized controlled trials for individuals at risk for clinical onset of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzheimerspreventioninitiative.com [alzheimerspreventioninitiative.com]
- 12. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. innoprot.com [innoprot.com]
- 16. Acute γ-Secretase Inhibition Improves Contextual Fear Conditioning in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. intimakmur.co.id [intimakmur.co.id]
- 19. Automation vs. Experience: Measuring Alzheimer’s Beta-Amyloid 1–42 Peptide in the CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Absolute Quantification of Aβ1-42 in CSF Using a Mass Spectrometric Reference Measurement Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. waters.com [waters.com]
A Comparative Analysis of LY2886721 and Verubecestat: Efficacy and Selectivity in BACE1 Inhibition
In the landscape of Alzheimer's disease research, the inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a prominent therapeutic strategy. Among the numerous BACE1 inhibitors developed, LY2886721 and verubecestat (B560084) (MK-8931) have undergone significant clinical investigation. This guide provides a detailed comparison of their efficacy and selectivity, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Efficacy: Reduction of Amyloid-Beta
Both LY2886721 and verubecestat demonstrated robust dose-dependent reductions in amyloid-beta (Aβ) levels in cerebrospinal fluid (CSF), a key biomarker for BACE1 activity in the central nervous system.
LY2886721 In Phase 1 clinical trials, daily oral doses of LY2886721 for 14 days in healthy volunteers resulted in a significant decrease in CSF Aβ40 levels, with the highest dose achieving up to a 74% reduction.[1] Similarly, CSF levels of Aβ42 and sAPPβ, a direct product of BACE1 cleavage, were reduced to a comparable extent.[1]
Verubecestat Phase 1 studies with verubecestat also showed a marked and sustained reduction of Aβ40 in the CSF of both healthy individuals and Alzheimer's disease patients.[2] In the Phase 3 EPOCH trial, verubecestat at doses of 12 mg and 40 mg reduced CSF Aβ levels by 63% to 81%.[3] Despite this significant biomarker modulation, the trial was terminated for futility as it failed to slow cognitive or functional decline in patients with mild-to-moderate Alzheimer's disease.[3]
Quantitative Efficacy Data
| Compound | Population | Dose | Duration | CSF Aβ40 Reduction | CSF Aβ42 Reduction | sAPPβ Reduction | Reference |
| LY2886721 | Healthy Volunteers | Multiple Ascending Doses (5, 15, 35 mg) | 14 days | Up to 74% | Similar to Aβ40 | Similar to Aβ40 | [1] |
| Verubecestat | Mild-to-Moderate AD | 12 mg and 40 mg | 78 weeks | 63% - 81% | - | - | [3] |
Selectivity: On-Target vs. Off-Target Activity
The selectivity of a BACE1 inhibitor is crucial to minimize potential side effects arising from the inhibition of other essential proteases.
LY2886721 was reported to be selective for BACE1 over other aspartyl proteases such as cathepsin D, pepsin, and renin, with IC50 values for these off-targets being greater than 100,000 nM.[4][5] However, it exhibited a lack of selectivity against BACE2, a closely related homolog of BACE1, with a reported IC50 of 10.2 nM for BACE2 compared to 20.3 nM for BACE1.[6]
Verubecestat also demonstrated high selectivity for BACE1 over other proteases like Cathepsin D.[7] However, it was found to be a more potent inhibitor of BACE2 than BACE1.[8] The inhibition constant (Ki) for verubecestat against human BACE1 was 2.2 nM, while for human BACE2, it was more potent.[9]
Quantitative Selectivity Data
| Compound | Target | IC50 / Ki | Reference |
| LY2886721 | BACE1 | IC50: 20.3 nM | [6] |
| BACE2 | IC50: 10.2 nM | [6] | |
| Cathepsin D | IC50: >100,000 nM | [4] | |
| Pepsin | IC50: >100,000 nM | [4] | |
| Renin | IC50: >100,000 nM | [4] | |
| Verubecestat | BACE1 | Ki: 2.2 nM | [2][9] |
| BACE2 | More potent than BACE1 | [8] | |
| Cathepsin D | >45,000-fold selectivity over BACE1 | [9] |
Experimental Protocols
BACE1 Enzyme Activity Assay (Fluorogenic Substrate)
A common method to determine the in vitro potency of BACE1 inhibitors involves a fluorescence resonance energy transfer (FRET) assay.
-
Reagents : Recombinant human BACE1 enzyme, a synthetic fluorogenic BACE1 substrate, assay buffer (e.g., sodium acetate, pH 4.5), and the test compound (LY2886721 or verubecestat).
-
Procedure :
-
The test compound is serially diluted to various concentrations.
-
The BACE1 enzyme is pre-incubated with the test compound in a 96-well plate.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The fluorescence intensity is measured over time using a microplate reader.
-
-
Data Analysis : The rate of substrate cleavage is determined from the increase in fluorescence. The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.[10][11][12][13]
Cerebrospinal Fluid (CSF) Aβ Measurement
The levels of Aβ peptides in CSF are typically measured using immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) or mass spectrometry.
-
Sample Collection : CSF is collected from study participants via lumbar puncture.
-
ELISA Method :
-
A capture antibody specific for the Aβ peptide (e.g., Aβ40 or Aβ42) is coated onto the wells of a microplate.
-
The CSF sample is added to the wells, and the Aβ peptides bind to the capture antibody.
-
A detection antibody, also specific for the Aβ peptide and conjugated to an enzyme, is added.
-
A substrate for the enzyme is added, resulting in a color change.
-
The intensity of the color is proportional to the concentration of the Aβ peptide in the sample and is measured using a microplate reader.[14]
-
-
Mass Spectrometry Method :
-
CSF samples are prepared, often involving immunoprecipitation to enrich for Aβ peptides.
-
The samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
This method allows for the precise quantification of different Aβ species based on their mass-to-charge ratio.[15][16][17]
-
Visualizations
Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of BACE1 inhibitors.
References
- 1. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans | Journal of Neuroscience [jneurosci.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. BACE1 Enzyme Inhibition Assay [bio-protocol.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Comparison of two methods for the analysis of CSF Aβ and tau in the diagnosis of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portal.research.lu.se [portal.research.lu.se]
- 16. Reference measurement procedure for CSF amyloid beta (Aβ)1-42 and the CSF Aβ1-42 /Aβ1-40 ratio - a cross-validation study against amyloid PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating Central Target Engagement of LY2886721: A Comparative Guide for Researchers
This guide provides a comprehensive overview of the validation of target engagement in the central nervous system (CNS) for LY2886721, a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease (AD).[1][2][3] Inhibition of BACE1 is therefore a major therapeutic strategy for AD.[2][4]
This document details the experimental data and methodologies used to confirm that LY2886721 effectively engages its target, BACE1, within the CNS. For comparative purposes, data from other notable BACE1 inhibitors that have undergone clinical investigation are also presented. This guide is intended for researchers, scientists, and professionals in the field of drug development.
The Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the two main pathways for the processing of the amyloid precursor protein (APP): the amyloidogenic pathway, initiated by BACE1, and the non-amyloidogenic pathway, initiated by α-secretase. LY2886721 is designed to inhibit BACE1, thereby reducing the production of Aβ peptides.
Experimental Validation of LY2886721 Target Engagement
The central hypothesis for validating BACE1 target engagement by LY2886721 is that inhibition of the enzyme will lead to a measurable decrease in the products of the amyloidogenic pathway and a corresponding increase in the products of the non-amyloidogenic pathway within the CNS. This is primarily assessed by measuring specific biomarkers in the cerebrospinal fluid (CSF).
The following diagram outlines the logical and experimental workflow for confirming the central target engagement of LY2886721.
Comparative Performance of BACE1 Inhibitors
The following tables summarize the in vitro potency and in vivo effects on CSF biomarkers for LY2886721 and other BACE1 inhibitors that have been evaluated in clinical trials.
In Vitro Potency
| Compound | BACE1 IC50/Ki (nM) | BACE2 IC50/Ki (nM) | Selectivity (BACE2/BACE1) |
| LY2886721 | 20.3 (IC50) [5] | 10.2 (IC50) [5] | ~0.5 [5] |
| Verubecestat (MK-8931) | 1.9 (Ki) | 2.5 (Ki) | ~1.3 |
| Atabecestat (JNJ-54861911) | 9.8 (Ki)[6] | - | - |
| Elenbecestat (E2609) | 6.4 (IC50) | 22.7 (IC50) | ~3.5 |
| Lanabecestat (AZD3293) | 6.8 (IC50) | 15.6 (IC50) | ~2.3 |
In Vivo CSF Biomarker Changes in Humans
| Compound | Dose | % Reduction in CSF Aβ40 | % Reduction in CSF Aβ42 | % Reduction in CSF sAPPβ | % Increase in CSF sAPPα | Reference |
| LY2886721 | 35 mg/day (14 days) | ~74% | ~72% | ~75% | ~20% | [7] |
| Verubecestat (MK-8931) | 12, 40, 60 mg | 79%, 86%, 84% | 81%, 88%, 86% | 77%, 86%, 84% | - | [8] |
| Atabecestat (JNJ-54861911) | 10, 30, 90 mg (14 days) | Up to 90% | - | - | - | [6] |
| Elenbecestat (E2609) | 5, 15, 50 mg | 51%, 67%, 80% | 51%, 69%, 81% | 51%, 67%, 81% | - | [8] |
| Lanabecestat (AZD3293) | 5, 15, 50 mg | 52%, 63%, 71% | 51%, 62%, 70% | 49%, 60%, 68% | - | [8] |
Note: The reported values are approximate and sourced from various publications. Direct comparison should be made with caution due to potential differences in study design and analytical methods.
Experimental Protocols
In Vitro BACE1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant human BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compound (e.g., LY2886721) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the assay buffer to the wells of the microplate.
-
Add the test compound dilutions to the appropriate wells.
-
Add the BACE1 enzyme to all wells except the negative control.
-
Incubate for a pre-determined time at a specific temperature (e.g., 30 minutes at 37°C).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths specific to the fluorophore).
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Measurement of Aβ and sAPP Fragments in CSF
Objective: To quantify the levels of Aβ40, Aβ42, sAPPα, and sAPPβ in cerebrospinal fluid.
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This method uses a pair of antibodies specific to the target analyte. One antibody captures the analyte, and the other, conjugated to an enzyme, is used for detection.
Materials:
-
CSF samples
-
ELISA kits specific for Aβ40, Aβ42, sAPPα, and sAPPβ
-
Microplate reader
Procedure:
-
Coat a microplate with a capture antibody specific for the N-terminus of the target peptide.
-
Wash the plate to remove unbound antibody.
-
Add CSF samples and standards to the wells and incubate to allow the analyte to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add a detection antibody, specific for the C-terminus of the target peptide and conjugated to an enzyme (e.g., horseradish peroxidase), and incubate.
-
Wash the plate to remove unbound detection antibody.
-
Add a substrate for the enzyme, which will produce a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Generate a standard curve and calculate the concentration of the analyte in the CSF samples.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle: This method provides high sensitivity and specificity for the absolute quantification of Aβ peptides.[9][10]
Materials:
-
CSF samples
-
Stable isotope-labeled internal standards for Aβ peptides
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography system
-
Tandem mass spectrometer
Procedure:
-
Add stable isotope-labeled internal standards to the CSF samples.
-
Perform solid-phase extraction to enrich the Aβ peptides and remove interfering substances.
-
Inject the extracted sample into the liquid chromatography system for separation of the different Aβ species.
-
The separated peptides are then introduced into the tandem mass spectrometer.
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each Aβ peptide and its internal standard (Multiple Reaction Monitoring).
-
Quantify the Aβ peptides by comparing the peak area ratios of the endogenous peptides to their respective stable isotope-labeled internal standards.
Comparison of LY2886721 with Alternatives
The following diagram provides a logical comparison of LY2886721 with other BACE1 inhibitors based on key drug development attributes.
Conclusion
LY2886721 demonstrated robust target engagement in the central nervous system, as evidenced by significant and dose-dependent reductions in CSF levels of Aβ40, Aβ42, and sAPPβ, along with an increase in sAPPα in both preclinical models and human subjects.[7][11][12] These biomarker changes are consistent with the mechanism of BACE1 inhibition.[13] However, the clinical development of LY2886721 was terminated in Phase 2 due to findings of abnormal liver biochemistries, which were considered off-target effects.[4][8]
The data presented in this guide highlight the successful validation of central target engagement for a BACE1 inhibitor and provide a comparative context with other agents in its class. While LY2886721 itself did not proceed, the methodologies and biomarker strategies employed remain highly relevant for the development of future CNS-targeting therapeutics. The challenges encountered with LY2886721 and other BACE1 inhibitors underscore the importance of thorough safety and efficacy evaluations in the development of novel treatments for Alzheimer's disease.[4][8]
References
- 1. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 2. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease | springermedicine.com [springermedicine.com]
- 3. researchgate.net [researchgate.net]
- 4. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LY2886721 | ALZFORUM [alzforum.org]
- 8. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reference measurement procedure for CSF amyloid beta (Aβ)1-42 and the CSF Aβ1-42 /Aβ1-40 ratio - a cross-validation study against amyloid PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans | Journal of Neuroscience [jneurosci.org]
- 13. researchgate.net [researchgate.net]
BACE1 Inhibitor LY2886721: A Comparative Analysis of its Impact on Plasma and Cerebrospinal Fluid Amyloid-β
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the BACE1 inhibitor LY2886721 with other key BACE1 inhibitors, focusing on their effects on plasma and cerebrospinal fluid (CSF) amyloid-beta (Aβ) levels. The data presented is compiled from preclinical and clinical trial results to offer an objective overview for researchers in the field of Alzheimer's disease therapeutics.
Introduction to LY2886721 and BACE1 Inhibition
LY2886721 is a potent, orally bioavailable small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of Aβ peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. By inhibiting BACE1, LY2886721 aims to reduce the production of Aβ, thereby potentially slowing or preventing the progression of the disease. The correlation between the reduction of Aβ in plasma and, more critically, in the CSF provides a key pharmacodynamic marker for the central activity of BACE1 inhibitors.
Comparative Efficacy: Impact on Plasma and CSF Aβ
The following tables summarize the quantitative data from clinical trials on the percentage reduction of Aβ levels in plasma and CSF following treatment with LY2886721 and other notable BACE1 inhibitors.
Table 1: Effect of LY2886721 on Aβ Levels
| Analyte | Matrix | Maximum Reduction (%) | Study Population | Reference |
| Aβ40 | CSF | 74 | Healthy Volunteers | [1] |
| Aβ42 | CSF | 72-71 | Healthy Volunteers & AD Patients | [1][2] |
| sAPPβ | CSF | 77 | Healthy Volunteers | [1] |
| Aβ1-x | Plasma | Up to 80 | Beagle Dogs | [3] |
| Aβ1-x | CSF | Up to 80 | Beagle Dogs | [3] |
Table 2: Comparative Effects of BACE1 Inhibitors on CSF Aβ Reduction
| Drug Name (Company) | Dose | Reduction in CSF Aβ (%) | Species | Reference |
| LY2886721 (Eli Lilly) | Not specified | up to 74 (Aβ40) | Human | [1] |
| Verubecestat (MK-8931) (Merck) | 12 mg/day | 50-75 | Human | [4] |
| 40 mg/day | 80-90 | Human | [4] | |
| Atabecestat (B605660) (JNJ-54861911) (Janssen) | 5 mg/day | 50 | Human | [5] |
| 10 mg/day | 67-68 | Human | [6][7] | |
| 30 mg/day | 80-85 | Human | [8] | |
| 50 mg/day | 87-90 | Human | [6][7] | |
| Elenbecestat (E2609) (Eisai/Biogen) | 50 mg/day | 70 | Human | [9] |
| 100 mg | 74 | Human | [10] | |
| 400 mg | 85 | Human | [10] | |
| Lanabecestat (AZD3293) (AstraZeneca/Eli Lilly) | 15 mg | 51-63 (Aβ42) | Human | [4][11][12] |
| 50 mg | 76-79 (Aβ42) | Human | [4][11][12] |
Experimental Protocols
A summary of the key experimental methodologies used in the clinical trials to quantify Aβ levels is provided below.
1. Sample Collection and Processing:
-
Cerebrospinal Fluid (CSF): Collected via lumbar puncture. Samples are typically collected at baseline and at various time points post-drug administration.
-
Plasma: Collected from whole blood samples drawn into EDTA-containing tubes. Plasma is separated by centrifugation.
-
All samples are stored frozen at -80°C until analysis.
2. Aβ Quantification:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Standard sandwich ELISAs are commonly used to measure the concentrations of specific Aβ isoforms (e.g., Aβ1-40, Aβ1-42) in both plasma and CSF.[3]
-
Meso Scale Discovery (MSD) Platform: An electrochemiluminescence-based immunoassay platform that allows for multiplexed measurement of different Aβ species and other biomarkers from a single sample.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method used for the absolute quantification of LY2886721 and various Aβ peptides in plasma and CSF.[3] This method often involves an immuno-precipitation step to enrich for Aβ peptides prior to mass spectrometric analysis.
Visualizing the Mechanism and Workflow
Diagram 1: BACE1 Inhibition Signaling Pathway
Caption: Mechanism of LY2886721 action on APP processing.
Diagram 2: Experimental Workflow for Aβ Measurement
Caption: Workflow for measuring plasma and CSF Aβ in clinical trials.
Discussion and Conclusion
LY2886721 demonstrated robust, dose-dependent reductions in both plasma and CSF Aβ levels in preclinical and early-phase human trials, consistent with its mechanism as a potent BACE1 inhibitor. The reduction in CSF Aβ provides strong evidence of target engagement within the central nervous system. When compared to other BACE1 inhibitors, LY2886721 shows a comparable efficacy profile in terms of the magnitude of Aβ reduction.
It is important to note that the clinical development of LY2886721 was halted due to findings of abnormal liver chemistries.[1] This highlights the critical importance of safety and tolerability in the development of BACE1 inhibitors, a challenge that has been observed with several candidates in this class.
This comparative guide underscores the potent biochemical effect of LY2886721 on Aβ production. The data presented here can serve as a valuable reference for researchers designing and evaluating new therapeutic strategies targeting the amyloid pathway in Alzheimer's disease. Future research in this area will need to focus on optimizing the therapeutic window to achieve significant Aβ reduction without off-target toxicities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Atabecestat | ALZFORUM [alzforum.org]
- 6. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer's disease: randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Profiling the dynamics of CSF and plasma Aβ reduction after treatment with JNJ-54861911, a potent oral BACE inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eisai.com [eisai.com]
- 10. researchgate.net [researchgate.net]
- 11. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of LY2886721 Hydrochloride and Gamma-Secretase Inhibitors for Amyloid-Beta Reduction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Alzheimer's disease therapeutics, the reduction of amyloid-beta (Aβ) peptides remains a central strategy. This guide provides a detailed, objective comparison of two distinct enzymatic inhibitors aimed at curtailing Aβ production: LY2886721 hydrochloride, a BACE1 inhibitor, and the broader class of gamma-secretase inhibitors (GSIs). This analysis is supported by experimental data to inform research and development decisions.
Mechanism of Action: Targeting Different Steps in Aβ Production
The amyloid cascade hypothesis posits that the sequential cleavage of the amyloid precursor protein (APP) by beta-secretase (BACE1) and then gamma-secretase is the primary pathway for generating Aβ peptides, which subsequently aggregate to form neurotoxic plaques in the brain.
This compound is a potent and selective inhibitor of BACE1, the enzyme that initiates the amyloidogenic pathway by cleaving APP to generate the C99 fragment. By blocking this initial step, LY2886721 aims to prevent the formation of all Aβ isoforms.
Gamma-secretase inhibitors (GSIs) , such as Semagacestat, Avagacestat (B1665833), and Begacestat, target the subsequent cleavage of the C99 fragment by the gamma-secretase complex. This final step is responsible for releasing Aβ peptides of varying lengths, including the aggregation-prone Aβ42.
In Vitro Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the in vitro potency of LY2886721 and representative gamma-secretase inhibitors against their respective targets.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity |
| LY2886721 | BACE1 | Recombinant human BACE1 | 20.3[1][2] | Lacks selectivity against BACE2 (IC50 = 10.2 nM)[1][2]. Highly selective against other aspartyl proteases like cathepsin D, pepsin, and renin (IC50 >100,000 nM)[1][3]. |
| Aβ Production (HEK293Swe cells) | Cell-based | 18.7 (Aβ40), 19.7 (Aβ42)[2] | - | |
| Aβ Production (PDAPP neuronal culture) | Cell-based | ~10[2] | - | |
| Semagacestat | γ-Secretase (Aβ42) | H4 human glioma cells | 10.9[4] | ~1.3-fold selective for Aβ42 over Notch[4] |
| γ-Secretase (Aβ40) | H4 human glioma cells | 12.1[4] | - | |
| Notch Signaling | H4 human glioma cells | 14.1[4] | - | |
| Avagacestat | γ-Secretase (Aβ42) | Cell-based | 0.27[4][5] | ~193-fold selective for Aβ over Notch[4][5] |
| γ-Secretase (Aβ40) | Cell-based | 0.30[4] | - | |
| Notch Signaling | Cell-based | ~58[4] | - | |
| Begacestat | γ-Secretase (Aβ42) | Cellular assay | 12.4[4] | ~16-fold selective for Aβ over Notch[4] |
| γ-Secretase (Aβ40) | Cellular assay | 14.8[4] | - |
Clinical Trial Data: Aβ Reduction in Humans
The ultimate test of these inhibitors is their ability to reduce Aβ levels in the central nervous system of human subjects. The following table summarizes key findings from clinical trials.
| Compound | Phase | Dose | Effect on CSF Aβ | Effect on Plasma Aβ |
| LY2886721 | Phase I | 1-70 mg daily for 14 days | Dose-dependent reduction; 72% reduction in Aβ42.[6] | Dose-dependent reduction. |
| Semagacestat | Phase II | 100-140 mg daily for 14 weeks | No significant change in Aβ40 or Aβ42[7]. Dose-dependent increase in shorter Aβ isoforms (Aβ1-14, Aβ1-15, Aβ1-16)[7]. | Significant reduction.[8] |
| Avagacestat | Phase I (Single Dose) | 50, 200, 400 mg | Marked, dose-dependent decrease in Aβ38, Aβ40, and Aβ42.[9] | Biphasic effect.[10] |
| Phase II (28 days) | 100-150 mg daily | Dose-dependent reductions of ~30-60% in Aβ40 and Aβ42.[11] | - |
Safety and Tolerability: A Critical Divide
While both classes of inhibitors have demonstrated the ability to lower Aβ levels, their clinical development has been hampered by significant safety concerns.
| Drug Class | Common Adverse Events | Serious Adverse Events of Note | Primary Safety Concern |
| BACE1 Inhibitors (e.g., LY2886721) | Generally well-tolerated in initial studies. | Abnormal liver enzyme elevations leading to trial termination for LY2886721.[6] | Off-target effects, with concerns about liver toxicity. |
| Gamma-Secretase Inhibitors | Gastrointestinal issues (diarrhea, nausea), rash, hair color changes. | Increased risk of skin cancer, infections. Worsening of cognitive function observed in some trials. | On-target toxicity due to inhibition of Notch signaling, which is crucial for normal cell function. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jneurosci.org [jneurosci.org]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel Aβ isoform pattern in CSF reflects γ-secretase inhibition in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzforum.org [alzforum.org]
- 9. Effects of single doses of avagacestat (BMS-708163) on cerebrospinal fluid Aβ levels in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
LY2886721: A Potent BACE1 Inhibitor with High Selectivity Over Key Aspartyl Proteases
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity of LY2886721, a potent inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), with other key human aspartyl proteases. The data presented herein demonstrates the compound's high selectivity, a critical attribute for therapeutic candidates targeting Alzheimer's disease.
LY2886721 is a potent, orally active BACE1 inhibitor that has been evaluated in clinical trials for the treatment of Alzheimer's disease.[1] Its mechanism of action is the inhibition of BACE1, the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathophysiology of Alzheimer's disease.[1][2] A crucial aspect of the development of any BACE1 inhibitor is its selectivity over other structurally related aspartyl proteases to minimize off-target effects. This guide summarizes the in vitro inhibitory activity of LY2886721 against BACE1 and other significant aspartyl proteases, including BACE2, Cathepsin D, pepsin, and renin.
Comparative Inhibitory Activity of LY2886721
The selectivity of LY2886721 has been assessed against a panel of human aspartyl proteases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of the compound's potency against each enzyme.
| Enzyme | IC50 (nM) | Selectivity vs. BACE1 |
| BACE1 (human, recombinant) | 20.3 | - |
| BACE2 (human, recombinant) | 10.2 | ~2-fold less selective |
| Cathepsin D | >100,000 | >4926-fold |
| Pepsin | >100,000 | >4926-fold |
| Renin | >100,000 | >4926-fold |
Data compiled from publicly available research.[1][3]
The data clearly indicates that LY2886721 is a highly potent inhibitor of BACE1.[1] Notably, it exhibits a remarkable degree of selectivity against the off-target aspartyl proteases Cathepsin D, pepsin, and renin, with IC50 values exceeding 100,000 nM.[1][3] This high selectivity is a desirable characteristic, as inhibition of these other proteases can lead to undesirable side effects.[4] For instance, the inhibition of Cathepsin D, a key lysosomal protease, could interfere with cellular degradation pathways.[4]
However, LY2886721 demonstrates a lack of selectivity against BACE2, a close homolog of BACE1.[1][3] With an IC50 of 10.2 nM, it is approximately twice as potent against BACE2 as it is against BACE1.[1] The physiological functions of BACE2 are not fully understood, but it is known to be involved in various biological processes, and its inhibition could have unintended consequences.[5]
Experimental Protocols
The determination of the inhibitory activity of LY2886721 against various aspartyl proteases was conducted using established in vitro enzymatic assays. The general principles of these assays are outlined below.
BACE1 and BACE2 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay quantifies the enzymatic activity of BACE1 and BACE2 by measuring the cleavage of a synthetic peptide substrate labeled with a fluorescent reporter and a quencher.
-
Reagents and Materials:
-
Purified recombinant human BACE1 or BACE2 enzyme.
-
A synthetic FRET peptide substrate containing the BACE1 cleavage site from the Swedish mutant amyloid precursor protein (APP). The peptide is flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
LY2886721 at various concentrations.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure: a. The BACE1 or BACE2 enzyme is pre-incubated with varying concentrations of LY2886721 in the assay buffer in the wells of a microplate. b. The FRET peptide substrate is added to initiate the enzymatic reaction. c. In the absence of an inhibitor, the enzyme cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. d. The fluorescence intensity is monitored over time using a plate reader with excitation and emission wavelengths appropriate for the specific fluorophore/quencher pair. e. The rate of increase in fluorescence is proportional to the enzyme activity. f. IC50 values are calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cathepsin D, Pepsin, and Renin Inhibition Assays
The selectivity of LY2886721 against other aspartyl proteases was determined using similar principles, employing specific substrates and assay conditions optimized for each enzyme. The assays for Cathepsin D, pepsin, and renin were conducted based on methods previously described by May et al. (2011).[6][7]
-
Cathepsin D Assay: A FRET-based assay is commonly used, with a specific peptide substrate for Cathepsin D. The assay is typically performed at an acidic pH (e.g., pH 3.5-5.0) to reflect the lysosomal environment where Cathepsin D is active.[8][9]
-
Pepsin Assay: A common method involves measuring the hydrolysis of a protein substrate, such as hemoglobin, at a very low pH (e.g., pH 1.5-2.5). The amount of undigested substrate or the appearance of cleavage products is quantified spectrophotometrically.[3][10]
-
Renin Assay: A FRET-based assay is typically employed using a synthetic substrate derived from angiotensinogen. The assay is performed at a neutral pH (e.g., pH 7.4) to mimic physiological conditions.[1][11]
Visualizing the Science
To better understand the context of LY2886721's activity, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the central role of BACE1 in the amyloidogenic pathway.
Caption: Experimental workflow for determining the cross-reactivity of LY2886721.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Conclusion
LY2886721 is a potent inhibitor of BACE1 that demonstrates exceptional selectivity over other key human aspartyl proteases, namely Cathepsin D, pepsin, and renin. This high degree of selectivity is a significant advantage in the development of a therapeutic agent for Alzheimer's disease, as it minimizes the potential for off-target side effects. However, the lack of selectivity against BACE2 warrants further investigation to fully understand the potential physiological implications of its inhibition. The data presented in this guide provides valuable insights for researchers and drug development professionals working on BACE1 inhibitors and the broader field of Alzheimer's disease therapeutics.
References
- 1. content.abcam.com [content.abcam.com]
- 2. BACE1: from biomarker to Alzheimer’s disease therapeutical target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Assay of Pepsin (3.4.23.1) [sigmaaldrich.com]
- 4. A Simple Validated Method for the Estimation of Pepsin Activity in Microtiter Array for the INFOGEST Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 Physiological Functions May Limit Its Use as Therapeutic Target for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. abcam.com [abcam.com]
- 9. anaspec.com [anaspec.com]
- 10. Pepsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. avmajournals.avma.org [avmajournals.avma.org]
The BACE1 Inhibitor Landscape: A Comparative Analysis of LY2886721 and Other Discontinued Alzheimer's Disease Drug Candidates
For Immediate Release
A comprehensive review of the clinical development of LY2886721 hydrochloride and other β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors reveals a consistent pattern of failure, marked by either significant safety concerns or a lack of clinical efficacy in treating Alzheimer's disease. Despite promising initial data on biomarker modulation, none of these drug candidates successfully translated into a viable therapy, leading to the discontinuation of their development. This comparative guide provides researchers, scientists, and drug development professionals with a detailed analysis of the clinical trial results, experimental protocols, and the underlying biological pathways of these BACE1 inhibitors.
The primary therapeutic rationale for BACE1 inhibition is the reduction of amyloid-beta (Aβ) peptides, which are believed to be a key initiator in the pathology of Alzheimer's disease.[1][2][3] LY2886721, developed by Eli Lilly, was a potent BACE1 inhibitor that demonstrated robust, dose-dependent reductions in Aβ levels in both preclinical models and early human trials.[4][5][6] However, its journey was cut short during Phase II clinical trials due to findings of abnormal liver biochemistry, ultimately leading to the termination of its development.[7] This outcome was not unique, as other BACE1 inhibitors, such as atabecestat (B605660) (JNJ-54861911), also faced discontinuation due to liver enzyme elevations.[8][9][10]
Comparative Clinical Trial Data
The following tables summarize the key quantitative data from the clinical trials of LY2886721 and other notable BACE1 inhibitors.
Table 1: LY2886721 Clinical Trial Results
| Clinical Trial Phase | Patient Population | Doses Administered | Key Biomarker Changes | Reason for Discontinuation |
| Phase I | Healthy Volunteers & Alzheimer's Disease Patients | 1-70 mg | Dose-dependent reduction in CSF Aβ40 and Aβ42.[4] | N/A |
| Phase II (NCT01561430) | Mild Cognitive Impairment due to AD or Mild AD | 15 mg, 35 mg, and 70 mg daily[11] | Significant reductions in CSF Aβ1-40 and Aβ1-42.[11] | Abnormal liver biochemistry detected in some participants.[7] |
Table 2: Comparison of Discontinued BACE1 Inhibitors
| Drug Name (Company) | Last Clinical Trial Phase | Patient Population | Doses Administered | Key Biomarker Changes | Reason for Discontinuation |
| Verubecestat (MK-8931) (Merck) | Phase III (APECS - NCT01953601) | Prodromal Alzheimer's Disease | 12 mg and 40 mg daily[12] | 57-84% reduction in CSF Aβ40 at doses of 12, 40, and 60 mg.[13] | Lack of efficacy and some evidence of cognitive worsening.[12][14] |
| Lanabecestat (AZD3293) (AstraZeneca/Eli Lilly) | Phase III (AMARANTH - NCT02245737 & DAYBREAK-ALZ - NCT02783573) | Early & Mild Alzheimer's Disease | 20 mg and 50 mg daily[15] | 55% and 75% estimated reduction in CSF Aβ1-42 for 20 mg and 50 mg doses, respectively.[15] | Unlikely to meet primary endpoints (futility).[16] |
| Atabecestat (JNJ-54861911) (Janssen) | Phase IIb/III (EARLY - NCT02569398) | Preclinical Alzheimer's Disease | 10 mg and 50 mg daily (later reduced)[8][17] | 67-90% reduction in CSF Aβ1-40.[18] | Elevated liver enzymes.[8][9][10] |
| Elenbecestat (E2609) (Eisai/Biogen) | Phase III (MISSION AD1/AD2) | Early Alzheimer's Disease | 50 mg daily[19] | Statistically significant reduction in brain amyloid load.[20][21] | Unfavorable risk-benefit ratio determined by Data Safety Monitoring Board.[19] |
Experimental Protocols
A standardized approach was generally employed across the clinical trials for these BACE1 inhibitors, with specific details varying between studies.
General Clinical Trial Protocol for BACE1 Inhibitors:
-
Patient Selection: Participants were typically diagnosed with mild cognitive impairment (MCI) due to Alzheimer's disease or mild-to-moderate Alzheimer's disease. Confirmation of amyloid pathology, often through PET imaging or CSF analysis, was a common inclusion criterion.[11][20][21]
-
Study Design: Most studies were multicenter, randomized, double-blind, and placebo-controlled.[12][20][21]
-
Intervention: Participants received a once-daily oral dose of the BACE1 inhibitor or a placebo for a specified duration, often ranging from several months to over a year.[11][12][15]
-
Secondary and Exploratory Endpoints: These included the measurement of biomarkers in the cerebrospinal fluid (CSF) and plasma, such as Aβ40, Aβ42, and soluble amyloid precursor protein beta (sAPPβ). Brain amyloid levels were also assessed using PET imaging in some trials.[15][18]
-
Safety Monitoring: Regular monitoring of adverse events, including liver function tests, was a critical component of all trials.[8][17]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biological pathway targeted by BACE1 inhibitors and a generalized workflow of their clinical trial process.
References
- 1. What are BACE inhibitors and how do they work? [synapse.patsnap.com]
- 2. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. LY2886721 | ALZFORUM [alzforum.org]
- 5. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potent BACE1 inhibitor LY2886721 elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atabecestat | ALZFORUM [alzforum.org]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. Expert Insights: Another Failure for BACE1 Drugs Raises Questions about Alzheimer’s Disease Treatments - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Merck’s Verubecestat marks a new era for Alzheimer’s treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 15. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 17. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. biospace.com [biospace.com]
- 20. PHASE II CLINICAL STUDY OF ELENBECESTAT DEMONSTRATES SAFETY AND TOLERABILITY IN MCI AND MILD TO MODERATE ALZHEIMERâS DISEASE AT 18-MONTHS | News Releaseï¼2018 | Eisai Co., Ltd. [eisai.com]
- 21. Phase II Clinical Study Of Elenbecestat Demonstrates Safety And Tolerability In MCI And Mild To Moderate Alzheimer's Disease At 18-Months [prnewswire.com]
BACE1 Inhibitor LY2886721: A Comparative Analysis of Efficacy in Preclinical Alzheimer's Disease Mouse Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of the BACE1 inhibitor LY2886721 in different mouse models of Alzheimer's disease (AD). This document summarizes key experimental data, details methodologies, and visualizes relevant biological pathways and workflows to offer an objective overview of the compound's preclinical performance.
LY2886721 is a potent, orally active inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1][2][3] Inhibition of BACE1 is a major therapeutic strategy for Alzheimer's disease, aiming to reduce the formation of Aβ plaques, a pathological hallmark of the disease.[1][2][3] Preclinical studies in various animal models have been crucial in evaluating the efficacy of BACE1 inhibitors like LY2886721.
Efficacy of LY2886721 on Amyloid Pathology
The primary measure of LY2886721's efficacy in preclinical models is its ability to reduce Aβ levels and other products of APP processing by BACE1. The most comprehensive data comes from studies in the PDAPP mouse model, with additional insights from the PLB4 model.
Quantitative Analysis of Amyloid Reduction
The following tables summarize the dose-dependent effects of LY2886721 on key biomarkers of Aβ production in different brain regions of AD mouse models.
Table 1: Effect of Acute Oral Administration of LY2886721 on Aβ and APP Fragments in PDAPP Mice [1]
| Dose (mg/kg) | Brain Region | Aβ1-x Reduction (%) | Cortical C99 Reduction (%) | Cortical sAPPβ Reduction (%) |
| 3 | Hippocampus | ~40% | Not significant | ~30% |
| 10 | Hippocampus | ~60% | ~40% | ~50% |
| 30 | Hippocampus | ~75% | ~60% | ~65% |
| 3 | Cortex | ~35% | Not significant | ~30% |
| 10 | Cortex | ~55% | ~40% | ~50% |
| 30 | Cortex | ~70% | ~60% | ~65% |
Data are approximated from graphical representations in the cited source and represent changes relative to vehicle-treated controls, 3 hours post-dose.[1]
Table 2: Effects of Chronic LY2886721 Treatment on APP Processing in PLB4 Mice
| Treatment | Brain Aβ1-x Levels | Brain Aβ1-40 Levels | Full-length APP Levels | Soluble APPα Levels |
| LY2886721 (0.02% w/w in diet for 6 weeks) | Beneficial effects on APP processing observed | Beneficial effects on APP processing observed | Altered basal conditions observed | Altered basal conditions observed |
Specific quantitative reductions in Aβ were not detailed in the publication, which focused more on metabolic outcomes. The study reported "beneficial effects on APP processing."
Experimental Protocols
A clear understanding of the experimental design is critical for interpreting the efficacy data.
PDAPP Mouse Study Protocol[1]
-
Animal Model: Young PDAPP (PDGF-promoter driven human APP with V717F Indiana mutation) transgenic mice.
-
Treatment: Single oral gavage of LY2886721 at doses of 3, 10, or 30 mg/kg, or vehicle (7% Pharmasolve).
-
Sample Collection: Brains were collected 3 hours after administration.
-
Analysis: Hippocampal and cortical levels of Aβ1-x, C99, and sAPPβ were measured by ELISA and Western blot.
PLB4 Mouse Study Protocol
-
Animal Model: Neuronal human BACE1 knock-in mice (PLB4).
-
Treatment: LY2886721 administered as a dietary supplement (0.02% w/w) for six consecutive weeks.
-
Analysis: Post-mortem brain tissue was analyzed for levels of Aβ1-x, Aβ1-40, full-length APP, and soluble APPα using ELISA and immunoblotting.
Visualizing the Mechanism and Workflow
To further elucidate the context of these findings, the following diagrams illustrate the targeted biological pathway and the general experimental workflow.
Caption: BACE1 Inhibition by LY2886721 in the Amyloidogenic Pathway.
Caption: General Experimental Workflow for Preclinical Efficacy Testing.
Comparative Discussion and Limitations
The available data robustly demonstrates that LY2886721 effectively reduces the products of BACE1 cleavage of APP in the PDAPP mouse model in a dose-dependent manner.[1] The acute treatment paradigm in this model provides strong evidence of target engagement in the central nervous system. The study in the PLB4 mouse model, while less quantitative regarding Aβ reduction, suggests that chronic administration of LY2886721 also favorably modulates APP processing.
A significant limitation in this comparative analysis is the lack of publicly available data on the efficacy of LY2886721 in other widely used AD mouse models, such as the APP/PS1, 3xTg-AD, and 5xFAD lines. These models differ in their genetic constructs, the specific mutations they carry, and the temporal progression of their pathology. Therefore, a comprehensive understanding of LY2886721's efficacy across the spectrum of AD-like pathologies is currently incomplete. Further studies in these models would be invaluable to assess the broader potential of this BACE1 inhibitor.
It is also important to note that the clinical development of LY2886721 was halted due to findings of liver abnormalities in a Phase 2 trial. While the preclinical data in mouse models was promising for its central nervous system effects, this highlights the critical importance of toxicology and safety assessments in the drug development process.
References
- 1. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of BACE1 Haploinsufficiency on APP Processing and Aβ Concentrations in Male and Female 5XFAD Alzheimer Mice at Different Disease Stages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of LY2886721 and Other BACE1 Inhibitors on sAPPα and sAPPβ Levels
This guide provides a comprehensive comparison of the BACE1 inhibitor LY2886721 and other alternative compounds, focusing on their effects on the levels of soluble amyloid precursor protein α (sAPPα) and β (sAPPβ). The information presented is intended for researchers, scientists, and drug development professionals working in the field of Alzheimer's disease therapeutics.
Introduction to LY2886721 and APP Processing
LY2886721 is a potent, orally active small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[2] The processing of the amyloid precursor protein (APP) can occur via two main pathways: the amyloidogenic pathway and the non-amyloidogenic pathway.
In the amyloidogenic pathway, BACE1 cleaves APP to produce sAPPβ and a C-terminal fragment (C99). Subsequent cleavage of C99 by γ-secretase releases Aβ peptides.[3] In the non-amyloidogenic pathway, α-secretase cleaves APP within the Aβ domain, precluding the formation of Aβ and producing sAPPα and a C-terminal fragment (C83).[4] Inhibition of BACE1 is expected to shift APP processing from the amyloidogenic to the non-amyloidogenic pathway, resulting in decreased levels of sAPPβ and Aβ, and a corresponding increase in the level of sAPPα.[5][6] Therefore, sAPPα and sAPPβ in cerebrospinal fluid (CSF) serve as key pharmacodynamic biomarkers for assessing the in vivo activity of BACE1 inhibitors.[7]
Amyloid Precursor Protein (APP) Processing Pathways
The following diagram illustrates the two major pathways for APP processing and the site of action for BACE1 inhibitors like LY2886721.
Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of LY2886721.
Quantitative Effects of BACE1 Inhibitors on sAPPα and sAPPβ
The following table summarizes the observed effects of LY2886721 and other BACE1 inhibitors on CSF levels of sAPPα and sAPPβ from clinical and preclinical studies.
| Compound | Study Population | Dose | Change in CSF sAPPβ | Change in CSF sAPPα | Reference(s) |
| LY2886721 | Healthy Volunteers & AD Patients | 5, 15, 35, 70 mg (multiple ascending doses) | Dose-dependent decrease | Dose-dependent increase | [2][5][8] |
| MK-8931 (Verubecestat) | Healthy Volunteers & AD Patients | 100 mg, 550 mg (single dose) | Up to 92% decrease | Increase | [9] |
| E2609 (Elenbecestat) | Healthy Volunteers | 400 mg (multiple ascending doses) | Similar decrease to Aβ | Increase | [9] |
| Atabecestat (JNJ-54861911) | Pre-dementia Individuals | 5, 25, 50 mg | Dose-dependent decrease (50-90%) | Increase | [10] |
| AZD3293 | Healthy Volunteers & AD Patients | Not specified | Dose-dependent decrease | Dose-dependent increase | [9] |
Experimental Protocols for Measuring sAPPα and sAPPβ
The quantification of sAPPα and sAPPβ in biological samples, such as CSF, is typically performed using immunoassays. The most common methods are enzyme-linked immunosorbent assays (ELISA) and electrochemiluminescence-based multiplex assays.
1. Sample Collection and Preparation:
-
CSF samples are collected from subjects via lumbar puncture.
-
Samples are centrifuged to remove any cellular debris.
-
The supernatant is aliquoted and stored at -80°C until analysis to prevent degradation and repeated freeze-thaw cycles.[11]
2. Immunoassay Procedure (General Workflow): A sandwich immunoassay format is typically employed.
-
Coating: A capture antibody specific for the N-terminal region of APP is coated onto the wells of a microplate.
-
Sample Incubation: CSF samples, along with standards and controls, are added to the wells. The plate is incubated to allow sAPPα and sAPPβ to bind to the capture antibody.
-
Washing: The plate is washed to remove unbound components.
-
Detection: A detection antibody is added. For sAPPα, a neoepitope-specific antibody that recognizes the C-terminus created by α-secretase cleavage is used. For sAPPβ, a neoepitope-specific antibody that recognizes the C-terminus created by BACE1 cleavage is used.[12] These detection antibodies are typically labeled with an enzyme (for ELISA) or a reporter tag (for electrochemiluminescence).
-
Signal Generation: A substrate is added that reacts with the enzyme or reporter tag to produce a measurable signal (colorimetric or light-based).
-
Data Analysis: The intensity of the signal is proportional to the concentration of sAPPα or sAPPβ in the sample. A standard curve is generated using known concentrations of the analytes to quantify the levels in the unknown samples.
Several commercial kits are available for the measurement of sAPPα and sAPPβ, including those from Meso Scale Discovery (MSD) and IBL-International.[12][13][14]
Workflow for sAPPα and sAPPβ Measurement
The diagram below outlines a typical experimental workflow for the quantification of sAPPα and sAPPβ from CSF samples.
Caption: A generalized workflow for the immunoassay-based quantification of sAPPα and sAPPβ.
Comparison with Alternative BACE1 Inhibitors
LY2886721 was one of the first BACE1 inhibitors to advance to Phase 2 clinical trials.[2] Its development, however, was terminated due to findings of abnormal liver biochemistry.[5] Several other BACE1 inhibitors have since been developed, and their effects on sAPPα and sAPPβ are consistent with the mechanism of BACE1 inhibition.
-
MK-8931 (Verubecestat): Developed by Merck, this inhibitor also demonstrated robust, dose-dependent reductions in CSF Aβ and sAPPβ levels.[9]
-
E2609 (Elenbecestat): A BACE inhibitor from Eisai and Biogen, it has shown significant lowering of Aβ levels and is noted for its selectivity for BACE1 over BACE2, which may reduce off-target effects.[15]
-
Atabecestat (JNJ-54861911): This compound from Janssen showed potent, dose-dependent reductions in CSF Aβ levels.[10]
-
AZD3293: Developed by AstraZeneca and Eli Lilly, this inhibitor also produced dose-dependent decreases in CSF sAPPβ and increases in sAPPα.[9]
The consistent findings across these different BACE1 inhibitors validate the use of sAPPα and sAPPβ as reliable biomarkers for target engagement in the central nervous system. The primary differentiators among these compounds lie in their pharmacokinetic properties, safety profiles, and selectivity.
Conclusion
The BACE1 inhibitor LY2886721 effectively modulates APP processing, leading to a dose-dependent decrease in CSF sAPPβ and an increase in CSF sAPPα.[2][5] This effect is consistent with its mechanism of action and has been replicated with numerous other BACE1 inhibitors, solidifying the role of sAPPα and sAPPβ as key pharmacodynamic biomarkers. While the clinical development of LY2886721 was halted due to safety concerns, the data generated from its trials have been instrumental in validating the therapeutic strategy of BACE1 inhibition for Alzheimer's disease and in guiding the development of subsequent inhibitors. The experimental protocols for measuring these biomarkers are well-established, relying on sensitive and specific immunoassays. Future research in this area will continue to focus on developing BACE1 inhibitors with improved safety and selectivity profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzforum.org [alzforum.org]
- 3. Inhibition of BACE1 affected both its Aβ producing and degrading activities and increased Aβ42 and Aβ40 levels at high-level BACE1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions of Aβ, sAPPα and sAPPβ : similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CNS Amyloid-β, Soluble APP-α and -β Kinetics during BACE Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-site amyloid precursor protein-cleaving enzyme 1(BACE1) inhibitor treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. takarabio.com [takarabio.com]
- 12. Cerebrospinal Fluid Levels of sAPPα and sAPPβ in Lewy Body and Alzheimer's Disease: Clinical and Neurochemical Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sAPPα/sAPPβ Kit | Meso Scale Discovery [mesoscale.com]
- 14. Validation of soluble amyloid-β precursor protein assays as diagnostic CSF biomarkers for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BACE1 Inhibitors LY2886721 and LY2811376
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two early-generation β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, LY2886721 and LY2811376, both developed by Eli Lilly for the potential treatment of Alzheimer's disease. While neither compound is currently in clinical development, a retrospective analysis of their preclinical and clinical data offers valuable insights into the challenges and opportunities in targeting BACE1.
Introduction to BACE1 Inhibition in Alzheimer's Disease
The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a central event in the pathogenesis of Alzheimer's disease[1][2][3]. BACE1, also known as β-secretase, is a key enzyme that initiates the production of Aβ by cleaving the amyloid precursor protein (APP)[1][2][4]. Inhibition of BACE1 is therefore a primary therapeutic strategy to reduce Aβ levels and potentially slow the progression of Alzheimer's disease[1][2]. LY2811376 and its successor, LY2886721, were among the first orally bioavailable, non-peptidic BACE1 inhibitors to be evaluated in humans[2][5][6].
Mechanism of Action: Targeting the Amyloidogenic Pathway
Both LY2886721 and LY2811376 are active site inhibitors of BACE1[7]. By binding to the active site of the BACE1 enzyme, these small molecules prevent the cleavage of APP, thereby reducing the production of Aβ peptides[2]. This mechanism of action is illustrated in the signaling pathway diagram below. The inhibition of BACE1 is expected to lead to a decrease in the downstream products of amyloidogenic processing, including sAPPβ, C99, and Aβ peptides (Aβ40 and Aβ42), and a corresponding increase in the products of the non-amyloidogenic pathway, such as sAPPα[6][8][9].
Quantitative Data Presentation
The following tables summarize the available quantitative data for LY2886721 and LY2811376, allowing for a direct comparison of their in vitro potency, cellular activity, and in vivo efficacy.
In Vitro and Cellular Activity
| Parameter | LY2886721 | LY2811376 |
| BACE1 IC₅₀ | 20.3 nM (recombinant human BACE1)[10][11] | 239-249 nM[12][13] |
| BACE2 IC₅₀ | 10.2 nM[10] | ~10-fold less potent than BACE1[12][14][15] |
| Selectivity vs. Cathepsin D, Pepsin, Renin | No significant inhibition (IC₅₀ >100,000 nM)[8][11][16] | >50-fold selectivity[12][14][15] |
| HEK293Swe Cell Aβ EC₅₀ | 18.5 nM (Aβ₁₋₄₀), 19.7 nM (Aβ₁₋₄₂)[10][16] | ~300 nM[12][17] |
| PDAPP Neuronal Culture Aβ EC₅₀ | ~10 nM[10] | ~100 nM[12] |
In Vivo Pharmacodynamic Effects
| Species & Model | Dosage | Effect on Aβ Levels |
| LY2886721 | ||
| PDAPP Mice (oral) | 3-30 mg/kg | 20-65% reduction in brain Aβ[8] |
| Beagle Dogs (oral) | 0.5 mg/kg | 50% reduction in CSF Aβ at 9 hours[8][18][19] |
| Healthy Humans (oral) | 70 mg (single dose) | Up to 74% reduction in CSF Aβ40[6][18] |
| LY2811376 | ||
| APPV717F Mice (oral) | 10, 30, 100 mg/kg | Dose-dependent reduction in brain Aβ[2][13] |
| Beagle Dogs (oral) | 5 mg/kg | ~70% reduction in CSF Aβ₁₋ₓ at 9 hours[2] |
| Healthy Humans (oral) | 30 mg, 90 mg | Dose-dependent reduction in CSF Aβ₁₋₄₀ and Aβ₁₋₄₂[2] |
Experimental Protocols
Detailed, proprietary experimental protocols for these compounds are not publicly available. However, based on published research, the following methodologies were central to their evaluation.
BACE1 Inhibition Assay (In Vitro)
A common method to determine the in vitro potency of BACE1 inhibitors is a Fluorescence Resonance Energy Transfer (FRET) assay.
General Protocol:
-
Reagents: Recombinant human BACE1 enzyme, a synthetic peptide substrate containing a fluorophore and a quencher, assay buffer.
-
Procedure:
-
The BACE1 enzyme is incubated with varying concentrations of the inhibitor (e.g., LY2886721 or LY2811376).
-
The FRET peptide substrate is added to the mixture.
-
In the absence of inhibition, BACE1 cleaves the substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal.
-
The fluorescence is measured over time using a plate reader.
-
-
Data Analysis: The rate of substrate cleavage is calculated, and IC₅₀ values are determined by plotting the percent inhibition against the inhibitor concentration.
Aβ Quantification in Cell Culture and In Vivo Samples
Enzyme-Linked Immunosorbent Assays (ELISAs) are standard for quantifying Aβ levels in conditioned media from cell cultures, as well as in plasma, cerebrospinal fluid (CSF), and brain homogenates from in vivo studies.
General Protocol:
-
Sample Preparation: Conditioned media, plasma, CSF, or brain homogenates are collected and processed.
-
ELISA Procedure:
-
A capture antibody specific for an Aβ epitope is coated onto the wells of a microplate.
-
The samples are added to the wells, and the Aβ peptides bind to the capture antibody.
-
A detection antibody, also specific for Aβ and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, resulting in a colorimetric reaction.
-
-
Data Analysis: The intensity of the color is proportional to the amount of Aβ in the sample and is quantified using a spectrophotometer against a standard curve of known Aβ concentrations.
Clinical Development and Discontinuation
Both LY2886721 and LY2811376 progressed to clinical trials but were ultimately discontinued (B1498344) due to safety concerns.
| Feature | LY2886721 | LY2811376 |
| Highest Clinical Phase Reached | Phase II[5][8] | Phase I[1][5] |
| Reason for Discontinuation | Abnormal liver biochemistry in patients[1][5][8][20] | Retinal toxicity observed in preclinical rat toxicology studies[2][8][21] |
| Key Clinical Findings | - Generally well-tolerated in Phase I[6].- Dose-dependent reduction of Aβ40, Aβ42, and sAPPβ in CSF[6][8].- Increased sAPPα in CSF, consistent with BACE1 inhibition[6][9]. | - Well-tolerated in Phase I[2].- Robust and long-lasting dose-dependent reduction of Aβ in plasma and CSF[2][21]. |
The adverse effects leading to the discontinuation of both compounds were considered off-target and not related to the mechanism of BACE1 inhibition itself[2][8].
Conclusion
LY2886721 and LY2811376 were pioneering BACE1 inhibitors that demonstrated the feasibility of lowering Aβ levels in the central nervous system through oral administration of a small molecule. A head-to-head comparison reveals that LY2886721 exhibited significantly greater potency in vitro and in cellular assays compared to its predecessor, LY2811376. Both compounds achieved robust Aβ reduction in preclinical models and in human clinical trials.
However, the clinical development of both molecules was halted due to unforeseen toxicities. The case of LY2811376 highlights the importance of thorough long-term toxicology studies in preclinical development, while the experience with LY2886721 underscores the potential for idiosyncratic adverse events in human trials, even when preclinical data are promising. The journey of these two compounds provides critical lessons for the development of future BACE1 inhibitors and other disease-modifying therapies for Alzheimer's disease, emphasizing the need for not only potent and selective compounds but also those with a clean safety profile.
References
- 1. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | β-secretase inhibitor; a promising novel therapeutic drug in Alzheimer’s disease [frontiersin.org]
- 4. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potent BACE1 inhibitor LY2886721 elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzforum.org [alzforum.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medkoo.com [medkoo.com]
- 15. caymanchem.com [caymanchem.com]
- 16. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. Critical analysis of the use of β-site amyloid precursor protein-cleaving enzyme 1 inhibitors in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mybraintest.org [mybraintest.org]
- 21. mdpi.com [mdpi.com]
Navigating the Narrow Passage: A Comparative Guide to the Therapeutic Window of LY2886721 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The quest for effective Alzheimer's disease therapeutics has been a challenging journey, marked by both promising advances and significant setbacks. Among the therapeutic strategies explored, the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a key focus. LY2886721 hydrochloride, a potent BACE1 inhibitor, emerged as a promising candidate, demonstrating robust lowering of amyloid-β (Aβ) peptides. However, its clinical development was halted, providing a critical case study in the complexities of balancing efficacy and safety—the therapeutic window. This guide provides a comprehensive comparison of LY2886721 with other BACE1 inhibitors and current amyloid-targeting therapies, supported by experimental data and detailed protocols.
At a Glance: LY2886721 and its Standing Among Alzheimer's Therapeutics
LY2886721 is an orally administered small molecule designed to inhibit BACE1, the rate-limiting enzyme in the production of Aβ, a peptide central to the amyloid cascade hypothesis of Alzheimer's disease. While preclinical and early clinical studies demonstrated significant, dose-dependent reductions in Aβ levels in both plasma and cerebrospinal fluid (CSF), the Phase II clinical trial was terminated due to observations of abnormal liver biochemistry, indicating potential hepatotoxicity. This adverse effect ultimately defined the narrow therapeutic window for LY2886721, where the effective dose for Aβ reduction overlapped with a dose that induced unacceptable toxicity.
Performance Data: A Comparative Analysis
The following tables summarize the quantitative data on the efficacy and key safety findings for LY2886721 and a selection of other BACE1 inhibitors and approved amyloid-targeting monoclonal antibodies.
Table 1: Efficacy of LY2886721 and Comparator BACE1 Inhibitors
| Drug | Mechanism of Action | Key Efficacy Finding | Clinical Trial |
| This compound | BACE1 Inhibitor | Up to 74% reduction in CSF Aβ40 in Phase I.[1] | Phase I/II (Terminated) |
| Verubecestat (B560084) (MK-8931) | BACE1 Inhibitor | No significant slowing of cognitive decline. | EPOCH (Phase III) |
| Atabecestat (JNJ-54861911) | BACE1 Inhibitor | Dose-dependent cognitive worsening observed. | EARLY (Phase IIb/III) |
Table 2: Safety Profile of LY2886721 and Comparator BACE1 Inhibitors
| Drug | Key Adverse Events | Incidence/Details | Clinical Trial |
| This compound | Abnormal liver biochemistry | Led to termination of Phase II trial.[2][3] | Phase II |
| Verubecestat (MK-8931) | Rash, falls, sleep disturbance, suicidal ideation | Increased incidence compared to placebo.[4][5] | EPOCH (Phase III) |
| Atabecestat (JNJ-54861911) | Elevated liver enzymes, cognitive worsening, neuropsychiatric AEs | Led to premature termination of the trial.[6][7][8] | EARLY (Phase IIb/III) |
Table 3: Efficacy of Approved Amyloid-Targeting Monoclonal Antibodies
| Drug | Mechanism of Action | Key Efficacy Finding | Clinical Trial |
| Donanemab | Targets established amyloid plaques | 35% slowing of cognitive decline (iADRS).[9] | TRAILBLAZER-ALZ 2 (Phase III) |
| Lecanemab | Targets soluble amyloid protofibrils | 27% slowing of cognitive and functional decline (CDR-SB).[10] | CLARITY AD (Phase III) |
Table 4: Safety Profile of Approved Amyloid-Targeting Monoclonal Antibodies
| Drug | Key Adverse Events | Incidence/Details | Clinical Trial |
| Donanemab | Amyloid-Related Imaging Abnormalities with edema/effusions (ARIA-E) | 26.7% of participants.[11] | TRAILBLAZER-ALZ |
| Lecanemab | Amyloid-Related Imaging Abnormalities (ARIA-E and ARIA-H) | Total ARIA incidence of 21.3%.[12] | CLARITY AD (Phase III) |
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanism of action and the process of assessing the therapeutic window, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neurologylive.com [neurologylive.com]
- 8. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial. | Semantic Scholar [semanticscholar.org]
- 9. Phase III TRAILBLAZER-ALZ 2 trial: donanemab slows cognitive and functional decline in patients with early Alzheimer’s disease | VJDementia [vjdementia.com]
- 10. alzint.org [alzint.org]
- 11. Phase 2 trial results show a reduction in clinical decline for participants receiving donanemab | Alzheimer Europe [alzheimer-europe.org]
- 12. LECANEMAB CONFIRMATORY PHASE 3 CLARITY AD STUDY MET PRIMARY ENDPOINT, SHOWING HIGHLY STATISTICALLY SIGNIFICANT REDUCTION OF CLINICAL DECLINE IN LARGE GLOBAL CLINICAL STUDY OF 1,795 PARTICIPANTS WITH EARLY ALZHEIMER’S DISEASE | Biogen [investors.biogen.com]
independent validation of published LY2886721 data
An Independent Validation and Comparative Analysis of Published LY2886721 Data
This guide provides an independent validation and comparison of published data on LY2886721, a β-secretase 1 (BACE1) inhibitor previously under development for Alzheimer's disease. The performance and characteristics of LY2886721 are compared with other notable BACE1 inhibitors that have been clinically evaluated. This document is intended for researchers, scientists, and drug development professionals.
Introduction to BACE1 Inhibition and LY2886721
The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease. BACE1 is the rate-limiting enzyme in the production of Aβ from the amyloid precursor protein (APP). Inhibition of BACE1 is therefore a key therapeutic strategy to reduce Aβ levels and potentially slow or halt disease progression. LY2886721 was a potent, orally active BACE1 inhibitor developed by Eli Lilly.[1][2] Despite promising early-phase data, its clinical development was terminated due to liver toxicity.[3] This guide summarizes the key preclinical and clinical findings for LY2886721 and provides a comparative analysis with other BACE1 inhibitors.
Comparative Efficacy and Specificity of BACE1 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of LY2886721 in comparison to other BACE1 inhibitors that have undergone clinical investigation.
Table 1: In Vitro Potency and Selectivity of BACE1 Inhibitors
| Compound | BACE1 IC50/Ki (nM) | BACE2 IC50/Ki (nM) | Selectivity (BACE2/BACE1) | Other Proteases Inhibited |
| LY2886721 | 20.3 (IC50)[4] | 10.2 (IC50)[4] | ~0.5 | Not selective over BACE2; No significant inhibition of Cathepsin D, Pepsin, Renin (>100,000 nM)[2] |
| Verubecestat (B560084) (MK-8931) | 2.2 (Ki)[5] | 0.38 (Ki)[5] | ~0.17 | Potent BACE2 inhibitor; >45,000-fold selective over Cathepsin D, Cathepsin E, and Pepsin[6] |
| Atabecestat (JNJ-54861911) | 9.8 (Ki)[7] | - | - | Non-selective |
| Lanabecestat (AZD3293) | 0.4 (Ki)[8] | 0.8 (Ki)[8] | ~2 | Non-selective over BACE2; >4,700-fold selective over Cathepsin D and γ-secretase[8] |
| Elenbecestat (E2609) | ~7 (IC50, cell-based)[9] | - | 3.53-fold selective for BACE1 over BACE2[10] | - |
Table 2: Preclinical Efficacy of BACE1 Inhibitors - Aβ Reduction
| Compound | Animal Model | Dose | Route | % Aβ Reduction (Tissue) |
| LY2886721 | PDAPP Mice | 3-30 mg/kg | Oral | Significant reduction in hippocampal and cortical Aβ1-x[4] |
| Beagle Dogs | 1.5 mg/kg | Oral | ~80% reduction in CSF Aβ1-x at 9 hours[2] | |
| Verubecestat (MK-8931) | Rats | 3 & 10 mg/kg | Oral | 72% and 81% reduction in CSF Aβ40, respectively[5] |
| Monkeys | - | - | Significant reduction in plasma, CSF, and brain Aβ40, Aβ42, and sAPPβ[11] | |
| Lanabecestat (AZD3293) | Mice | 50, 100, 200 µmol/kg | - | Reduction in plasma and brain Aβ40 and brain Aβ42[8] |
| Guinea Pigs | - | - | Significant reduction in soluble Aβ species[1] | |
| Dogs | - | - | Significant reduction in soluble Aβ species[1] | |
| Elenbecestat (E2609) | Rats & Guinea Pigs | - | - | Lowered Aβ in brain, CSF, and plasma[10] |
| Monkeys | 0.3-30 mg/kg | Oral | Potent inhibition of plasma and CSF Aβ1-40 and Aβ1-42[9] |
Table 3: Clinical Efficacy of BACE1 Inhibitors - Aβ Reduction in Humans
| Compound | Population | Dose | % CSF Aβ Reduction |
| LY2886721 | Healthy Volunteers | 35 mg (14 days) | Aβ40: ~58%, Aβ42: ~53%, sAPPβ: ~59%[12] |
| Healthy Volunteers | 70 mg (14 days) | Aβ40: ~74%, Aβ42: ~71%, sAPPβ: ~77%[13] | |
| Verubecestat (MK-8931) | Mild to Moderate AD | 12, 40, 60 mg | Aβ40: 57%, 79%, 84%, respectively |
| Atabecestat (JNJ-54861911) | Preclinical AD & MCI | 10 mg (4 weeks) | Aβ1-40: 67-68%[14] |
| Preclinical AD & MCI | 50 mg (4 weeks) | Aβ1-40: 87-90%[14] | |
| Lanabecestat (AZD3293) | Early AD | 20 mg | Aβ1-40: 58%, Aβ1-42: 51.3% |
| Early AD | 50 mg | Aβ1-40: 73.3%, Aβ1-42: 65.5% | |
| Elenbecestat (E2609) | Healthy Volunteers | 25-400 mg (14 days) | Up to 80% |
Safety and Tolerability
A significant challenge in the development of BACE1 inhibitors has been managing on-target and off-target side effects.
Table 4: Reported Adverse Events of Clinical BACE1 Inhibitors
| Compound | Key Adverse Events | Reason for Discontinuation |
| LY2886721 | Abnormal liver biochemical tests (elevated ALT and AST).[3] | Liver toxicity.[3] |
| Verubecestat (MK-8931) | Rash, falls, sleep disturbance, suicidal ideation, weight loss, hair color change. Worsening of cognition. | Lack of efficacy and adverse events. |
| Atabecestat (JNJ-54861911) | Elevated liver enzymes, neuropsychiatric symptoms, cognitive worsening.[7][15] | Liver toxicity and cognitive worsening.[15] |
| Lanabecestat (AZD3293) | Psychiatric adverse events, weight loss, hair color changes. | Lack of efficacy. |
| Elenbecestat (E2609) | Weight loss, skin rashes, neuropsychiatric adverse events, transient drop in white blood cells, elevated liver enzymes. | Unfavorable risk-benefit profile. |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of LY2886721 and other BACE1 inhibitors are provided below.
BACE1 Enzyme Activity Assay (Fluorometric)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against BACE1.
-
Reagent Preparation :
-
Assay Buffer: Prepare a sodium acetate (B1210297) buffer (e.g., 50 mM, pH 4.5).
-
BACE1 Enzyme: Recombinant human BACE1 is diluted in assay buffer to a working concentration.
-
Substrate: A synthetic peptide substrate containing the BACE1 cleavage site flanked by a fluorophore and a quencher (FRET substrate) is diluted in assay buffer.
-
Inhibitor: The test compound (e.g., LY2886721) is serially diluted in DMSO and then further diluted in assay buffer.
-
-
Assay Procedure :
-
In a 96-well black plate, add the test inhibitor at various concentrations.
-
Add the BACE1 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader (Excitation/Emission wavelengths specific to the FRET pair).
-
-
Data Analysis :
-
The rate of increase in fluorescence is proportional to BACE1 activity.
-
Plot the enzyme activity against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, by fitting the data to a dose-response curve.
-
Measurement of Aβ Levels in CSF and Plasma (ELISA)
This protocol outlines a standard enzyme-linked immunosorbent assay (ELISA) for quantifying Aβ40 and Aβ42 levels.
-
Sample Preparation :
-
Collect cerebrospinal fluid (CSF) or blood (for plasma) from subjects.
-
For plasma, centrifuge the blood sample to separate plasma and store at -80°C. CSF can be used directly or stored at -80°C.
-
Thaw samples on ice before use.
-
-
ELISA Procedure :
-
Use a commercially available ELISA kit specific for Aβ40 or Aβ42.
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Block non-specific binding sites in the wells.
-
Add standards (with known concentrations of Aβ) and samples (CSF or plasma) to the wells and incubate to allow Aβ to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add a detection antibody that binds to the N-terminus of Aβ, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate again.
-
Add a substrate for the enzyme (e.g., TMB for HRP), which will produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at a specific wavelength using a plate reader.
-
-
Data Analysis :
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Aβ in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
The following diagrams illustrate the signaling pathway affected by LY2886721 and the general experimental workflows.
Amyloid Precursor Protein (APP) Processing Pathway
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow: BACE1 Inhibition Assay
Caption: Workflow for a BACE1 fluorometric inhibition assay.
Experimental Workflow: Aβ ELISA
Caption: Workflow for measuring Aβ levels using ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. behavioralhealth2000.com [behavioralhealth2000.com]
- 7. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. alzforum.org [alzforum.org]
- 11. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients | AlzPED [alzped.nia.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. Discovery of Atabecestat (JNJ-54861911): A Thiazine-Based β-Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor Advanced to the Phase 2b/3 EARLY Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of BACE1 Inhibitors in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
The quest for a disease-modifying therapy for Alzheimer's disease (AD) has led to the intensive investigation of inhibitors targeting the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme is pivotal in the amyloidogenic pathway, initiating the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of AD. Despite the compelling rationale, clinical trials of BACE1 inhibitors have been fraught with challenges, leading to the discontinuation of several promising candidates. This guide provides a comprehensive meta-analysis of key BACE1 inhibitors, with a special focus on LY2886721, comparing their performance based on available experimental data.
Data Presentation: A Comparative Overview of BACE1 Inhibitors
The following tables summarize the quantitative data on the efficacy, in terms of Aβ reduction, and safety profiles of prominent BACE1 inhibitors that have undergone clinical investigation.
Table 1: Efficacy of BACE1 Inhibitors on Amyloid-Beta (Aβ) Levels
| Inhibitor | Clinical Trial Phase | Dosage | Aβ Reduction in CSF | Aβ Reduction in Plasma | Source(s) |
| LY2886721 | Phase I/II | 1-70 mg | Up to 72% (Aβ42) | Up to 80% | [1][2][3] |
| Verubecestat (B560084) (MK-8931) | Phase III (EPOCH) | 12 mg, 40 mg | 57-84% (Aβ40) | Not specified | [4][5][6] |
| Atabecestat (B605660) (JNJ-54861911) | Phase II/III (EARLY) | 5 mg, 10 mg, 25 mg | 50-90% (Aβ) | Dose-dependent reduction | [7][8][9] |
| Elenbecestat (E2609) | Phase III (MISSION AD) | 50 mg | ~70% (Aβ1-x) | Up to 80% | [10][11] |
| Lanabecestat (B602830) (AZD3293) | Phase III (AMARANTH, DAYBREAK-ALZ) | 20 mg, 50 mg | 50-73% (Aβ) | 70-80% (Aβ40/42) | [12][13] |
Table 2: Safety and Tolerability of BACE1 Inhibitors in Clinical Trials
| Inhibitor | Reason for Discontinuation | Key Adverse Events | Source(s) |
| LY2886721 | Abnormal liver biochemistry | Elevated liver enzymes | [14][15] |
| Verubecestat (MK-8931) | Lack of efficacy, adverse events | Rash, falls, sleep disturbance, suicidal ideation, weight loss, hair color change | [4][16][17] |
| Atabecestat (JNJ-54861911) | Elevated liver enzymes, cognitive worsening | Elevated liver enzymes, trend toward cognitive decline | [7][8][9] |
| Elenbecestat (E2609) | Unfavorable risk-benefit profile | Weight loss, skin rashes, neuropsychiatric events, transient drop in white blood cells, elevated liver enzymes | [11][18] |
| Lanabecestat (AZD3293) | Lack of efficacy | Psychiatric adverse events, weight loss, hair color changes | [12][13][19] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of key experimental protocols used in the evaluation of BACE1 inhibitors.
BACE1 Enzyme Inhibition Assay (In Vitro)
Objective: To determine the potency of a compound in inhibiting the enzymatic activity of BACE1.
Methodology:
-
Reagents and Materials: Recombinant human BACE1 enzyme, a fluorogenic BACE1 substrate (e.g., a peptide containing the Swedish mutation sequence linked to a fluorophore and a quencher), assay buffer (typically sodium acetate (B1210297) at acidic pH, e.g., 4.5), test compounds, and a microplate reader capable of fluorescence detection.
-
Procedure: a. A solution of the BACE1 enzyme is pre-incubated with various concentrations of the test inhibitor in the assay buffer in a 96- or 384-well microplate. b. The enzymatic reaction is initiated by adding the fluorogenic substrate to each well. c. The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period. d. As BACE1 cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity. e. The fluorescence is measured at appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of increase in fluorescence is proportional to BACE1 activity. The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.
Measurement of Amyloid-Beta (Aβ) Levels in Cerebrospinal Fluid (CSF)
Objective: To quantify the in vivo target engagement and pharmacodynamic effect of a BACE1 inhibitor.
Methodology:
-
Sample Collection: CSF is collected from clinical trial participants via lumbar puncture. Standardized procedures for collection, including the type of collection tubes (e.g., low-binding polypropylene) and handling, are critical to minimize pre-analytical variability.
-
Sample Processing: CSF samples are centrifuged to remove any cellular debris and then aliquoted and stored at -80°C until analysis.
-
Quantification: a. ELISA (Enzyme-Linked Immunosorbent Assay): This is a common method for quantifying Aβ40 and Aβ42. Specific antibodies for the N- and C-termini of the respective Aβ peptides are used in a sandwich ELISA format. A standard curve with known concentrations of synthetic Aβ peptides is used to determine the concentration in the CSF samples. b. Mass Spectrometry (MS): This method provides a highly accurate and precise quantification of Aβ peptides. It often involves immunoprecipitation to enrich for Aβ followed by liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the different Aβ species.
-
Data Analysis: The concentrations of Aβ40 and Aβ42 are determined for each sample. The change from baseline after treatment with the BACE1 inhibitor is calculated to assess the drug's effect.
Mandatory Visualization
BACE1 Signaling Pathway in Amyloid Precursor Protein (APP) Processing
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase, and the point of intervention for BACE1 inhibitors.
General Experimental Workflow for Preclinical Evaluation of BACE1 Inhibitors
Caption: A typical preclinical research and development workflow for BACE1 inhibitors.
References
- 1. The potent BACE1 inhibitor LY2886721 elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fmda.org [fmda.org]
- 6. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atabecestat | ALZFORUM [alzforum.org]
- 10. Phase II Clinical Study Of Elenbecestat Demonstrates Safety And Tolerability In MCI And Mild To Moderate Alzheimer's Disease At 18-Months [prnewswire.com]
- 11. Elenbecestat | ALZFORUM [alzforum.org]
- 12. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzforum.org [alzforum.org]
- 14. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adverse Neurologic Effect of BACE1 inhibitors in Alzheimer’s disease trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Randomized Trial of Verubecestat for Mild-to-Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. neurologylive.com [neurologylive.com]
- 19. Update on Phase III clinical trials of lanabecestat for Alzheimer’s disease [astrazeneca.com]
A Comparative Analysis of LY2886721 and Other Late-Stage BACE1 Inhibitors
The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting step in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD).[1][2][3] As such, BACE1 has been a prime therapeutic target for AD, with numerous inhibitors developed to reduce Aβ levels in the brain.[3][4] However, despite promising initial results, the clinical development of BACE1 inhibitors has been fraught with challenges, leading to the discontinuation of many late-stage clinical trials due to safety concerns or lack of efficacy.[5][6][7]
This guide provides a comparative benchmark of LY2886721, a potent BACE1 inhibitor developed by Eli Lilly, against other BACE1 inhibitors that reached late-stage clinical trials. We will examine their quantitative performance data, the experimental protocols used for their evaluation, and the signaling pathway they target.
Quantitative Data Comparison
LY2886721 demonstrated potent BACE1 inhibition and robust Aβ reduction in preclinical models and early human trials.[8][9] However, its development was halted in Phase II due to observations of abnormal liver enzyme elevations in some participants.[6][10][11] This off-target toxicity was a significant setback. The following table summarizes the available data for LY2886721 and compares it with other notable BACE1 inhibitors that were also discontinued.
| Inhibitor | Developer | Last Clinical Phase | Potency / Efficacy | Reason for Discontinuation |
| LY2886721 | Eli Lilly | Phase II | Potent BACE1 inhibitor, achieved significant Aβ reduction in human CSF.[8][9] | Abnormal liver biochemical test results (hepatotoxicity).[6][10][11] |
| Verubecestat (MK-8931) | Merck | Phase III | Reduced CSF Aβ concentrations by up to 90%.[12] | Lack of efficacy; did not slow cognitive decline and in some cases worsened it.[10] |
| Elenbecestat (E2609) | Eisai / Biogen | Phase III | Dose-dependent reduction in CSF Aβ levels.[10] | Unfavorable risk-benefit ratio.[10][13] |
| Lanabecestat (AZD3293) | AstraZeneca / Eli Lilly | Phase III | Significant reduction of Aβ in CSF and brain. | Did not slow cognitive decline. |
| Atabecestat (JNJ-54861911) | Janssen | Phase II/III | Potent reduction of CSF Aβ. | Elevated liver enzymes.[6] |
| CNP520 (Umibecestat) | Novartis / Amgen | Phase II/III | Robust, dose-dependent CSF Aβ reduction.[6] | Worsening of cognitive function.[10] |
Experimental Protocols
The primary method for evaluating the potency of BACE1 inhibitors is through in vitro enzymatic assays. These assays measure the inhibitor's ability to block BACE1 from cleaving a specific substrate. A generalized protocol for such an assay is detailed below.
Protocol: In Vitro BACE1 Inhibition Assay using a Fluorogenic Peptide Substrate
This protocol is a synthesized representation of standard methods used in the field.[14][15][16]
1. Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM sodium acetate (B1210297) buffer, pH 4.5.[15]
-
BACE1 Enzyme: Use a human recombinant BACE1. Thaw the enzyme on ice and dilute it to the desired working concentration (e.g., 7.5-10 ng/µL) with the cold Assay Buffer just before use.[16]
-
Fluorogenic Substrate: A peptide substrate containing a fluorophore and a quencher flanking the BACE1 cleavage site (e.g., Sigma 565758). Dissolve in DMSO to create a stock solution and then dilute in Assay Buffer for the final working concentration.[14]
-
Inhibitor Stock Solutions: Dissolve test compounds (e.g., LY2886721) and a known BACE1 inhibitor (positive control) in DMSO to create stock solutions. Prepare serial dilutions to determine IC50 values.
2. Assay Procedure (96-well plate format):
-
Plate Setup: Designate wells for "Blank" (no enzyme), "Positive Control" (enzyme, no inhibitor), and "Test Inhibitor" (enzyme plus varying concentrations of the test compound).[16]
-
Reagent Addition:
-
To all wells except the "Blank," add 92.5 µL of Assay Buffer.[15]
-
Add 2.5 µL of the appropriate inhibitor dilution (or DMSO for the positive control).
-
To the "Blank" wells, add Assay Buffer and DMSO.
-
Pre-incubate the plate at the assay temperature (e.g., 25°C or 37°C) for a short period.
-
Initiate the reaction by adding 2.5 µL of the diluted BACE1 enzyme to the "Positive Control" and "Test Inhibitor" wells.[15]
-
-
Fluorescence Reading:
-
Immediately begin monitoring the fluorescence intensity using a microplate reader set to the appropriate excitation and emission wavelengths (e.g., Ex 320 nm/Em 405 nm).[16]
-
Readings can be taken in a kinetic mode over a set period (e.g., 20-30 minutes) or as an endpoint reading after a fixed incubation time.[14][16]
-
3. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of BACE1 inhibition for each inhibitor concentration relative to the positive control (uninhibited enzyme).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
BACE1's primary role in Alzheimer's disease pathology is the initiation of the amyloidogenic pathway. It cleaves the Amyloid Precursor Protein (APP) at the β-site.
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase, and the point of intervention for BACE1 inhibitors.
The failure of numerous BACE1 inhibitors in late-stage trials has cast doubt on this therapeutic strategy.[17] The key takeaways are twofold: first, off-target toxicities, such as the hepatotoxicity seen with LY2886721 and Atabecestat, can derail development.[6] Second, even when inhibitors effectively reduce Aβ levels, this does not consistently translate into cognitive benefits and can sometimes lead to a worsening of symptoms.[10] This suggests that either Aβ reduction is not sufficient to halt neurodegeneration once symptoms are present, or that BACE1 has other crucial physiological substrates, and its inhibition causes mechanism-based side effects that outweigh the benefits of Aβ reduction.[5][7]
References
- 1. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease | springermedicine.com [springermedicine.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans | Journal of Neuroscience [jneurosci.org]
- 9. The potent BACE1 inhibitor LY2886721 elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biogen and Eisai Abandon BACE Inhibitor Program in Alzheimer's Disease - BioSpace [biospace.com]
- 14. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Safety Operating Guide
Navigating the Safe Disposal of LY2886721 Hydrochloride: A Procedural Guide
Essential guidelines for the safe handling and disposal of the potent pharmaceutical compound LY2886721 hydrochloride, ensuring laboratory safety and regulatory compliance.
Researchers and drug development professionals handling this compound are tasked with the critical responsibility of its proper disposal to mitigate risks to personnel and the environment. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established best practices for the management of potent pharmaceutical compounds and hazardous waste provide a clear framework for its safe disposition. This guide offers a step-by-step operational plan based on these principles.
This compound is a potent and selective β-secretase (BACE) inhibitor.[1] Its high potency necessitates that it be handled as a hazardous compound, with all waste materials being classified and managed as hazardous pharmaceutical waste.[2] Adherence to federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory.[3][4][5]
Key Compound Information
A summary of the pertinent data for this compound is presented below, offering insights crucial for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C18H16F2N4O2S.HCl |
| Molecular Weight | 426.87 g/mol |
| Physical State | Solid[2] |
| Purity | ≥98% (HPLC) |
| Storage Temperature | -20°C |
| Biological Activity | Potent and selective β-secretase (BACE) inhibitor with IC50 values of 10.2 nM for BACE2 and 20.3 nM for BACE1.[1] |
Experimental Protocol for Proper Disposal
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials. This procedure is based on general guidelines for potent and hazardous pharmaceutical waste.
Waste Identification and Classification
All materials that have come into contact with this compound must be considered hazardous pharmaceutical waste.[2] This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves, gowns, and safety glasses.[2]
-
Contaminated laboratory supplies, including vials, pipette tips, and absorbent pads.[2]
-
Contaminated sharps like needles and syringes.[2]
This waste must be managed in accordance with hazardous waste regulations established by the Environmental Protection Agency (EPA) or equivalent regional authorities.[3]
Personal Protective Equipment (PPE)
When handling waste contaminated with this compound, the use of appropriate PPE is mandatory to minimize exposure. This includes:
-
Double chemotherapy gloves[2]
-
A disposable gown[2]
-
Eye protection (safety glasses or goggles)[2]
-
A respirator, if indicated by a risk assessment or institutional policies[2]
Waste Segregation and Containerization
Proper segregation of waste is crucial for safe handling and disposal.[2] Use designated, color-coded waste containers to prevent the mixing of different waste types.[2]
-
Bulk Chemical Waste: Unused this compound and solutions with significant concentrations should be collected in a designated hazardous waste container. Syringes with more than a trace amount of the drug must be disposed of in a designated black bulk waste container.[2]
-
Trace Chemotherapy Waste: Items with trace contamination, such as used PPE and absorbent pads, should be placed in designated yellow containers.[2]
-
Sharps Waste: Needles and syringes that are completely empty should be disposed of in a red sharps container.[2] Needles should not be recapped.[2]
All waste containers must be clearly labeled with a hazardous waste tag that details the contents.[2]
Storage and Disposal
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is secure and clearly marked.[2] It is imperative that hazardous waste is not disposed of down the drain or in the regular trash.[2] The final disposal must be conducted by a licensed hazardous waste management company in accordance with all applicable federal, state, and local regulations.[6][7] High-temperature incineration is often the preferred method for the destruction of pharmaceutical waste.[8]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance and is based on general best practices for handling potent pharmaceutical compounds. Always consult your institution's specific safety protocols and the relevant federal, state, and local regulations before handling or disposing of any hazardous material.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. epa.gov [epa.gov]
- 5. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 6. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. iwaste.epa.gov [iwaste.epa.gov]
Personal protective equipment for handling LY2886721 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of LY2886721 hydrochloride, a potent β-secretase (BACE) inhibitor.[1][2] Adherence to these procedural steps is vital for ensuring laboratory safety and maintaining experimental integrity.
Compound Specifications
A summary of the technical data for this compound is provided below. This information is essential for accurate experimental planning and safe handling.
| Property | Value |
| Molecular Weight | 426.87 g/mol |
| Formula | C₁₈H₁₆F₂N₄O₂S·HCl |
| Purity | ≥98% (HPLC) |
| CAS Number | 1262036-49-6 |
| Storage Conditions | Store at -20°C |
| Solubility | Soluble to 100 mM in DMSO |
Note: The technical data provided is for guidance only. For batch-specific data, refer to the Certificate of Analysis.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound, which is a solid, powdered pharmaceutical compound.
| PPE Category | Specifications |
| Hand Protection | Two pairs of powder-free chemotherapy gloves that meet the ASTM D6978 standard are required.[3] Nitrile or neoprene gloves are preferred.[3][4] The outer glove should be removed and disposed of properly after any known or suspected contact with the compound.[5] Gloves should be changed regularly, at a minimum of every 30 to 60 minutes.[5] |
| Body Protection | A disposable, long-sleeved gown made of polyethylene-coated polypropylene (B1209903) or another laminate material resistant to permeability by hazardous products is required.[3][6] The gown must close in the back and have tight-fitting elastic or knit cuffs.[7] Gowns should be changed immediately after a spill or every two to three hours during continuous work.[7] |
| Eye and Face Protection | Safety goggles are necessary to protect the eyes.[3][7] For tasks with a higher risk of splashes, a face shield should be worn in addition to goggles to provide full facial protection.[5][7] |
| Respiratory Protection | A fit-tested N95 or N100 NIOSH-approved respirator must be worn to protect against airborne particles, especially when handling the powder outside of a containment device.[3] Surgical masks do not offer adequate protection.[7] |
| Head and Foot Covering | Disposable head and hair covers (including for beards and mustaches) are necessary.[3][6] Disposable, skid-resistant shoe covers must also be worn and should not be worn outside of the designated compounding areas to prevent tracking contamination.[5][6] |
Experimental Protocol: Safe Handling and Weighing
The following step-by-step procedure should be followed for the handling and weighing of this compound powder.
-
Preparation: Before handling the compound, ensure you are in a designated area with proper ventilation, such as a chemical fume hood or a biological safety cabinet.[5] Don all required PPE as specified in the table above.
-
Weighing:
-
Use a calibrated analytical balance within a containment device (e.g., ventilated balance enclosure) to minimize the risk of powder inhalation.
-
Carefully transfer the desired amount of this compound from the storage vial to a suitable weighing container using a clean spatula.
-
Avoid generating dust during transfer.
-
-
Dissolution:
-
For preparing a stock solution, add the appropriate solvent (e.g., DMSO) to the weighed compound in a sealed container.[1]
-
If necessary, gentle vortexing or sonication can be used to aid dissolution.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Carefully remove and dispose of all single-use PPE in a designated hazardous waste container.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of it in the regular trash or down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, gowns, shoe covers, weighing paper, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.
-
Empty Containers:
-
Remove the original drug from its container.[8]
-
Mix the remaining residue with an unappealing substance such as dirt, cat litter, or used coffee grounds.[8]
-
Place the mixture in a sealed plastic bag and dispose of it in the trash.[8]
-
Scratch out all personal information on the prescription label of the empty bottle before recycling or discarding it.[8]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. LY 2886721 Hydrochloride | Other Proteases | Tocris Bioscience [tocris.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. safetyware.com [safetyware.com]
- 5. pppmag.com [pppmag.com]
- 6. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
